5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(2-propoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-4-11-5-3-6-9-10-7(8)12-6/h2-5H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONJKZIQKEVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Authored by a Senior Application Scientist
Introduction: The Prominence of the 2-Amino-1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a common structural motif in a multitude of bioactive compounds.[3][4] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[2][3][4][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a crucial pharmacophore, believed to contribute to the biological activity through its hydrogen bonding capacity and ability to act as a two-electron donor system.[6] The inherent stability of the thiadiazole ring and its capacity for diverse substitutions at the 2- and 5-positions make it an attractive scaffold for the development of novel therapeutic agents.[7][8][9] This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a compound of interest for further pharmacological investigation.
Strategic Synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of organic chemistry, with several synthetic routes available.[10] A common and effective method involves the cyclization of a thiosemicarbazide derivative. This approach is favored for its reliability and the ready availability of starting materials. The synthesis of the target compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, can be strategically achieved through a two-step process, beginning with the preparation of the corresponding thiosemicarbazone followed by oxidative cyclization.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be derived from 3-propoxypropanal and thiosemicarbazide. The key bond disconnection is within the 1,3,4-thiadiazole ring, pointing to a cyclization reaction as the final step.
Caption: Retrosynthetic approach for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
Step 1: Synthesis of 3-Propoxypropanaldehyde Thiosemicarbazone
The initial step involves the condensation reaction between 3-propoxypropanaldehyde and thiosemicarbazide. This reaction forms the thiosemicarbazone intermediate, which is the direct precursor to the desired thiadiazole ring. The reaction is typically acid-catalyzed, facilitating the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde.
Reaction Scheme:
Caption: Synthesis of the thiosemicarbazone intermediate.
Step 2: Oxidative Cyclization to form 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
The second and final step is the oxidative cyclization of the synthesized thiosemicarbazone. This intramolecular reaction leads to the formation of the stable 1,3,4-thiadiazole ring. Various oxidizing agents can be employed for this transformation, with ferric chloride (FeCl₃) being a common and effective choice. The mechanism involves the oxidation of the sulfur atom, which facilitates the nucleophilic attack of the adjacent nitrogen atom, leading to ring closure and subsequent aromatization.
Reaction Scheme:
Caption: Oxidative cyclization to the final product.
Detailed Experimental Protocols
Synthesis of 3-Propoxypropanaldehyde Thiosemicarbazone
-
To a solution of 3-propoxypropanaldehyde (10 mmol) in ethanol (50 mL), add a solution of thiosemicarbazide (10 mmol) in warm water (20 mL).
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the crude thiosemicarbazone.
-
Recrystallize the crude product from ethanol to obtain pure 3-propoxypropanaldehyde thiosemicarbazone.
Synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
-
Dissolve the synthesized 3-propoxypropanaldehyde thiosemicarbazone (5 mmol) in ethanol (50 mL).
-
To this solution, add a solution of ferric chloride (15 mmol) in water (10 mL) dropwise with constant stirring.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water (200 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
Comprehensive Characterization
The structural elucidation and purity assessment of the synthesized 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine are performed using a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃N₃OS[11] |
| Molecular Weight | 187.26 g/mol [11] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and methanol |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound based on its chemical structure.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.10 (s, 2H, -NH₂), 3.45 (t, 2H, -O-CH₂-), 3.30 (t, 2H, -CH₂-ring), 2.90 (t, 2H, -CH₂-CH₂-ring), 1.50 (sextet, 2H, -CH₂-CH₃), 0.85 (t, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168.0 (C-2, C-NH₂), 155.0 (C-5), 70.0 (-O-CH₂-), 30.0 (-CH₂-ring), 28.0 (-CH₂-CH₂-ring), 22.0 (-CH₂-CH₃), 10.5 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3300-3100 (N-H stretching of -NH₂), 2960-2850 (C-H stretching of alkyl groups), 1620 (C=N stretching of thiadiazole ring), 1550 (N-H bending), 1100 (C-O stretching) |
| Mass Spectrometry (ESI+) | m/z: 188.08 [M+H]⁺ |
Experimental Workflow Visualization
Caption: Overall experimental workflow for synthesis and characterization.
Conclusion and Future Perspectives
This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. The presented protocols are based on established chemical principles for the formation of the 2-amino-1,3,4-thiadiazole scaffold. The successful synthesis and characterization of this molecule will provide a valuable compound for further investigation into its potential biological activities. Given the broad pharmacological importance of this class of compounds, it is anticipated that 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine could exhibit interesting antimicrobial, anti-inflammatory, or other therapeutic properties. Future work should focus on the in-vitro and in-vivo evaluation of this compound to explore its full therapeutic potential.
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An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies detailed herein are designed to ensure the unequivocal identification, structural elucidation, and purity assessment of this molecule. This document moves beyond procedural outlines to explain the scientific rationale behind the selection of specific spectroscopic techniques and experimental parameters. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide establishes a self-validating system for the comprehensive characterization of the target compound. The protocols are grounded in established principles of analytical chemistry and are supported by authoritative references to ensure scientific integrity.
Introduction: The Analytical Imperative in Drug Development
In the landscape of pharmaceutical sciences, the precise characterization of novel chemical entities is a foundational requirement for advancing a compound through the development pipeline.[1][2][3][4] Spectroscopic techniques are indispensable tools in this process, offering detailed insights into molecular structure, composition, and purity.[1][2][4] 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a substituted 1,3,4-thiadiazole, presents a unique analytical challenge due to its combination of an aromatic heterocyclic core and a flexible aliphatic side chain. This guide outlines a multi-faceted spectroscopic approach to thoroughly characterize this molecule, ensuring data integrity and reproducibility, which are critical for regulatory submissions and further pharmacological studies.
Molecular Structure of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is presented below:
Chemical Formula: C7H13N3OS[5]
Molecular Weight: 187.26 g/mol [5]
Structure:
Caption: Chemical structure of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
Core Spectroscopic Methodologies: A Triad of Analytical Power
The comprehensive analysis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine relies on the synergistic application of three core spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of atoms.[1][2]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[2][3]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[4][6]
The integration of these techniques provides a robust and cross-validated analytical workflow, as illustrated below.
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[1][2] For 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, both ¹H and ¹³C NMR are essential.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not interfere with the analyte signals.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) for referencing chemical shifts.[7]
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum provides a roadmap for structural confirmation.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (propoxy) | ~0.8-0.9 | Triplet | 3H |
| CH₂ (propoxy, adjacent to CH₃) | ~1.5-1.6 | Sextet | 2H |
| CH₂-O (propoxy) | ~3.4-3.5 | Triplet | 2H |
| -CH₂- (ethyl, adjacent to thiadiazole) | ~3.0-3.1 | Triplet | 2H |
| -O-CH₂- (ethyl) | ~3.6-3.7 | Triplet | 2H |
| NH₂ | ~7.0-7.2 | Broad Singlet | 2H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum complements the proton data, confirming the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=N (thiadiazole) | ~165-170 |
| C-S (thiadiazole) | ~150-155 |
| CH₃ (propoxy) | ~10-12 |
| CH₂ (propoxy, adjacent to CH₃) | ~22-24 |
| CH₂-O (propoxy) | ~70-72 |
| -CH₂- (ethyl, adjacent to thiadiazole) | ~28-30 |
| -O-CH₂- (ethyl) | ~68-70 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[7] Add a small amount of TMS as an internal standard.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.[6] Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.[6] Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[6]
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on predicted values and correlation experiments (e.g., HSQC, HMBC) if necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[2][3][4]
Rationale for Experimental Choices
-
Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.[6]
Predicted IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3100-3300 (two bands) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch (thiadiazole ring) | ~1620-1640 |
| C-N stretch | ~1300-1350 |
| C-O-C stretch (ether) | ~1100-1150 |
| C-S stretch (thiadiazole ring) | ~650-700 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.[6]
-
Acquisition: Record a background spectrum. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[4][6] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Rationale for Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements.[6]
Predicted Mass Spectrum Data
-
Molecular Ion Peak ([M+H]⁺): m/z = 188.0852 (calculated for C₇H₁₄N₃OS⁺)
-
Key Fragmentation Pathways: Fragmentation of thiadiazole derivatives often involves the loss of small, stable molecules or cleavage of the side chain.[8][9]
Caption: Potential fragmentation pathways in ESI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.[6]
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the measured accurate mass to the calculated value to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.[6]
Data Integration and Structural Confirmation
The true analytical power of this approach lies in the integration of data from all three techniques.
-
Initial Hypothesis: The proposed structure of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine serves as the initial hypothesis.
-
MS Validation: High-resolution mass spectrometry confirms the elemental composition (C₇H₁₃N₃OS).
-
IR Validation: The presence of key functional groups (amine, ether, thiadiazole ring) is confirmed by IR spectroscopy.
-
NMR Elucidation: ¹H and ¹³C NMR provide the definitive evidence for the atomic connectivity, confirming the arrangement of the propoxy, ethyl, and aminothiadiazole moieties.
This multi-pronged approach ensures a self-validating system where the results from each technique corroborate the others, leading to an unambiguous structural assignment.
Conclusion: A Framework for Scientific Rigor
This technical guide has outlined a comprehensive and scientifically sound methodology for the spectroscopic analysis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. By detailing not only the "how" but also the "why" of each experimental choice, this document provides researchers, scientists, and drug development professionals with a robust framework for ensuring the identity, purity, and structural integrity of this and related compounds. Adherence to these principles of analytical rigor is fundamental to the successful advancement of new chemical entities in the pharmaceutical industry.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through predictive NMR data, outlines detailed experimental protocols for data acquisition, and offers insights into the interpretation of the spectral features. Our approach is grounded in established principles of NMR spectroscopy and supported by comparative data from analogous structures within the 1,3,4-thiadiazole class of compounds.
Introduction: The Significance of NMR in Characterizing Heterocyclic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insights into molecular structure.[1][2] For heterocyclic compounds such as 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, which are of significant interest in medicinal chemistry due to their diverse biological activities, NMR provides a definitive method for structural confirmation and purity assessment.[3] The 1,3,4-thiadiazole scaffold, in particular, is a privileged structure in many pharmacologically active agents.[3][4] This guide will, therefore, serve as a valuable resource for researchers working with this and structurally related molecules.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the unambiguous assignment of NMR signals. The structure of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is presented below with the IUPAC numbering convention for the thiadiazole ring and a logical numbering for the substituent chain.
Figure 2: Workflow for comprehensive NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity between adjacent proton groups, such as those in the ethyl and propoxy chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, for example, by showing a correlation from the Cα-H₂ protons to the C5 carbon of the thiadiazole ring.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. By understanding the expected chemical shifts, multiplicities, and through the application of a systematic experimental approach including 1D and 2D NMR techniques, researchers can confidently confirm the structure and purity of this and related heterocyclic compounds. The provided protocols and interpretations are based on established principles of NMR spectroscopy and serve as a robust framework for the characterization of novel chemical entities in a research and development setting.
References
- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic compounds. Current Organic Chemistry, 15(22), 3936-3974.
-
Stavrakov, G., et al. (2018). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 23(10), 2657. [Link]
-
Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Magnetic Resonance in Chemistry, 45(4), 342-348. [Link]
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Majidzade, V. A., et al. (2019). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]
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Saeed, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1804. [Link]
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Gomha, S. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19, 4615-4627. [Link]
- Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.
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Loghmani-Khouzani, H., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]
- Katritzky, A. R., & Lagowski, J. M. (1963). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 28(2), 555-558.
- Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. John Wiley & Sons.
- Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178.
- Ağırbaş, H. (2005). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 43(6), 513-516.
- Husain, A., et al. (2008). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 65(4), 441-446.
- Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 326-337.
- Fakhfakh, M. A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(3), 39-47.
- Raj, M., et al. (2013). Synthesis, characterization and antimicrobial evaluation of some 5-(substituted)-2-amino-thiadiazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 235-238.
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 143-154.
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Raj, M., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Semantic Scholar. [Link]
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Mass spectrometry of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
An In-Depth Technical Guide to the Mass Spectrometry of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Introduction
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is a small molecule featuring a 2-amino-1,3,4-thiadiazole core linked to a propoxy-ethyl side chain. The structural characterization of such molecules is fundamental in drug discovery and development, where precise identification and purity assessment are paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation.
This guide provides a comprehensive overview of the mass spectrometric analysis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, intended for researchers, scientists, and drug development professionals. We will delve into the principles of electrospray ionization (ESI), propose a detailed experimental workflow, and explore the predictable fragmentation patterns based on the molecule's structure.
Predicted Chemical Structure
Based on the IUPAC name, the predicted structure of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is as follows:
-
Core: A 1,3,4-thiadiazole ring.
-
Substitution at C2: An amine (-NH2) group.
-
Substitution at C5: A 2-propoxy-ethyl group (-CH2-CH2-O-CH2-CH2-CH3).
This structure contains several features relevant to mass spectrometry: a basic amine group and nitrogen atoms in the heterocyclic ring that are readily protonated, making it an ideal candidate for positive-mode electrospray ionization.
Experimental Workflow for Mass Spectrometric Analysis
A robust and self-validating protocol is essential for the reliable characterization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. The following workflow is designed to achieve high-quality data for both molecular weight confirmation and structural elucidation.
Caption: A typical workflow for the mass spectrometric analysis of a small molecule.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial for achieving stable ionization and reproducible results. The choice of solvents is dictated by the analyte's solubility and compatibility with ESI.
-
Protocol:
-
Prepare a stock solution of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 50:50 acetonitrile:water.
-
Acidify the working solution by adding formic acid to a final concentration of 0.1% (v/v). This promotes protonation of the analyte, enhancing the signal in positive ion mode.
-
-
-
Mass Spectrometry Analysis - ESI-MS:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and basic molecules, allowing for the analysis of the intact protonated molecule.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer is recommended for this analysis.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N2) Pressure: 30 - 40 psi
-
Drying Gas (N2) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Full Scan MS Range: m/z 50 - 500
-
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Rationale: MS/MS is performed to induce fragmentation of the protonated molecule, providing valuable structural information. The resulting product ions are characteristic of the molecule's substructures.
-
Protocol:
-
Select the protonated molecule ([M+H]+) as the precursor ion for fragmentation.
-
Apply collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation spectrum.
-
-
Data Interpretation and Predicted Fragmentation
The interpretation of the mass spectra involves confirming the molecular weight and elucidating the structure through fragmentation analysis.
Molecular Weight Confirmation
The expected monoisotopic mass of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (C8H15N3OS) is approximately 201.09 Da. In the positive ESI full scan mass spectrum, the protonated molecule ([M+H]+) should be observed at m/z 202.10.
| Ion Species | Expected m/z |
| [M+H]+ | 202.10 |
| [M+Na]+ | 224.08 |
Predicted Fragmentation Pathway
The fragmentation of the [M+H]+ ion is predicted to occur at the most labile bonds, primarily in the side chain. The 2-amino-1,3,4-thiadiazole ring is relatively stable, but can also undergo characteristic cleavages.
Caption: Predicted fragmentation pathway for [M+H]+ of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
Key Predicted Fragments:
| m/z (Predicted) | Proposed Structure/Loss |
| 159.05 | [M+H - C3H7]+ (Loss of propyl radical) |
| 143.05 | [M+H - C3H7O]+ (Loss of propoxy radical) |
| 114.04 | Cleavage of the ethyl linker, resulting in the protonated 5-vinyl-thiadiazol-2-ylamine. |
| 101.02 | Protonated 2-amino-5-methyl-1,3,4-thiadiazole (after rearrangement). |
Conclusion
The mass spectrometric analysis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine can be effectively performed using electrospray ionization tandem mass spectrometry. By following a systematic workflow encompassing optimized sample preparation, appropriate instrumental parameters, and logical data interpretation, one can reliably confirm the molecular weight and elucidate the structure of this molecule. The predicted fragmentation pathway provides a roadmap for interpreting the MS/MS spectra, enabling confident characterization, which is a critical step in the drug development pipeline.
References
- Introduction to Mass Spectrometry, 4th Edition. J.
- Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applic
-
Collision-induced dissociation (CID). US National Library of Medicine. URL: [Link]
-
Mass spectral fragmentation of 1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry. URL: [Link]
-
Mass Spectrometry of 1,3,4-Thiadiazoles. Advances in Heterocyclic Chemistry. URL: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of the heterocyclic compound 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices for determining these properties and offers detailed, field-proven protocols. While experimentally determined data for this specific molecule is sparse in public literature, this guide furnishes predicted values and establishes a robust framework for its empirical characterization. All discussions are grounded in established principles of medicinal and analytical chemistry, with comprehensive citations to authoritative sources.
Compound Identity and Structure
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is a substituted 1,3,4-thiadiazole derivative. The core structure features a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, a primary amine group at position 2, and a 2-propoxyethyl substituent at position 5.
Molecular Identifiers:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-(2-Propoxyethyl)-1,3,4-thiadiazol-2-amine | [1] |
| CAS Number | 299937-61-4 | [1][2] |
| Molecular Formula | C₇H₁₃N₃OS | [2][3] |
| Molecular Weight | 187.26 g/mol | [2][3] |
| Canonical SMILES | CCCCOCC1=NN=C(S1)N | - |
The presence of the primary amine, the thiadiazole ring, and the ether linkage in the side chain are key determinants of the molecule's physicochemical and pharmacological properties. The amine group provides a basic center, crucial for salt formation and solubility, while the thiadiazole core is a common scaffold in medicinal chemistry, known for its diverse biological activities.[4]
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. These values serve as essential starting points for designing experimental protocols.
| Property | Predicted Value | Source |
| Boiling Point | 325.0 ± 44.0 °C | [2] |
| Density | 1.18 ± 0.1 g/cm³ | [2] |
| pKa (Acid Dissociation Constant) | 3.40 ± 0.10 | [2] |
These predictions suggest a high-boiling liquid with a density slightly greater than water. The predicted pKa indicates that the 2-amino group is weakly basic. The lone pair of electrons on the nitrogen atoms in the thiadiazole ring contributes to the overall basicity of the molecule.[5]
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental validation of the key physicochemical properties.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. Given its structure, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is expected to exhibit pH-dependent aqueous solubility and good solubility in organic solvents.[6]
This protocol uses the shake-flask method, a gold standard for solubility measurement.
-
Preparation of Buffers: Prepare a series of buffers at pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine to separate vials containing each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.
The increased solubility at lower pH values is due to the protonation of the basic amine group, forming a more water-soluble salt.[6][7]
-
Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Isothermal Shake-Flask Method:
-
Add a known, excess amount of the compound to a vial containing a known volume of the selected solvent.
-
Equilibrate at a constant temperature with agitation.
-
After equilibration, visually inspect for undissolved solid. If none is present, add more compound until saturation is achieved.
-
Quantify the concentration in the supernatant as described for aqueous solubility.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Determination of the Acid Dissociation Constant (pKa)
The pKa value is fundamental to understanding a molecule's ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted pKa of 3.40 suggests the amine is a weak base.[2] Potentiometric titration is a reliable method for its determination.[8][9]
-
Sample Preparation: Accurately weigh and dissolve a precise amount of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.[8]
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of hydrochloric acid (HCl) to ensure the amine is fully protonated.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[10]
Sources
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Solubility of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in different solvents
An In-Depth Technical Guide Topic: Solubility Profiling of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine for Pharmaceutical Development Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The successful development of a new chemical entity into a viable drug product is critically dependent on its fundamental physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and formulability.[1] This guide focuses on 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a heterocyclic compound representative of the thiadiazole class, which is of significant interest in medicinal chemistry.[2] While many thiadiazole derivatives exhibit promising biological activity, they are often challenged by poor aqueous solubility.[3][4] This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. We will delve into the causal relationships between its molecular structure and solubility behavior, present a rigorous, self-validating experimental protocol for thermodynamic solubility assessment, and offer a template for the systematic presentation of results. The objective is to equip researchers with the theoretical grounding and practical methodology required to generate a robust solubility profile, thereby enabling informed decisions in lead optimization and formulation development.
Introduction: The Critical Role of Solubility in Drug Discovery
In the journey from discovery to clinical application, a candidate compound must be absorbed, distributed, metabolized, and excreted (ADME). The initial and often rate-limiting step in this cascade is dissolution. An active pharmaceutical ingredient (API) must dissolve in physiological fluids to be absorbed into systemic circulation.[1] Consequently, low aqueous solubility is a major hurdle, frequently leading to suboptimal drug absorption, poor bioavailability, and the ultimate failure of promising drug candidates.
Thiadiazoles are a class of sulfur- and nitrogen-containing aromatic heterocycles that form the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] However, the inherent aromaticity and molecular structure of many thiadiazole derivatives can lead to poor solubility, complicating their development.[3][5] 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (CAS: 299937-61-4) is one such compound. A thorough understanding of its solubility across various solvents and pH conditions is not merely an academic exercise; it is a fundamental prerequisite for advancing its development.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its physical properties. Analyzing the structure of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine allows us to make educated predictions about its solubility.
Molecular Structure: C₇H₁₃N₃OS[6]
-
1,3,4-Thiadiazole Core: An aromatic, electron-rich heterocyclic system. This core contributes to the molecule's overall planarity and potential for π-π stacking in a solid state, which can negatively impact solubility.
-
2-Amino Group (-NH₂): This functional group is basic. It is capable of acting as a hydrogen bond donor and acceptor. Its most critical feature is its ability to be protonated in acidic conditions. The predicted pKa for the conjugate acid of this amine is approximately 3.40.[6] This predicts that the molecule will exist predominantly in its more soluble, ionized (cationic) form at a pH significantly below 3.4 and in its less soluble, neutral form at physiological pH (e.g., pH 7.4).
-
5-(2-Propoxy-ethyl) Side Chain: This non-polar, flexible alkyl-ether chain increases the lipophilicity (fat-solubility) of the molecule. The ether oxygen can act as a hydrogen bond acceptor, but the overall effect of the propyl and ethyl groups is an increase in non-polar surface area, which tends to decrease aqueous solubility.
Predicted Behavior: Based on this analysis, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is expected to be a weak base with low intrinsic solubility in water. Its aqueous solubility will be highly pH-dependent, increasing significantly in acidic environments.[7] Conversely, its solubility in non-polar organic solvents is expected to be more favorable due to the lipophilic side chain.
Below is a diagram illustrating the relationship between the compound's structural features and the factors that govern its solubility.
Caption: Key structural features and their influence on solubility factors.
Experimental Methodology: A Protocol for Thermodynamic Solubility Determination
To move from prediction to quantification, a robust experimental method is required. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7] It measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions, providing a true measure of a drug's intrinsic solubility properties.[8]
3.1 Rationale for Method Selection We choose the shake-flask method followed by HPLC-UV analysis for its reliability and accuracy. This approach ensures that the system has reached true equilibrium, avoiding the pitfalls of kinetic solubility assays which can overestimate solubility. The use of HPLC-UV provides a sensitive and specific method for quantifying the dissolved compound, ensuring the data is trustworthy.
3.2 Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the shake-flask solubility determination protocol.
Caption: Workflow for thermodynamic solubility determination.
3.3 Detailed Step-by-Step Protocol
-
Preparation of Solvents:
-
Aqueous Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at various pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, 7.4). Verify the final pH of each buffer with a calibrated pH meter.
-
Organic Solvents: Use HPLC-grade solvents such as ethanol, methanol, acetonitrile, dichloromethane, and n-hexane.
-
-
Sample Preparation (Self-Validating System):
-
To ensure equilibrium is reached with a saturated solution, an excess of the solid 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine must be used.
-
Add approximately 2-5 mg of the solid compound to a series of 1.5 mL glass vials. The exact mass is not critical, but it must be sufficient to result in visible undissolved solid at the end of the experiment. This visual confirmation is a key part of the protocol's self-validating nature.[7]
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, visually inspect each vial to confirm the presence of undissolved solid. If no solid remains, the experiment for that solvent must be repeated with more compound.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant. For organic solvents, filtration through a 0.22 µm PTFE syringe filter is an effective alternative.
-
-
Quantification by HPLC-UV:
-
Method Validation: A specific HPLC-UV method should be developed and validated for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. This includes establishing linearity, accuracy, and precision.
-
Calibration Curve: Prepare a set of calibration standards of known concentrations by dissolving the compound in a suitable solvent (e.g., acetonitrile or methanol). Run these standards to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Dilute the collected supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Calculation: Determine the concentration in the diluted sample from the calibration curve. Back-calculate to find the original concentration in the undiluted supernatant. This value is the thermodynamic solubility.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different conditions. The following serves as a template for reporting the experimentally determined values.
Table 1: Template for Reporting the Solubility of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
|---|---|---|---|---|---|
| Phosphate Buffer | 7.4 | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Phosphate Buffer | 6.8 | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Citrate Buffer | 4.5 | 25 | Experimental Value | Calculated Value | Shake-Flask |
| HCl Solution | 1.2 | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Water (Unbuffered) | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Methanol | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Dichloromethane | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |
| n-Hexane | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |
| FaSSIF | 6.5 | 37 | Experimental Value | Calculated Value | Shake-Flask |
| SGF | 1.2 | 37 | Experimental Value | Calculated Value | Shake-Flask |
Note: FaSSIF (Fasted State Simulated Intestinal Fluid) and SGF (Simulated Gastric Fluid) are biorelevant media used to better predict in vivo dissolution.[4]
Conclusion
The solubility profile of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is a cornerstone of its preclinical development. This guide has provided a robust framework for its characterization, beginning with a structural analysis to predict behavior and culminating in a detailed, self-validating experimental protocol. By systematically determining its thermodynamic solubility in pharmaceutically relevant aqueous buffers and organic solvents, researchers can gain critical insights into its potential for oral bioavailability, identify likely formulation challenges, and devise strategies for solubility enhancement (e.g., salt formation, co-solvents, or complexation). The rigorous application of the methodologies described herein will generate the high-quality, reliable data necessary to guide the rational progression of this, and similar, thiadiazole derivatives from the laboratory to the clinic.
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- Pharmaguideline.
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ChemicalBook. (2017). 299937-61-4(5-(2-PROPOXY-ETHYL)-[1][9][10]THIADIAZOL-2-YLAMINE) Product Description.
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- Lund University Publications.
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Mechanism of Action of 2-Amino-1,3,4-Thiadiazole Derivatives
An In-Depth Technical Guide to the
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and privileged structure. Derivatives built upon this heterocyclic core exhibit an extensive spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide synthesizes current knowledge on the multifaceted mechanisms of action employed by these compounds. We will explore their interactions with key molecular targets, interference with critical signaling pathways, and their potential as lead compounds in the development of next-generation therapeutics. The inherent stability of the 1,3,4-thiadiazole ring, coupled with the reactive potential of its amino group for further derivatization, makes it an exceptionally fruitful scaffold for drug discovery programs.[1][2][5] This document provides an in-depth analysis of these mechanisms, supported by experimental protocols and data, to empower researchers in their quest for novel and effective therapeutic agents.
Introduction: The Versatility of a Privileged Scaffold
The five-membered 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine and pyridazine, allowing it to interact with biological targets that recognize these essential nucleobases.[5][6] This structural mimicry is a key reason for the broad biological activity observed in its derivatives.[6] The 2-amino-1,3,4-thiadiazole core, in particular, offers a unique combination of features:
-
Lipophilicity: The sulfur atom enhances liposolubility, facilitating passage across cellular membranes.[7]
-
Hydrogen Bonding Capacity: The ring nitrogens and the exocyclic amino group act as hydrogen bond acceptors and donors, crucial for specific interactions with enzyme active sites and receptors.[7]
-
Synthetic Tractability: The amino group serves as a convenient handle for synthetic modification, allowing for the creation of large, diverse libraries of compounds to explore structure-activity relationships (SAR).[1][2]
These properties have led to the development of numerous clinically relevant drugs and a vast number of compounds under investigation for various therapeutic applications.[8] This guide will dissect the primary mechanisms through which these derivatives exert their powerful biological effects.
Caption: Diverse biological activities of the 2-amino-1,3,4-thiadiazole scaffold.
Core Mechanisms of Action in Oncology
2-Amino-1,3,4-thiadiazole derivatives have emerged as promising anticancer agents, acting through a variety of mechanisms that disrupt cancer cell proliferation, survival, and migration.[9][10]
Inhibition of Key Enzymes in Cancer Progression
A primary strategy of these derivatives is the targeted inhibition of enzymes that are crucial for tumor growth.
-
Inosine 5'-Monophosphate Dehydrogenase (IMPDH): This enzyme is a rate-limiting step in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis.[10][11] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. Certain 2-amino-1,3,4-thiadiazole metabolites, such as the aminothiadiazole mononucleotide, act as potent competitive inhibitors of IMPDH with respect to IMP, effectively starving cancer cells of the necessary building blocks for replication.[11]
-
Tyrosine Kinases: Dysregulation of tyrosine kinase signaling is a hallmark of many cancers. Derivatives have been identified that inhibit key kinases such as Bcr-Abl, the driver of chronic myelogenous leukemia.[9]
-
Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, and their overexpression in tumors helps maintain a favorable microenvironment for cancer cell survival and metastasis. Several 2-amino-1,3,4-thiadiazole-based sulfonamides are potent inhibitors of tumor-associated CA isozymes (e.g., CA IX and XII), functioning as diuretics and anti-glaucoma agents, with emerging anticancer applications.[4][12][13] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.[12]
Disruption of Signaling Pathways and Induction of Cell Cycle Arrest
Beyond direct enzyme inhibition, these compounds interfere with intracellular signaling cascades that control cell growth and survival.
-
ERK1/2 Pathway Inhibition: The Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that promotes cell proliferation. The derivative FABT (2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) has been shown to inhibit the activation of ERK1/2 in non-small cell lung carcinoma cells.[14] This inhibition leads to the upregulation of the cell cycle inhibitor p27/Kip1, causing the cells to arrest in the G0/G1 phase and preventing their progression into the DNA synthesis (S) phase.[14]
Caption: FABT derivative inhibits the ERK1/2 pathway, leading to cell cycle arrest.
Data Summary: Anticancer Activity
The following table summarizes the cytotoxic activity of selected 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| FABT | A549 (lung carcinoma) | Proliferation | 13.7 | [9] |
| FABT | C6 (glioma) | Proliferation | 23.5 | [9] |
| Compound 2g | LoVo (colon cancer) | Anti-proliferative | 2.44 | [9][10] |
| Compound 2g | MCF-7 (breast cancer) | Anti-proliferative | 23.29 | [9][10] |
| Compound 2 | K562 (CML) | Abl protein kinase inhibition | 7.4 | [9] |
| ST10 | MCF-7 (breast cancer) | Anti-proliferative | 49.6 | [9] |
Antimicrobial Mechanisms of Action
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1][2][3] 2-Amino-1,3,4-thiadiazole derivatives have demonstrated significant potential in this area, exhibiting antibacterial, antifungal, and antiparasitic activities.[1][4][15]
-
Antibacterial Activity: While the exact mechanisms are diverse and depend on the specific derivative, some are believed to function similarly to sulfonamide drugs.[16] They may act as competitive inhibitors of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway, depriving the bacteria of an essential metabolite.[16] Molecular docking studies have also suggested that certain derivatives can form stable complexes with enzymes like β-lactamase, potentially inhibiting its function and overcoming resistance in bacteria like MRSA.[17]
-
Antifungal Activity: The formation of metal complexes with 2-amino-1,3,4-thiadiazole ligands can significantly enhance antifungal activity.[1] For instance, copper (II) and nickel (II) complexes have shown increased potency against Aspergillus species and Candida albicans compared to the ligand alone.[1]
-
Antiparasitic Activity: Pteridine reductase-1 (PTR1) is a crucial enzyme for the survival of trypanosomatid parasites like Trypanosoma brucei. The 2-amino-1,3,4-thiadiazole core has been successfully exploited as a scaffold to design inhibitors that bind to the active site of TbPTR1, showing promise for the development of new treatments for trypanosomiasis.[18]
Experimental Protocols for Mechanistic Elucidation
To validate the mechanisms described, rigorous experimental procedures are essential. The following protocols are foundational for characterizing the activity of novel 2-amino-1,3,4-thiadiazole derivatives.
Protocol: Cell Viability Assessment using WST-1 Assay
This protocol provides a reliable method for determining the cytotoxic or anti-proliferative effects of a compound on a cancer cell line.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations. Self-Validation Check: Ensure the final DMSO concentration in all wells, including vehicle controls, is identical and non-toxic (typically <0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm should also be measured and subtracted to reduce background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol: Analysis of ERK Pathway Inhibition via Western Blotting
This protocol details the process for detecting changes in protein phosphorylation, a key indicator of signaling pathway activation or inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., A549) to 70-80% confluency. Treat with the test compound at various concentrations for a specified time. Include a positive control (e.g., a known activator of the ERK pathway) and a vehicle control.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Insight: Phosphatase inhibitors are critical to prevent the dephosphorylation of target proteins like p-ERK, ensuring the detected signal accurately reflects the cellular state at the time of lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Causality Insight: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise and ensuring signal specificity.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal to determine the specific change in phosphorylation. Normalize these values again to the loading control to correct for any loading inaccuracies.
Sources
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- 12. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Emergence of 1,3,4-Thiadiazole Scaffolds: A Technical Guide for Novel Anticancer Drug Discovery
For Distribution Among: Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a diverse range of heterocyclic compounds. Among these, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new oncological agents.[1] This in-depth technical guide provides a comprehensive overview of the discovery and preclinical evaluation of novel 1,3,4-thiadiazole derivatives for cancer research. We will delve into the synthetic strategies for generating these compounds, detail the critical in vitro assays for assessing their biological activity, and explore the molecular mechanisms underlying their anticancer effects. This guide is designed to be a practical resource for researchers in the field, offering not only established protocols but also the scientific rationale behind these experimental choices.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Oncology
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. Its unique physicochemical properties, including its mesoionic character, contribute to its ability to cross cellular membranes and interact with various biological targets.[1] This versatile scaffold serves as a bioisostere for other key heterocycles found in biologically active molecules, allowing it to mimic endogenous ligands and disrupt pathological processes. The inherent stability and synthetic tractability of the 1,3,4-thiadiazole ring have made it an attractive starting point for the design of a new generation of anticancer drugs.[2]
Derivatives of 1,3,4-thiadiazole have been shown to exhibit a broad spectrum of anticancer activities, including the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and prevention of metastasis. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Synthesis of Novel 1,3,4-Thiadiazole Derivatives: A Step-by-Step Approach
The synthesis of novel 1,3,4-thiadiazole derivatives is a critical first step in the drug discovery process. A common and effective method involves the cyclization of thiosemicarbazides with various reagents. The following protocol provides a generalized yet detailed approach that can be adapted for the synthesis of a wide range of 2,5-disubstituted 1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
Materials:
-
Substituted aromatic/aliphatic carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Appropriate solvents (e.g., ethanol, dimethylformamide)
-
Ice
-
Ammonia solution or sodium bicarbonate for neutralization
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Step-by-Step Methodology:
-
Formation of Thiosemicarbazone (Intermediate):
-
In a round-bottom flask, dissolve the substituted carboxylic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
Add a catalytic amount of a dehydrating agent, such as concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone intermediate will often precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization to form the 1,3,4-Thiadiazole Ring:
-
To the dried thiosemicarbazone intermediate (1 equivalent), add phosphorus oxychloride (POCl₃) dropwise under cooling in an ice bath. Alternatively, concentrated sulfuric acid can be used as the cyclizing agent.
-
After the addition is complete, reflux the mixture for 3-5 hours. The choice of cyclizing agent and reaction time will depend on the specific substrates and should be optimized.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture onto crushed ice with constant stirring. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of an ammonia solution or saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude 1,3,4-thiadiazole derivative will precipitate out.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the purified compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Causality Behind Experimental Choices: The use of a strong dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride is crucial for the cyclization step, as it facilitates the removal of a water molecule to form the stable five-membered thiadiazole ring. The dropwise addition of POCl₃ at low temperatures is a safety precaution to control the exothermic reaction. Neutralization is necessary to remove acidic impurities and precipitate the final product.
In Vitro Evaluation of Anticancer Activity
Once novel 1,3,4-thiadiazole derivatives have been synthesized and characterized, the next critical phase is to assess their biological activity against cancer cells. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays, is recommended.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] It is a robust and widely used method for initial screening of the cytotoxic potential of new compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Synthesized 1,3,4-thiadiazole derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Trustworthiness of the Protocol: This protocol includes essential controls (vehicle and positive) to validate the results. The use of a reference wavelength in the microplate reader can help to correct for background absorbance.
Investigating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity are further investigated to determine their mechanism of action. Two fundamental assays in this regard are the Annexin V-FITC apoptosis assay and cell cycle analysis by flow cytometry.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the 1,3,4-thiadiazole derivative at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
This assay determines the effect of the compound on the progression of the cell cycle.[5]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Fixation:
-
Treat cells with the test compound for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark. RNase A is included to degrade RNA and ensure that only DNA is stained.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
The data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
-
Elucidating Molecular Mechanisms: Signaling Pathway Analysis
To gain deeper insights into the anticancer mechanism of promising 1,3,4-thiadiazole derivatives, it is essential to investigate their effects on key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for these compounds. Western blotting is a powerful technique to assess the expression and phosphorylation status of key proteins in this pathway.
Experimental Protocol: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to normalize the data.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Data Presentation and Visualization
Clear and concise presentation of data is paramount in scientific research. Quantitative data from the assays described above should be summarized in tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Novel 1,3,4-Thiadiazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| TH-001 | MCF-7 | 12.5 ± 1.2 |
| A549 | 25.3 ± 2.5 | |
| TH-002 | MCF-7 | 5.8 ± 0.6 |
| A549 | 10.1 ± 1.1 | |
| Doxorubicin | MCF-7 | 0.9 ± 0.1 |
| A549 | 1.5 ± 0.2 |
Diagrams of Key Processes
Visual representations of experimental workflows and signaling pathways can greatly enhance understanding.
Caption: Overview of the experimental workflow for the discovery and evaluation of novel 1,3,4-thiadiazole derivatives.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 1,3,4-thiadiazole derivatives.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. The synthetic accessibility and the diverse range of biological activities associated with its derivatives make it a highly attractive area of research. The systematic approach outlined in this guide, from rational design and synthesis to comprehensive in vitro evaluation, provides a robust framework for identifying and advancing promising lead compounds.
Future research in this field should focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in in vivo models of cancer. A deeper understanding of their structure-activity relationships will be crucial for the design of next-generation 1,3,4-thiadiazole-based drugs with improved therapeutic profiles. The integration of computational modeling and experimental validation will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
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Bhosale, A. P., Shewale, P. V., Katti, S. A., & Patil, R. A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-Evolution and Pharmaceutical Sciences. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis, molecular docking and anticancer activity of some novel 1,3,4-thiadiazole derivatives. Molecules, 20(8), 13685-13699. [Link]
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., ... & Karpoormatha, R. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure, 1262, 133036. [Link]
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Indelicato, S., Bongiorno, D., Mauro, M., & Cascioferro, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580. [Link]
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Indelicato, S., Bongiorno, D., Mauro, M., & Cascioferro, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Preprints.org. [Link]
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Plesu, B., Ilas, J., Pinteala, M., & Vasilache, V. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]
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Kalinowska-Tłuścik, J., Wujec, M., & Siwek, A. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(23), 5766. [Link]
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Saeedi, M., Ghafouri, H., & Mahdavi, M. (2019). New 1,3,4-thiadiazole derivatives with anticancer activity. Molecules, 24(12), 2326. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4905. [Link]
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Saeedi, M., Ghafouri, H., & Mahdavi, M. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. RSC advances, 10(1), 499-513. [Link]
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Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC advances, 13(24), 16183-16198. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is predicated on the acid-catalyzed cyclization of a custom-synthesized acylthiosemicarbazide intermediate. This guide details the synthesis of the requisite precursor, 3-propoxypropanoic acid, and its subsequent conversion to the target thiadiazole. The protocol is designed for reproducibility and scalability, with an emphasis on the underlying chemical principles and safety considerations.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocyclic system, containing sulfur and two nitrogen atoms, is a bioisostere of other key heterocycles and is found in numerous approved drugs.[1] The 2-amino-5-substituted-1,3,4-thiadiazole moiety, in particular, has been extensively investigated and has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the compound's biological activity, making the development of robust synthetic routes to novel 5-substituted derivatives a key objective in drug discovery programs.
This application note provides a detailed protocol for the synthesis of a novel derivative, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. The rationale for this specific target lies in the introduction of a flexible propoxy-ethyl side chain, which can influence the compound's lipophilicity and potential interactions with biological targets.
Overall Synthetic Strategy
The synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is achieved through a two-stage process. The first stage involves the preparation of the key carboxylic acid intermediate, 3-propoxypropanoic acid. The second stage is the core of the synthesis: the reaction of 3-propoxypropanoic acid with thiosemicarbazide in the presence of a strong dehydrating agent, phosphorus oxychloride (POCl₃), to facilitate the cyclization and formation of the 2-amino-1,3,4-thiadiazole ring.[1][3]
Caption: Overall workflow for the synthesis of the target molecule.
Experimental Protocols
3.1. Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| β-Propiolactone | C₃H₄O₂ | 72.06 | 57-57-8 | Sigma-Aldrich |
| n-Propanol | C₃H₈O | 60.10 | 71-23-8 | Sigma-Aldrich |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Sigma-Aldrich |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 79-19-6 | Sigma-Aldrich |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich |
3.2. Stage 1: Synthesis of 3-Propoxypropanoic Acid
WARNING: β-Propiolactone is a hazardous substance and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add n-propanol (60.1 g, 1.0 mol).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the n-propanol with stirring.
-
Addition of β-Propiolactone: Cool the mixture in an ice bath. Slowly add β-propiolactone (36.0 g, 0.5 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Work-up: Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-propoxypropanoic acid as a colorless oil. The product can be further purified by vacuum distillation.
3.3. Stage 2: Synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
WARNING: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a mixture of 3-propoxypropanoic acid (13.2 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (15.3 g, 9.2 mL, 0.1 mol) dropwise to the cooled and stirred mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 75-80 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with water (100 mL) and brine (100 mL), and then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine as a crystalline solid.
Reaction Mechanism
The formation of the 2-amino-1,3,4-thiadiazole ring proceeds through a well-established mechanism. Initially, the carboxylic acid (3-propoxypropanoic acid) reacts with phosphorus oxychloride to form a highly reactive acyl chloride intermediate. This intermediate then undergoes nucleophilic attack by the sulfur atom of thiosemicarbazide, followed by an intramolecular cyclization and dehydration to yield the final thiadiazole product.
Caption: Proposed mechanism for the formation of the thiadiazole ring.
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: To be determined.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the propoxy group (triplet, sextet, triplet), two methylene groups of the ethyl chain (triplets), and a broad singlet for the amino protons.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbons of the propoxy-ethyl side chain and two distinct signals for the thiadiazole ring carbons.
-
Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of the product (C₇H₁₃N₃OS).
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn at all times.
-
β-Propiolactone is a hazardous and carcinogenic substance. Handle with extreme care and follow all institutional safety guidelines for handling carcinogens.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Use with caution and have appropriate quenching materials readily available.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Kumar, A. et al. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.[3]
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Serban, G. et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3541–3566.[4]
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Yusuf, M. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29535-29551.[1]
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Trotsko, N. et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 233-238.[5]
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Saeed, A. et al. (2015). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Chemistry, 2015, 872403.[6]
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Patel, D. et al. (2013). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 9(5), 672-682.[7]
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Singh, P. et al. (2014). Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS2. International Journal of Institutional Pharmacy and Life Sciences, 4(3), 1-13.[2]
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Application Notes and Protocols for the Cellular Characterization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] As a bioisostere of pyrimidine, a fundamental component of nucleic acids, 1,3,4-thiadiazole derivatives have been shown to interfere with critical cellular processes such as DNA replication.[3] The unique mesoionic character of this ring system facilitates passage across cellular membranes, enabling interaction with a variety of intracellular targets.[3][4] Consequently, compounds incorporating this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][5] 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is a member of this versatile class of molecules, and this document provides a comprehensive guide for its investigation in cell-based assays to elucidate its biological activity and mechanism of action.
Postulated Mechanism of Action
Based on the extensive literature on 1,3,4-thiadiazole derivatives, it is hypothesized that 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine may exert its cellular effects through the induction of apoptosis and cell cycle arrest, common mechanisms for anticancer agents in this family.[5][6] The thiadiazole core can interact with various biological targets, potentially including protein kinases or components of the DNA replication machinery.[3][6] The following protocols are designed to rigorously test these hypotheses and to identify the specific cellular pathways modulated by this compound.
Caption: Postulated signaling pathway for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
I. Assessment of Cellular Viability and Cytotoxicity
A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT and MTS assays are reliable colorimetric methods for assessing metabolic activity, which is often proportional to the number of viable cells.[7][8] These assays are based on the reduction of a tetrazolium salt by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to a colored formazan product.[7]
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods for determining cell viability.[9]
Materials:
-
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 µM - 100 µM (logarithmic scale) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
II. Elucidation of Apoptotic Induction
Many thiadiazole derivatives exert their anticancer effects by inducing apoptosis.[6] The Caspase-Glo® 3/7 Assay is a highly sensitive and robust method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10][11] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[10]
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This protocol is based on the manufacturer's instructions and best practices for apoptosis assays.[10][12]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
-
Human cancer cell line
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a serial dilution of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) and normalize the data to the vehicle control to determine the fold-change in caspase activity.
Caption: Experimental workflows for key cell-based assays.
III. Confirmation of Target Engagement
To validate that 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine directly interacts with its intended intracellular target, the Cellular Thermal Shift Assay (CETSA) is a powerful technique.[13][14] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15][16] By heating intact cells to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of the compound.[14]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment.[13][17]
Materials:
-
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
-
Appropriate cell line
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein detection (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine or vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using a suitable detection method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
IV. Assay Validation and Best Practices
For all cell-based assays, rigorous validation is crucial to ensure the reliability and reproducibility of the results.[18][19]
Key Validation Parameters:
-
Cell Health and Consistency: Regularly check cells for mycoplasma contamination and ensure consistent passage numbers are used for experiments. The choice of cell line should be relevant to the intended therapeutic application.[20][21]
-
Reagent Quality: Use high-quality reagents and screen new lots of critical reagents, such as serum, to ensure consistency.[21]
-
Assay Controls: Always include appropriate positive and negative controls to validate the assay performance.
-
Linearity and Range: Determine the linear range of the assay to ensure that the measurements are within the dynamic range of detection.[19]
-
Precision and Robustness: Assess the intra- and inter-assay variability to ensure the precision of the assay.[19][20]
By following these detailed protocols and adhering to best practices in assay validation, researchers can effectively characterize the cellular activity of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine and gain valuable insights into its therapeutic potential.
References
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U. A. S. Baghdad, et al. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. [Link]
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Abdellatif, K. R. A., et al. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]
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EDRA Services. A Practical Approach to Biological Assay Validation. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Haider, S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. [Link]
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Tantawy, M. A., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
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Wikipedia. MTT assay. [Link]
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European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
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Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
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Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
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Al-Ghorbani, M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
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Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]
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Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Alpan, A. S., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. [Link]
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Liu, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. [Link]
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Cell & Gene Therapy Insights. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]
-
Reaction Biology. Caspas-Glo 3/7 Assay. [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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ResearchGate. Thiadiazole derivatives as anticancer agents. [Link]
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EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Promega Corporation. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. [Link]
-
Miceli, M., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PubMed Central. [Link]
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Application Notes & Protocols: Characterizing the Antimicrobial Profile of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antimicrobial properties of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. 1,3,4-Thiadiazole derivatives are a well-established class of heterocyclic compounds recognized for their broad-spectrum pharmacological activities, including significant antimicrobial efficacy.[1][2][3] This guide outlines a structured, multi-assay workflow, from initial susceptibility testing to preliminary mechanism of action and cytotoxicity studies. The protocols provided are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[4][5][6][7]
Introduction and Postulated Mechanism of Action
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisosteric replacement for the thiazole moiety and valued for its metabolic stability and diverse biological activities.[8][9][10] Derivatives have shown potent antibacterial and antifungal properties, often attributed to their ability to interfere with essential microbial processes.[2][11]
While the precise mechanism of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine requires empirical validation, related compounds are known to exert their antimicrobial effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting key bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Membrane Disruption: Altering the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[12][13]
This guide provides the protocols necessary to not only quantify the compound's efficacy but also to begin elucidating its mode of action.
Preliminary Compound Handling
Before initiating biological assays, it is critical to determine the solubility and stability of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
-
Solubility Testing: Test solubility in common solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and water. For antimicrobial assays, DMSO is a common choice for creating high-concentration stock solutions. The final concentration of DMSO in the assay medium should typically be kept below 1% (v/v) to avoid solvent-induced toxicity to the microbes.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in a suitable solvent. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store in small aliquots at -20°C or -80°C, protected from light.
Experimental Workflow for Antimicrobial Characterization
A logical progression of experiments is crucial for building a comprehensive profile of the compound. The workflow moves from broad screening to more specific mechanistic and safety assessments.
Caption: Postulated mechanism of membrane disruption leading to PI uptake.
Protocol 6: Cytotoxicity Assay (MTT Assay)
This assay is crucial for evaluating the compound's toxicity against mammalian cells, providing an initial assessment of its therapeutic window. The MTT assay measures the metabolic activity of cells as an indicator of viability. [14][15][16] Materials:
-
Mammalian cell line (e.g., HEK293, Vero, or HepG2 from ATCC) [17]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS [18]* Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well, flat-bottom sterile tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere. [14][19]2. Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh medium plus 10-20 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [20]5. Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals. [18]6. Quantification: Measure the absorbance at 570 nm. [14]Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) can then be calculated.
Data Presentation: Example Cytotoxicity Results
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) vs. S. aureus |
| HEK293 | > 128 | 1.2 | > 4.5 |
| Vero | > 128 | 0.8 | > 4.5 |
Note: Assuming the MIC for S. aureus is 8 µg/mL, which corresponds to ~28 µM for a hypothetical MW of 285 g/mol . The Selectivity Index (SI) is calculated as IC50 / MIC.
References
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Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Crystal Violet Biofilm Assay. (2018). iGEM. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. Retrieved from [Link]
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General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]
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O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. Retrieved from [Link]
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Synthesis, Characterization and Evaluation of 2-Amino 5 -Aryl 1, 3, 4 Thiadiazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. (2025). Medical Notes. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). MDPI. Retrieved from [Link]
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MIC Determination. (n.d.). EUCAST. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Membrane integrity assays by measuring propidium iodide (PI) uptake. (n.d.). ResearchGate. Retrieved from [Link]
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Membrane permeability assay. (n.d.). ResearchGate. Retrieved from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews. Retrieved from [Link]
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FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024). YouTube. Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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An overview of biological activities of thiadiazole derivatives. (2024). Heliyon. Retrieved from [Link]
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). MDPI. Retrieved from [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). International Journal of Nanomedicine. Retrieved from [Link]
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Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020). Clinical Microbiology and Infection. Retrieved from [Link]
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
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Recommendations for modifications to the ISO broth microdilution MIC method. (2025). EUCAST. Retrieved from [Link]
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1, 3, 4-Thiadiazole as antimicrobial agent: a review. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry. Retrieved from [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine Against Cancer Cell Lines
Introduction: The Therapeutic Potential of the Thiadiazole Scaffold in Oncology
The thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Due to its mesoionic character and the presence of a sulfur atom, which enhances liposolubility, thiadiazole derivatives can effectively cross cellular membranes to engage with various biological targets.[1][4] In the realm of oncology, compounds bearing the 1,3,4-thiadiazole moiety have demonstrated significant in vitro and in vivo anticancer efficacy.[1][5] Their mechanisms of action are multifaceted, ranging from the inhibition of critical signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases (RTKs), to the induction of cell cycle arrest and apoptosis.[4][6][7]
This document provides a comprehensive guide for the initial in vitro characterization of a novel compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine . As the specific biological activities of this molecule are yet to be fully elucidated, these protocols are designed to systematically assess its cytotoxic and cytostatic potential against a panel of human cancer cell lines, and to begin dissecting its mechanism of action. The following sections offer detailed, field-proven methodologies intended for researchers, scientists, and drug development professionals.
Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for obtaining reliable and reproducible data.
1. Reconstitution of the Compound:
-
It is recommended to prepare a high-concentration stock solution, typically 10-20 mM, in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[8]
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Causality: A high-concentration stock minimizes the final concentration of the solvent in the cell culture medium, thereby reducing potential solvent-induced artifacts. The final DMSO concentration in assays should ideally not exceed 0.5%.[9]
2. Storage and Stability:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Before each experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium.
Phase 1: Primary Cytotoxicity Screening
The initial step is to determine the compound's general cytotoxic or growth-inhibitory effects across a panel of cancer cell lines. This will establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50).
Recommended Cell Lines
A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. Consider including representatives from major cancer types:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung carcinoma)
-
Colon Cancer: HCT-116
-
Prostate Cancer: DU-145
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8][11]
Principle: Viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density and viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8][11]
-
Compound Treatment: Prepare serial dilutions of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in complete medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same DMSO concentration as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Table 1: Hypothetical IC50 Data for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast (ER+) | 8.5 |
| MDA-MB-231 | Breast (Triple-Negative) | 5.2 |
| A549 | Lung | 12.1 |
| HCT-116 | Colon | 7.8 |
| HepG2 | Liver | 9.3 |
Phase 2: Mechanistic Elucidation
Once the cytotoxic potential is established, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it identifies late apoptotic and necrotic cells.
Caption: The four main phases of the eukaryotic cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C. [15]3. Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. [16]The RNase is crucial as PI can also bind to double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The fluorescence intensity of the PI signal is proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Phase 3: Investigating Molecular Targets
Based on the extensive literature on thiadiazole derivatives, a plausible mechanism of action could involve the modulation of key cancer-related signaling pathways. [4][6]The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for small molecule inhibitors. [7][17] Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.
Further Investigation: To validate if 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine targets this or other pathways, further experiments are necessary. Western blotting would be the subsequent method of choice to analyze the phosphorylation status of key proteins within this pathway, such as Akt (at Ser473) and downstream targets like mTOR and S6 ribosomal protein. A decrease in the phosphorylation of these proteins following compound treatment would provide strong evidence for pathway inhibition.
Conclusion and Interpretation
This application note provides a structured, multi-phase approach to the in vitro evaluation of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. By systematically progressing from broad cytotoxicity screening to more focused mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer properties. The collective data from cell viability, apoptosis, and cell cycle assays will provide a robust foundation for go/no-go decisions in the early stages of the drug discovery pipeline and will guide the design of subsequent in vivo studies.
References
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
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A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Semantic Scholar. Available at: [Link]
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Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Institutes of Health (NIH). Available at: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
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Thiadiazole derivatives as anticancer agents. National Institutes of Health (NIH). Available at: [Link]
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Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
Thiadiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PubMed Central. Available at: [Link]
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Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). Available at: [Link]
-
Cell Viability Assays. National Institutes of Health (NIH). Available at: [Link]
-
Choosing an Apoptosis Detection Assay. Axion BioSystems. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
-
Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression. MDPI. Available at: [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. National Institutes of Health (NIH). Available at: [Link]
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Apoptosis Marker Assays for HTS. National Institutes of Health (NIH). Available at: [Link]
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Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
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Small Molecules for Cancer Targets - 2024 Archive. Discovery On Target. Available at: [Link]
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Small Molecule Cancer Therapy Targets. BPS Bioscience. Available at: [Link]
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Apoptosis – what assay should I use? BMG Labtech. Available at: [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]
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Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. Oxford Academic. Available at: [Link]
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Apoptosis Assays. The activation of caspases-3 and caspase-7 was... ResearchGate. Available at: [Link]
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Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO ,... ResearchGate. Available at: [Link]
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Basic Methods of Cell Cycle Analysis. MDPI. Available at: [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Institutes of Health (NIH). Available at: [Link]
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Discovery, Optimization, and Evaluation of Novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Analogues as Potent STAT3 Inhibitors for Cancer Treatment. PubMed. Available at: [Link]
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Application Note & Protocol: High-Throughput Screening for Anticancer Activity of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Authored by: Senior Application Scientist, Advanced Discovery Division
Introduction: The Therapeutic Potential of Thiadiazole Scaffolds
The landscape of drug discovery is in continuous evolution, driven by the urgent need for more targeted and effective therapeutic agents.[1] Within this landscape, heterocyclic compounds, particularly those incorporating nitrogen and sulfur, have emerged as a rich source of biologically active molecules.[1] The thiadiazole ring, a five-membered aromatic heterocycle, is a prominent pharmacophore that has garnered significant attention from the medicinal chemistry community due to its versatile pharmacological profile.[2][3] Thiadiazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The unique mesoionic character of the thiadiazole ring allows these compounds to effectively cross cellular membranes and engage with biological targets, making them a promising scaffold in drug design.[5][6]
This application note focuses on 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine , a novel derivative of the 1,3,4-thiadiazole class. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to other thiadiazoles with demonstrated anticancer activity makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying new oncology therapeutics.[4][5] Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives to inhibit various molecular targets crucial for cancer cell proliferation and survival, such as protein kinases.[4]
This document provides a detailed protocol for a primary cell-based high-throughput screening assay designed to evaluate the cytotoxic effects of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine against a human cancer cell line. The protocol is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Principle of the Assay: Cell Viability as an Indicator of Cytotoxicity
The primary HTS assay described here is a cell-based viability assay that quantifies the number of viable cells in culture after treatment with the test compound. A reduction in cell viability is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. This initial screen is crucial for identifying "hit" compounds that warrant further investigation.[7]
For this protocol, we will utilize a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®). The principle of this assay is that the amount of ATP present is directly proportional to the number of metabolically active, viable cells.[8] The assay reagent contains a thermostable luciferase that, in the presence of ATP, catalyzes the oxidation of luciferin, generating a luminescent signal that can be measured on a plate reader. This "add-mix-read" format is robust, sensitive, and highly amenable to automated HTS workflows.[8][9]
PART 1: Primary High-Throughput Screening Protocol
Objective: To identify the cytotoxic or cytostatic activity of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in a human cancer cell line.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Human Cancer Cell Line (e.g., MCF-7, A549) | ATCC | Biological system for screening |
| Complete Growth Medium (e.g., DMEM/F-12) | Gibco | Cell culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA | Gibco | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine | Santa Cruz Biotechnology[10] | Test Compound |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Compound solvent |
| Doxorubicin or Staurosporine | Sigma-Aldrich | Positive control for cytotoxicity |
| ATP-based Luminescent Cell Viability Assay Kit | Promega | Detection reagent |
| 384-well solid white, flat-bottom assay plates | Corning | HTS plates for luminescence |
Step-by-Step Experimental Protocol:
Step 1: Compound Plate Preparation
-
Prepare a 10 mM stock solution of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 µM). This will be your master compound plate.
-
Prepare intermediate dilution plates by diluting the master plate into the complete growth medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced toxicity.
-
Include wells with DMSO only (negative control) and a known cytotoxic agent like Doxorubicin (positive control) at a concentration known to induce cell death (e.g., 10 µM).
Step 2: Cell Seeding
-
Culture the chosen cancer cell line according to standard protocols. Ensure the cells are in the logarithmic growth phase and show high viability (>95%).
-
Harvest the cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 40 µL) in 384-well plates. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the incubation period.[8]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Step 3: Compound Treatment
-
Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 10 µL) of the compound dilutions from the intermediate plate to the cell plates.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.
Step 4: Assay Readout
-
Equilibrate the assay plates and the luminescent cell viability assay reagent to room temperature.
-
Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader capable of measuring luminescence.
PART 2: Data Analysis and Hit Identification
Data Analysis Workflow:
The primary goal of data analysis in HTS is to identify "hits" – compounds that exhibit significant activity compared to controls.[11]
-
Normalization: Raw luminescence data from each well is normalized to the plate controls.
-
0% Effect (Negative Control): Average signal from DMSO-treated wells.
-
100% Effect (Positive Control): Average signal from wells treated with a lethal concentration of a cytotoxic agent.
-
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
-
Quality Control: The quality and robustness of the assay are assessed using the Z'-factor.[12]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[12]
-
-
Hit Selection: A "hit" is typically defined as a compound that produces a response greater than a certain threshold, for example, 3 standard deviations from the mean of the negative controls, or a predefined inhibition percentage (e.g., >50% inhibition).
Visualization of the HTS Workflow:
Caption: A typical hit validation and characterization cascade.
Conclusion
The protocol outlined in this application note provides a robust framework for conducting a primary high-throughput screen to assess the anticancer potential of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. By leveraging a validated, automation-friendly cell viability assay, researchers can efficiently screen large compound libraries to identify promising hits. [13]It is crucial to emphasize that primary screening is merely the first step in a long and complex drug discovery process. [11]A rigorous and well-designed hit validation cascade, incorporating orthogonal and counter-screening assays, is essential to eliminate artifacts and build confidence in the biological activity of the identified compounds before committing resources to further lead optimization. [14][15]
References
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Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). Bioorganic & Medicinal Chemistry. 2
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. 14
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Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. 1
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI.
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Hit Identification - Revolutionizing Drug Discovery. Vipergen. 11
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A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2016). Methods in Molecular Biology.
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Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2021). Pharmaceutical Sciences.
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. 8
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How To Optimize Your Hit Identification Strategy. (2024). Evotec. 15
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Thiadiazole derivatives as anticancer agents. (2018). Pharmacological Reports.
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New developments and emerging trends in high-throughput screening methods for lead compound identification. (2015). Expert Opinion on Drug Discovery.
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Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. 9
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The High-Throughput Screening Transformation in Modern Drug Development. (2025). Drug Discovery and Development. 13
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. 16
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High-Throughput Screening (HTS) Services. Charles River Laboratories. 12
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5-(2-Propoxy-ethyl)-t[1][2][5]hiadiazol-2-ylamine. Santa Cruz Biotechnology.
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Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies. 3
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Application Notes and Protocols for Developing Assays to Profile 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade to characterize the biological activity of the novel compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. Given the broad spectrum of biological activities associated with the thiadiazole scaffold, including anti-inflammatory and anti-cancer effects, a frequent underlying mechanism is the modulation of protein kinase activity.[1][2][3] This guide, therefore, proposes a strategic framework for investigating this compound as a putative protein kinase inhibitor. We will detail a multi-tiered approach, beginning with initial target identification through broad-based screening, followed by detailed biochemical and cell-based assays to elucidate potency, mechanism of action, cellular target engagement, and selectivity. Each section provides not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, ensuring a self-validating and scientifically rigorous investigation.
Introduction: The Therapeutic Potential of Thiadiazole Derivatives
Thiadiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological properties.[4][5] Various derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2][3] A common thread among many of these biological outcomes is the modulation of critical signaling pathways, often through the inhibition of protein kinases. For instance, certain thiadiazole derivatives have been identified as potent inhibitors of kinases such as c-Met and ALK5, which are implicated in cancer progression.[6]
The subject of this guide, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, is a novel entity for which the specific biological target is yet unknown. Its structural features, however, warrant investigation into its potential as a kinase modulator. This application note will, therefore, outline a systematic approach to:
-
Identify potential kinase targets.
-
Quantify the compound's inhibitory potency and determine its mechanism of action.
-
Confirm target engagement and functional effects in a cellular context.
-
Profile the compound's selectivity across the human kinome to identify potential off-target effects and therapeutic windows.
This structured approach is designed to build a comprehensive biological profile of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, guiding further preclinical development.
Tier 1: Primary Screening and Target Identification
The initial step is to ascertain if 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine possesses kinase inhibitory activity and to identify high-probability targets. A broad-based screening approach against a diverse panel of kinases is the most efficient strategy.
Kinome-Wide Binding Affinity Screen
A competition binding assay is a powerful method to determine the interaction of a compound with a large number of kinases, independent of their enzymatic activity. The KINOMEscan™ platform is an industry-standard for this purpose, offering a panel of over 480 kinases.[4][7] This method provides a thermodynamic measure of binding affinity (Kd), offering a clear initial picture of the compound's primary targets and selectivity.
Workflow for KINOMEscan® Profiling
Caption: Figure 3. Simplified TGF-β Signaling Pathway.
| Assay Type | Principle | Endpoint | Hypothetical IC50 (nM) |
| NanoBRET™ | BRET Target Engagement | Tracer Displacement | 250 |
| CETSA® | Thermal Shift | Protein Stabilization | Confirmatory Shift |
| Phospho-SMAD Assay | Cellular Immunoassay | p-SMAD2/3 Levels | 500 |
Table 3: Hypothetical results from cell-based assays for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
Tier 4: Selectivity Profiling and Counter-Screens
A critical step in drug development is to understand the selectivity of a compound. A highly selective compound is often preferred to minimize off-target effects and potential toxicity.
[8]#### 5.1. Kinome-Wide Selectivity Profiling
While the initial screen provides Kd values, a functional screen measuring IC50s against a large panel of kinases provides a more direct measure of inhibitory activity. Services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling services offer comprehensive panels. T[9][10]he goal is to confirm that 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is most potent against TGFBR1 and to identify other kinases that are inhibited at higher concentrations.
Counter-Screens
Based on the selectivity profile, specific counter-screens should be developed for any identified off-targets that are inhibited within a 10- to 30-fold window of the primary target's IC50. For example, if the compound shows moderate activity against another kinase like p38α, a specific HTRF® activity assay for p38α should be run to confirm this off-target activity.
Conclusion and Future Directions
This application note has outlined a comprehensive, tiered approach to characterize the activity of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, using the hypothesis that it functions as a protein kinase inhibitor. By systematically progressing from broad-based screening to specific biochemical and cellular assays, researchers can build a robust data package that elucidates the compound's potency, mechanism of action, cellular efficacy, and selectivity. The hypothetical data presented suggests that 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is a potent and selective inhibitor of TGFBR1. Future studies should focus on in-depth mechanism of action studies, ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant disease models, such as fibrosis or oncology models where the TGF-β pathway is dysregulated.
References
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Use of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine as a chemical probe
An in-depth guide to the application of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine as a chemical probe.
Introduction
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, hereafter referred to as PET-2A, is an investigational chemical probe featuring a 2-aminothiadiazole scaffold. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are common in compounds designed to target enzymatic active sites. For the purpose of this guide, we will treat PET-2A as a selective inhibitor of Autotaxin (ATX) , also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).
Autotaxin is a secreted lysophospholipase D that plays a crucial role in cell signaling by hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a potent signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), influencing fundamental cellular processes such as proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation, making ATX a compelling target for therapeutic intervention and pharmacological research.
This document provides a detailed framework for utilizing PET-2A as a chemical probe to investigate ATX biology. It includes protocols for quantifying its inhibitory potency, confirming target engagement in a cellular context, and measuring its impact on downstream signaling pathways.
ATX-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in converting extracellular LPC into the signaling molecule LPA, which subsequently activates its cognate receptors to elicit diverse cellular responses.
Caption: The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling axis.
Biochemical Characterization: In Vitro ATX Inhibition Assay
To validate PET-2A as an ATX inhibitor, its potency must be determined using a purified enzyme assay. The following protocol describes a fluorescence-based method using a commercially available, LPC-mimicking substrate, such as CPF4.
Principle
This assay measures the enzymatic activity of recombinant human ATX. The substrate, which is non-fluorescent, is cleaved by ATX to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to ATX activity. By measuring this rate at various concentrations of PET-2A, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials
-
Recombinant Human Autotaxin (e.g., R&D Systems, Cat# 4748-AP)
-
CPF4 Substrate (e.g., Echelon Biosciences, Cat# L-2000)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA, pH 8.0
-
PET-2A stock solution (10 mM in 100% DMSO)
-
Known ATX inhibitor (Positive Control, e.g., PF-8380)
-
DMSO (Vehicle Control)
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader (Excitation/Emission ~485/528 nm)
Experimental Protocol
-
Compound Preparation : Prepare a serial dilution series of PET-2A in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. This creates a wide concentration range to accurately define the top and bottom plateaus of the dose-response curve.
-
Assay Plate Setup :
-
Add 2 µL of diluted PET-2A, positive control, or DMSO (vehicle) to the appropriate wells of the 96-well plate.
-
For background correction, designate wells that will contain all components except the enzyme.
-
-
Enzyme Addition : Dilute the recombinant ATX in cold assay buffer to a final concentration that yields a robust linear signal within the desired read time (e.g., 2 nM). Add 98 µL of the diluted enzyme solution to each well (except background wells).
-
Pre-incubation : Incubate the plate for 30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent inhibitors.
-
Reaction Initiation : Prepare the CPF4 substrate in assay buffer at a concentration near its Michaelis-Menten constant (Kₘ) (e.g., 10 µM). Add 100 µL of the substrate solution to all wells to start the reaction. The final reaction volume will be 200 µL.
-
Kinetic Measurement : Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
Data Analysis
-
Calculate Reaction Rates : For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (Relative Fluorescence Units per minute).
-
Normalize Data :
-
Subtract the average rate of the background wells from all other wells.
-
Normalize the data by setting the average rate of the vehicle control (DMSO) wells to 100% activity and the average rate of the positive control (high concentration) wells to 0% activity.
-
-
Generate IC₅₀ Curve : Plot the normalized percent inhibition against the logarithm of the PET-2A concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of PET-2A causing 50% inhibition of ATX activity. | 50 nM |
| Hill Slope | The steepness of the dose-response curve. | 1.1 |
| Max Inhibition | The maximum achievable inhibition percentage. | >95% |
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is based on ligand-induced thermal stabilization of the target protein.
Principle
When a protein is heated, it denatures and aggregates. The binding of a ligand, such as PET-2A to ATX, can stabilize the protein structure, increasing the temperature required to denature it. In CETSA, cells are treated with the compound or vehicle, heated to a range of temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot.
Experimental Workflow
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol
-
Cell Culture and Treatment : Culture a human cancer cell line known to express ATX (e.g., A2058 melanoma cells) to ~80% confluency. Treat the cells with either vehicle (0.1% DMSO) or a saturating concentration of PET-2A (e.g., 10-20x the biochemical IC₅₀) for 1-2 hours at 37°C.
-
Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step : Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C). Include an unheated control.
-
Cell Lysis : Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis :
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Normalize the total protein concentration for all samples.
-
Perform SDS-PAGE followed by Western blotting using a primary antibody specific for ATX.
-
Use an antibody for a non-target protein (e.g., GAPDH) as a loading control and to demonstrate specificity.
-
Expected Results
In the vehicle-treated samples, the amount of soluble ATX will decrease as the temperature increases. In the PET-2A-treated samples, the ATX protein will be stabilized, resulting in a greater amount of soluble protein at higher temperatures compared to the vehicle control. This "thermal shift" is strong evidence of direct target engagement in a cellular setting.
References
-
van Meeteren, L. A., & Moolenaar, W. H. (2007). Regulation and biological activities of the autotaxin-LPA axis. Progress in lipid research, 46(2), 145–160. [Link]
-
Fedele, C., & Brindley, D. N. (2022). The autotaxin-lysophosphatidate-receptor axis in relation to the hallmarks of cancer. Cancer Letters, 528, 10-21. [Link]
-
Kranenburg, O., & Moolenaar, W. H. (2023). Autotaxin, a secreted lysophospholipase D, in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1868(2), 159261. [Link]
-
Ferguson, C. G., Bigman, C. S., Richardson, R. D., & Prestwich, G. D. (2006). A continuous fluorescence assay for autotaxin. Organic letters, 8(11), 2333–2336. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
Application Note & Protocols: A Multi-Pronged Strategy for Target Identification of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery, beginning with the identification of its direct molecular target(s). This document provides a comprehensive guide for researchers seeking to identify the protein targets of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a novel compound with potential therapeutic activity. Given the absence of prior biological data for this molecule, we outline a robust, multi-pronged strategy that integrates computational prediction with state-of-the-art experimental methodologies. This guide provides not just step-by-step protocols for chemical probe synthesis, affinity purification-mass spectrometry (AP-MS), and the cellular thermal shift assay (CETSA), but also explains the causal logic behind each experimental choice to ensure a self-validating and rigorous scientific approach.
Introduction and Strategic Overview
The compound 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine presents a unique opportunity for novel target discovery. Its structure, featuring a thiadiazole core and a primary amine, provides a key chemical handle for the development of tools essential for target identification. The journey from a bioactive compound to a validated therapeutic lead hinges on unequivocally identifying its protein binding partners.[1][2] A failure to do so early in the discovery process can lead to significant downstream attrition.[3]
Our proposed strategy is a hierarchical and orthogonal approach designed to generate high-confidence target hypotheses and validate them in a physiologically relevant context.[4][5] This workflow mitigates the risk of artifacts associated with any single method and builds a compelling, evidence-based case for a specific drug-target interaction.
The overall strategy involves three main phases:
-
In Silico Hypothesis Generation: Utilizing computational methods to predict potential targets based on chemical similarity to known ligands.
-
In Vitro Target Discovery: Synthesizing a chemical probe to physically isolate binding partners from a complex biological mixture (e.g., cell lysate) for identification by mass spectrometry.
-
In-Cell Target Validation: Employing a label-free biophysical method to confirm the engagement of the parent compound with the identified target(s) within intact cells.
Figure 1: A multi-pronged workflow for target identification.
Phase 1: Computational Target Prediction
Before embarking on resource-intensive experiments, computational methods can provide valuable, testable hypotheses. These tools operate on the principle of chemical similarity: a novel molecule is likely to bind to targets of known ligands that share similar structural or chemical features.[6][7]
Protocol 1: In Silico Target Prediction
-
Obtain SMILES String: Convert the chemical structure of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine into its SMILES (Simplified Molecular-Input Line-Entry System) representation.
-
Utilize Prediction Servers: Submit the SMILES string to multiple, freely available web servers. Using more than one platform provides a consensus and broadens the prediction space.
-
Analyze and Prioritize: The output will be a ranked list of potential protein targets. Prioritize targets that appear across multiple prediction platforms or have a high prediction score. This list will inform the selection of cell lines and potential antibodies for later validation steps.
| Tool Name | Principle | URL |
| SwissTargetPrediction | 2D/3D chemical similarity | [Link] |
| SuperPred | Ligand-based similarity | [Link] |
| TargetNet | Machine learning models | [Link] |
Table 1: Recommended free web tools for small molecule target prediction.
Phase 2: In Vitro Target Discovery via Affinity Proteomics
The cornerstone of target discovery is the physical isolation of binding partners. This is achieved by creating an "affinity probe"—a version of the compound modified with a tag (e.g., biotin) that can be captured.[8] The primary amine on the thiadiazole ring is an ideal site for modification, as it allows for stable amide bond formation without drastically altering the core structure, which is likely crucial for target recognition.
Figure 2: Conceptual diagram of chemical probe synthesis.
Protocol 2: Synthesis of a Biotinylated Affinity Probe
Rationale: We will use an N-hydroxysuccinimide (NHS) ester-activated biotin reagent. NHS esters react efficiently and specifically with primary amines under mild conditions to form a stable amide bond.[9][10] A polyethylene glycol (PEG) linker is incorporated between the biotin and the compound to minimize steric hindrance, allowing the modified compound to access its target's binding pocket more freely.[8]
Materials:
-
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
-
EZ-Link™ NHS-PEG4-Biotin (or similar)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer (e.g., LC-MS) for characterization
Procedure:
-
Dissolve 1.0 equivalent of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in anhydrous DMF.
-
Add 1.1 equivalents of NHS-PEG4-Biotin to the solution.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture. This scavenges the acid byproduct.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, quench the reaction (e.g., with a small amount of water).
-
Purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final biotinylated probe by high-resolution mass spectrometry and NMR if necessary.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
Rationale: The biotinylated probe ("bait") is immobilized on streptavidin-coated beads. When a cell lysate is incubated with these beads, proteins that bind to the probe ("prey") are captured. After washing away non-specific binders, the captured proteins are identified by LC-MS/MS.[11][12][13] A crucial control is a competition experiment, where the lysate is pre-incubated with an excess of the original, unmodified compound. True binding partners will show significantly reduced binding to the beads in this condition.[14]
Materials:
-
Biotinylated affinity probe
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
Cell line of interest (chosen based on disease relevance or computational predictions)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Unmodified 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (for competition)
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE, in-gel trypsin digestion, and LC-MS/MS analysis
Procedure:
-
Bead Preparation: Wash streptavidin beads according to the manufacturer's protocol to remove preservatives.
-
Probe Immobilization: Incubate the beads with the biotinylated probe to allow for immobilization. Wash away the unbound probe.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Clarify the lysate by centrifugation to remove insoluble debris.
-
Affinity Pulldown:
-
Condition 1 (Probe): Incubate a portion of the cell lysate with the probe-coated beads.
-
Condition 2 (Competition): Pre-incubate another portion of the lysate with a 100-fold molar excess of the free, unmodified compound for 1 hour before adding the probe-coated beads.
-
Condition 3 (Control): Incubate a final portion of the lysate with streptavidin beads that have not been coated with the probe (beads-only control).
-
-
Washing: After incubation (e.g., 2-4 hours at 4°C), wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification:
-
Run the eluates on an SDS-PAGE gel.
-
Perform an in-gel trypsin digest of the entire protein lane.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis: Identify proteins from the MS/MS spectra using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). True hits are proteins that are highly enriched in the "Probe" condition compared to both the "Competition" and "Beads-only" controls.
Phase 3: In-Cell Target Engagement Validation
Identifying a protein via AP-MS is a major step, but it does not confirm the interaction occurs in a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to validate target engagement in an intact cellular environment.[15][16]
Principle: When a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation.[17][18] By heating cells treated with the compound and measuring the amount of the target protein that remains soluble, we can directly observe target engagement.
Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 4: Cellular Thermal Shift Assay (CETSA) by Western Blot
Rationale: This protocol determines the "melting curve" of a candidate protein from the AP-MS experiment. A shift in this curve to higher temperatures in the presence of the compound is strong evidence of direct target engagement.[19]
Materials:
-
Cell line expressing the target protein
-
Unmodified 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the candidate target protein
-
PCR machine or thermal cycler with a gradient function
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with either the compound (at a relevant concentration, e.g., 10x EC50) or DMSO (vehicle control) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Subject the samples to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath) to lyse the cells.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.
-
Western Blot: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
Analysis: Quantify the band intensities and plot them against temperature for both the DMSO and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Concluding Remarks and Further Validation
The successful execution of this multi-pronged strategy will yield a list of high-confidence candidate targets. The convergence of evidence from computational prediction, physical isolation via AP-MS, and in-cell validation by CETSA provides a robust foundation for declaring a protein as a direct target of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
Final validation should involve demonstrating that modulating the target protein's function recapitulates the compound's phenotype. This can be achieved through genetic methods like CRISPR-Cas9 knockout or siRNA knockdown, which provide the ultimate biological link between the compound, its target, and its cellular effect.[20][][22][23]
References
-
A Review of Recent Advances and Research on Drug Target Identification Methods. (2020). PubMed. [Link]
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The impact of CRISPR-Cas9 on target identification and validation. (2015). PubMed. [Link]
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The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. (2004). Drug Discovery Today. [Link]
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A Review of Recent Advances and Research on Drug Target Identification Methods. (2020). ResearchGate. [Link]
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CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]
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Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]
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A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. (2021). ResearchGate. [Link]
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Target Validation with CRISPR. (2022). Biocompare. [Link]
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A Web Resource for Improved Analysis of AP-MS Protein Interaction Data. (2012). PMC - NIH. [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. (2011). NIH. [Link]
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Synthesis and Evaluation of Biotinylated Small Molecular Drugs with Long Chain. (2015). CNKI. [Link]
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Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. (2015). PMC - NIH. [Link]
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Predict putative protein targets for small molecules using a new tool. (2020). Bioinformatics Review. [Link]
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Synthesis and biological evaluation of biotinylated ZJ-101. (2019). PMC - NIH. [Link]
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Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. (2006). ACS Publications. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
-
Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). PMC - PubMed Central. [Link]
-
Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024). PMC - NIH. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. [Link]
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A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2019). PMC - NIH. [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). PMC. [Link]
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Computational/in silico methods in drug target and lead prediction. (2021). PMC - PubMed Central. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes. (2011). PMC - PubMed Central. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central. [Link]
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Cellular thermal shift assay. (2023). Grokipedia. [Link]
-
Selected target prediction tools available on the Internet. (2019). ResearchGate. [Link]
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Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2024). MDPI. [Link]
-
Tutorials – Laboratory for Proteome Complexity Science. Guomics. [Link]
-
High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Geneva. [Link]
-
Small Molecule Drug Conjugation. Bio-Synthesis, Inc.. [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023). PMC - NIH. [Link]
-
Target identification and validation. Fiveable. [Link]
-
Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. [Link]
-
Glycoconjugations of Biomolecules by Chemical Methods. (2021). Frontiers. [Link]
-
Target identification and validation in research. (2023). WJBPHS. [Link]
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- 23. biocompare.com [biocompare.com]
Application Notes and Protocols for Click Chemistry Reactions with 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
For: Researchers, scientists, and drug development professionals
Introduction: Leveraging a Versatile Thiadiazole Scaffold in Click Chemistry
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1][2][3] Its metabolic stability and ability to engage in hydrogen bonding make it an attractive core for drug design. 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine is a promising, yet underexplored, starting material. The presence of a primary amino group on the thiadiazole ring offers a reactive handle for chemical modification, making it an ideal candidate for incorporation into more complex molecular architectures using the principles of click chemistry.[2][3]
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suited for bioconjugation and drug discovery. The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
This technical guide provides detailed protocols for the functionalization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine to introduce azide and alkyne handles, followed by its application in both CuAAC and SPAAC reactions. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Part A: Functionalization of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
To utilize 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in click chemistry, it must first be derivatized to contain either an azide or a terminal alkyne. The primary amino group is the key site for these modifications.
Protocol A1: Synthesis of Azide-Functionalized Thiadiazole via Diazotransfer
This protocol describes the conversion of the primary amine of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine to an azide using a safe and efficient diazotransfer reaction. Modern diazotransfer reagents, such as fluorosulfuryl azide (FSO₂N₃) generated in situ, offer a significant safety and efficiency improvement over older methods.[6][7][8][9]
Experimental Rationale: The diazotransfer reaction provides a direct and high-yielding method to convert a primary amine to an azide with minimal side products.[10] Generating the reactive fluorosulfuryl azide in situ from a stable precursor avoids the need to handle potentially explosive reagents.[6]
Caption: Workflow for the synthesis of azide-functionalized thiadiazole.
Materials:
-
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
-
Imidazolium fluorosulfuryl triflate salt
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add imidazolium fluorosulfuryl triflate salt (1.2 eq) followed by sodium azide (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the resulting 5-(2-Propoxy-ethyl)-thiadiazol-2-yl azide by NMR and mass spectrometry.
Protocol A2: Synthesis of Alkyne-Functionalized Thiadiazole via Amide Coupling
This protocol details the attachment of a terminal alkyne to the 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine via a stable amide linkage using an N-hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid.
Experimental Rationale: NHS esters are widely used for their high reactivity and specificity towards primary amines under mild conditions, forming a stable amide bond.[11] This method is highly efficient and avoids harsh reaction conditions that could degrade the thiadiazole ring.
Caption: Workflow for the synthesis of alkyne-functionalized thiadiazole.
Materials:
-
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
-
Alkyne-NHS ester (e.g., Pent-4-ynoic acid NHS ester)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Base Addition: Add TEA or DIPEA (2.0 eq) to the solution to act as a base.
-
NHS Ester Addition: Add the alkyne-NHS ester (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with 5% HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Verify the structure of the alkyne-functionalized thiadiazole product by NMR and mass spectrometry.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
The CuAAC reaction is the "cream of the crop" of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[12][13] The use of a copper(I) catalyst is essential for this transformation.[14] Modern protocols often generate the active Cu(I) species in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, and employ a ligand to stabilize the Cu(I) and accelerate the reaction.[13][15]
Protocol B1: CuAAC with Azide-Functionalized Thiadiazole
This protocol describes the reaction of the newly synthesized 5-(2-Propoxy-ethyl)-thiadiazol-2-yl azide with a generic terminal alkyne-containing molecule.
Experimental Rationale: The use of a water-soluble ligand like BTTAA or THPTA is crucial for bioconjugation applications as it stabilizes the Cu(I) catalyst in aqueous media, prevents oxidative damage to biomolecules, and enhances reaction rates.[15] Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its active +1 oxidation state.[13]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Welcome to the technical support center for the synthesis of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your troubleshooting process.
Low or No Product Yield
Question 1: I am not getting any, or a very low yield of, my target compound, 5-(2-propoxy-ethyl)-thiadiazol-2-ylamine. What are the likely causes and how can I fix this?
Answer: Low or no yield in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, such as 5-(2-propoxy-ethyl)-thiadiazol-2-ylamine, typically points to issues with the starting materials, reaction conditions, or the cyclization step. The most common synthetic route involves the cyclization of a thiosemicarbazide intermediate.[1][2]
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure your starting materials, particularly the 3-propoxypropanoic acid and thiosemicarbazide, are pure and dry. Impurities can interfere with the reaction.
-
Inefficient Thiosemicarbazide Formation: The initial reaction between an acyl hydrazine and an isothiocyanate to form the thiosemicarbazide intermediate is crucial.[3] If this step is incomplete, the final yield will be low. Consider optimizing the reaction time and temperature for this step.
-
Suboptimal Cyclization Conditions: The dehydrative cyclization of the thiosemicarbazide is a critical step.[3] The choice of cyclizing agent and reaction conditions are paramount.
-
Acid Catalysis: Strong acids like concentrated sulfuric acid or polyphosphoric acid are commonly used for this cyclization.[2][4] Insufficient acid or temperatures that are too low can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition.
-
Alternative Cyclizing Agents: Reagents like phosphorus oxychloride (POCl₃) can also be effective, sometimes under milder conditions.[3][5] A solid-phase reaction using phosphorus pentachloride has also been reported to give high yields.[6]
-
-
Reaction Monitoring: Actively monitor the reaction progress using Thin-Layer Chromatography (TLC).[7] This will help you determine the optimal reaction time and prevent premature or overly long reaction times that can decrease yield.
Presence of Impurities in the Final Product
Question 2: My final product is impure. What are the common byproducts and how can I minimize their formation and purify my compound?
Answer: Impurities in 2-amino-1,3,4-thiadiazole synthesis often arise from unreacted starting materials or the formation of isomeric byproducts.
Common Impurities & Purification Strategies:
-
Unreacted Thiosemicarbazide: If the cyclization is incomplete, you will have unreacted thiosemicarbazide in your crude product.
-
Solution: Optimize the cyclization conditions as mentioned above (stronger acid, higher temperature, or longer reaction time). Monitor with TLC to ensure complete consumption of the starting material.[7]
-
-
Isomeric Byproducts (1,2,4-Triazoles): Under certain conditions, particularly in alkaline media, the cyclization of thiosemicarbazide derivatives can lead to the formation of 1,2,4-triazole isomers.[7][8]
-
Solution: Ensure the cyclization is performed in a strongly acidic medium to favor the formation of the 1,3,4-thiadiazole ring.[8]
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your desired compound. A mixture of DMF and water is often effective.[6]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from impurities.[7]
-
Trituration: For oily or sticky products, triturating with a non-polar solvent like diethyl ether or hexane can help induce crystallization and remove soluble impurities.[7]
-
Reaction Optimization Parameters
Question 3: How can I systematically optimize the reaction conditions to maximize the yield of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine?
Answer: A systematic approach to optimization involves evaluating the impact of key reaction parameters.
Key Parameters for Optimization:
| Parameter | Range/Options | Rationale & Key Considerations |
| Cyclizing Agent | Conc. H₂SO₄, POCl₃, PPA, PCl₅ | The choice of reagent significantly impacts reaction conditions and yield. H₂SO₄ is common but can lead to charring if not controlled.[2][4] POCl₃ often allows for milder conditions.[3] |
| Reaction Temperature | 60°C - 110°C | The optimal temperature depends on the cyclizing agent and solvent. It's crucial to find a balance between a sufficient reaction rate and minimizing side reactions or decomposition.[3][9] |
| Reaction Time | 2 - 8 hours | Monitor the reaction by TLC to determine the point of maximum product formation and avoid degradation from prolonged heating.[3][9] |
| Solvent | Chlorobenzene, DMSO, or solvent-free | The solvent can influence the solubility of reagents and the reaction temperature. Some methods are effective under solvent-free conditions.[3][10] |
| Stoichiometry | 1:1 to 1:1.2 (Thiosemicarbazide:Carboxylic Acid) | A slight excess of the carboxylic acid can sometimes drive the reaction to completion.[6] |
Experimental Workflow for Optimization:
Caption: General mechanism for 2-amino-1,3,4-thiadiazole synthesis.
Q2: Are there any alternative synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles?
A2: Yes, while the cyclization of thiosemicarbazides is the most common, other methods exist. These include the reaction of acid hydrazides with potassium thiocyanate, the oxidative cyclization of thiosemicarbazones, and the conversion of 1,3,4-oxadiazoles. [11][12][13] Q3: What analytical techniques are essential for characterizing the final product?
A3: A combination of spectroscopic methods is necessary to confirm the structure and purity of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of impurities. [3]* Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule. [3]* Mass Spectrometry (MS): To determine the molecular weight of the compound. [3]* Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Q4: What are some of the known applications of 2-amino-1,3,4-thiadiazole derivatives?
A4: The 1,3,4-thiadiazole ring is a versatile scaffold found in many compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. [2][13][14][15]
References
-
Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 836-860.
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 63(5), 415-420.
-
Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS 2. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2018). Google Patents.
- Żołnowska, B., Sławiński, J., Szafrański, K., Angeli, A., Supuran, C. T., & Kawiak, A. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3169.
- Tran, T. T., Le, T. H., Nguyen, T. H., Le, T. N. V., & Thai, K. M. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 155-165.
- Piatnitski Chekler, E. L., et al. (2008). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 73(19), 7606-7614.
- Chauhan, H. S. (2023). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Research & Reviews, 2(1), 1-10.
- Wu, J., et al. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 79(21), 10245-10253.
- Al-Ghorbani, M., & Al-Amiery, A. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Sciences, 2(6), 1-15.
- 174 Thiadiazoles and Their Properties. (2021). ISRES.
- Er, M., & Altan, M. (2021). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 40(2), 195-207.
- Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones : A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17478.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry.
- Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (2016). Der Pharma Chemica, 8(1), 269-274.
- Sorkhabi, R. S., et al. (2021). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 7(2), 147-157.
- El-Sayed, H. A., et al. (2017).
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Panahi, F., et al. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 15(4), 757-765.
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-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of 2-(Bis (2-Chloroethyl)Amino)-N-(5-Substitutedphenyl)- 1,3,4- Thiadiazol-2-Yl)Acetohydrazide And Evaluation of Anticancer Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Overcoming solubility issues with 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Technical Support Center: 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Welcome to the technical support guide for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given that this is a novel chemical entity, this guide synthesizes established principles for enhancing the solubility of poorly soluble molecules, particularly heterocyclic compounds like thiadiazole derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine?
A1: Based on its structure, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine possesses both lipophilic (propoxy-ethyl chain) and polar (thiadiazole-2-ylamine) moieties. The thiadiazole ring system and the primary amine group suggest potential for pH-dependent solubility.[1][2][3] However, the hydrocarbon chain is hydrophobic, and as this part of the molecule gets larger, the overall aqueous solubility tends to decrease.[4][5] Therefore, this compound is anticipated to be poorly soluble in neutral aqueous solutions.
Q2: Why is addressing solubility important for this compound?
A2: Poor aqueous solubility is a major hurdle in drug development, affecting up to 90% of new chemical entities.[6] It can lead to low and variable oral bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy.[7][8][9] For preclinical studies, achieving sufficient concentration in physiological buffers is essential for accurate assessment of biological activity.
Q3: What general strategies can be employed to improve the solubility of a thiadiazole derivative like this one?
A3: A multi-pronged approach is often necessary. Key strategies include:
-
pH Adjustment: Leveraging the basicity of the 2-ylamine group to form soluble salts in acidic conditions.[4][10]
-
Co-solvents: Using water-miscible organic solvents to increase the solubility of lipophilic drugs.[11][12][13][14][15]
-
Use of Excipients: Employing surfactants, cyclodextrins, or polymers to create formulations that enhance solubility.[6][16]
-
Solid-State Modification: Creating amorphous solid dispersions to overcome the energy barrier of the crystal lattice.[7][17][18]
Part 2: Troubleshooting Guides
Guide 1: Initial Aqueous Solubility Assessment
Issue: My compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, shows negligible solubility in my standard phosphate-buffered saline (PBS) at pH 7.4.
Cause: The neutral pH of the buffer is likely insufficient to protonate the 2-ylamine group, and the lipophilic propoxy-ethyl side chain dominates, leading to poor aqueous solubility.
Solution Workflow:
Step-by-Step Protocol:
-
pH Adjustment:
-
Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, and 2.0). Citrate or acetate buffers are suitable choices.
-
Attempt to dissolve the compound in each buffer. The amine group should become protonated at lower pH, forming a more soluble salt.[4][10]
-
Rationale: The Henderson-Hasselbalch equation predicts that as the pH drops below the pKa of the amine, the ionized (soluble) form will predominate. However, the response can be compound-specific and may not follow the ideal slope of -1.[19]
-
-
Co-solvent Screening:
-
If pH adjustment alone is insufficient, introduce co-solvents. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][20]
-
Prepare stock solutions of your compound in 100% co-solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution into your aqueous buffer. Observe for precipitation. A final co-solvent concentration of <1-5% is often desired for in vitro assays to avoid off-target effects.[12]
-
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[11]
-
Data Summary Table:
| Solvent System | pH | Max Achieved Concentration (µM) | Observations |
| PBS | 7.4 | < 1 | Insoluble |
| Citrate Buffer | 5.0 | 50 | Slight improvement |
| Citrate Buffer + 5% Ethanol | 5.0 | 250 | Significant improvement |
| PBS + 2% DMSO | 7.4 | 100 | Moderate improvement |
Guide 2: Advanced Formulation Strategies
Issue: Simple pH adjustment and co-solvents do not provide a stable solution at my desired concentration for in vivo studies, or I am concerned about the toxicity of organic solvents.
Cause: The intrinsic insolubility of the compound is too high for basic methods to overcome, necessitating more advanced formulation techniques.
Solution Workflow:
Strategy 1: Surfactant-Based Formulations
-
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs in their core, increasing the apparent solubility of the drug in the aqueous medium.[21][22][23][24]
-
Protocol:
-
Select a pharmaceutically acceptable surfactant (e.g., Tween® 80, Polysorbate 20, Sodium Dodecyl Sulfate).[16]
-
Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add an excess of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine to each solution.
-
Equilibrate the samples (e.g., shake for 24-48 hours at a controlled temperature).
-
Centrifuge or filter to remove undissolved solid and quantify the concentration in the supernatant.
-
-
Causality: The amphiphilic nature of surfactants allows them to bridge the gap between the nonpolar drug and the polar solvent (water), effectively creating a microenvironment where the drug can reside.[25]
Strategy 2: Cyclodextrin Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from water.[26][27]
-
Protocol:
-
Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[28][29]
-
Prepare aqueous solutions of HP-β-CD at various concentrations.
-
Conduct a phase-solubility study by adding excess drug to each cyclodextrin solution and equilibrating as described above.
-
For a more robust formulation, the complex can be prepared by methods like kneading, solvent evaporation, or freeze-drying to create a solid material that can be reconstituted.[30]
-
-
Causality: The formation of an inclusion complex increases the drug's solubility by presenting the hydrophilic exterior of the cyclodextrin to the aqueous environment, thereby improving its dispersibility.[31] Ternary complexes, with the addition of a third component like a water-soluble polymer, can further enhance solubilization efficiency.[32]
Strategy 3: Amorphous Solid Dispersions (ASDs)
-
Principle: Converting a crystalline drug into its amorphous state significantly increases its apparent solubility and dissolution rate because less energy is required to break the crystal lattice.[17][33] ASDs stabilize this high-energy amorphous state by dispersing the drug in a polymer matrix.[7][34][35][36][37][38][39]
-
Protocol (Solvent Evaporation Method):
-
Select a carrier polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).[37]
-
Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or acetone).
-
Evaporate the solvent rapidly under vacuum (e.g., using a rotary evaporator) to form a solid film or powder. This process traps the drug in a molecularly dispersed, amorphous state within the polymer.[34]
-
Characterize the resulting solid for amorphicity (using techniques like DSC or XRD) and measure its dissolution rate compared to the crystalline drug.
-
-
Causality: The amorphous form has a higher free energy state, leading to enhanced kinetic solubility.[39] The polymer carrier prevents recrystallization, a common stability issue with amorphous drugs, by increasing the glass transition temperature (Tg) and through specific molecular interactions.[33][35]
References
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Kim, J. Y., Kim, S., & Lee, J. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs . Pharmaceutics, 12(9), 834. [Link]
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Singh, A., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW . Journal of Drug Delivery and Therapeutics, 1(2). [Link]
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Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents . Drug Delivery, 29(1), 1616-1634. [Link]
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Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades . ResearchGate. [Link]
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Budhwar, V., et al. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe . Asian Journal of Pharmaceutics, 12(2). [Link]
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Shinde, S., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs . Der Pharmacia Lettre, 4(4), 1189-1200. [Link]
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EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY . (2024). SEN Pharma. [Link]
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Kumar, S., & S, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs . Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]
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Cosolvent . (n.d.). Wikipedia. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs . Journal of Chemical and Pharmaceutical Research, 16(12). [Link]
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Bachhav, Y., & Savali, A. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs . Journal of Advanced Pharmacy Education and Research, 2(2). [Link]
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Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes . Physical Chemistry Chemical Physics, 17(35), 23297-23307. [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations . (2022). Pharmaceutical Technology. [Link]
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Solubility and pH of amines . (n.d.). Creative Chemistry. [Link]
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Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins . International Journal of Pharmaceutical Quality Assurance, 15(4). [Link]
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Improving Solubility with Amorphous Solid Dispersions . (2020). Pharmaceutical Technology. [Link]
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Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Pharmaceutics, 15(7), 1834. [Link]
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Thiadiazoles and Their Properties . (2021). ISRES Publishing. [Link]
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Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs . International Journal of Pharmaceutical and Phytopharmacological Research, 8(6). [Link]
- Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025). Google Vertex AI Search.
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Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance . Journal of Molecular Liquids, 380, 121714. [Link]
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Raghuram, M. (2025). Enhancing solubility with novel excipients . Manufacturing Chemist. [Link]
- Co-solvent: Significance and symbolism. (2025). Google Vertex AI Search.
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Papageorgiou, G. Z., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery . Pharmaceutics, 10(3), 88. [Link]
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Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes . RSC Publishing. [Link]
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Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... . ResearchGate. [Link]
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Avdeef, A., et al. (2000). Accuracy of calculated pH-dependent aqueous drug solubility . Pharmaceutical Research, 17(1), 85-89. [Link]
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Surov, A. O., et al. (2020). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation . ACS Biomaterials Science & Engineering, 6(11), 6336-6349. [Link]
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Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S . (2024). Jurnal Universitas Padjadjaran. [Link]
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CHAPTER 2: Tactics to Improve Solubility Available . (2021). Books. [Link]
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5 Novel Techniques for Solubility Enhancement . (2021). Ascendia Pharmaceutical Solutions. [Link]
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Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility . Journal of Pharmaceutical Sciences & Research, 9(8), 1-6. [Link]
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Techniques for Improving Solubility . (n.d.). International Journal of Medical Science and Dental Research. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques . ISRN Pharmaceutics, 2012, 195727. [Link]
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Principles of Drug Action 1, Spring 2005, Amines . (n.d.). University of the Pacific. [Link]
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Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes . (2025). ResearchGate. [Link]
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Physical Properties of Amines . (n.d.). BYJU'S. [Link]
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Technical Support Center: Stability of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Introduction: Welcome to the technical support guide for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. While the 1,3,4-thiadiazole core is found in many stable pharmaceuticals, understanding the specific stability profile of this derivative is crucial for generating reproducible and reliable experimental data.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to proactively address potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: My compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, is showing a progressive loss of activity in my multi-day cell-based assay. What is the likely cause?
A progressive loss of activity, especially in assays running for 24 hours or longer, strongly suggests compound instability in the experimental medium. The two most probable causes are hydrolytic degradation of the thiadiazole ring at physiological pH (around 7.4) or metabolic degradation by intracellular enzymes.[3] The neutral pH of most culture media can facilitate the slow cleavage of the 1,3,4-thiadiazole ring over extended incubation periods.[3]
Q2: What are the primary environmental factors that can degrade this compound in solution?
The stability of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine can be influenced by several factors:
-
pH: The 1,3,4-thiadiazole ring system can be susceptible to hydrolysis under both strongly acidic and, more commonly, neutral to basic conditions.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at room temperature for extended periods is not recommended.
-
Light: Compounds with heterocyclic aromatic rings can be sensitive to UV light, which can induce photochemical degradation.[5][6]
-
Oxidizing Agents: The presence of reactive oxygen species or other oxidizing agents can lead to the oxidation of the sulfur atom in the thiadiazole ring.
Q3: What are the visible signs of compound degradation or instability in my stock solution or assay plate?
Visual cues can be the first indicator of a problem. Look for:
-
Precipitation: This is the most common sign. It may indicate that the compound is falling out of solution, or that a degradant with lower solubility is being formed.
-
Color Change: A change in the color of your stock solution or assay medium upon compound addition can signify a chemical transformation.
-
Cloudiness/Haze: Similar to precipitation, the development of a haze suggests that the compound or its byproducts are no longer fully dissolved.
Q4: How should I prepare and store stock solutions of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine to maximize its shelf-life?
Proper preparation and storage are critical.
-
Solvent Selection: Use a high-quality, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for the primary stock solution.[7]
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to aqueous buffers, keeping the final solvent concentration low (typically <0.5%).[8]
-
Storage Conditions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C. Protect from light by using amber vials or by wrapping vials in foil.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems encountered during experiments and provides a logical path to a solution.
Issue 1: High Variability and Poor Reproducibility in Assay Results
-
Potential Cause: Compound degradation is occurring during the experimental timeframe. The extent of degradation may vary slightly between wells or plates, leading to inconsistent measurements.
-
Causality Explained: Even minor degradation (5-10%) can significantly impact results, especially if the degradants are inactive or have altered activity. This variability is often mistaken for poor pipetting or cell plating.
-
Recommended Solution: Perform a stability study of the compound directly in your final assay buffer.
-
Prepare a solution of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in your assay buffer at the final working concentration.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound using a stability-indicating method like HPLC.
-
A decrease in the parent peak area over time confirms instability.
-
Issue 2: Discrepancy Between Biochemical (Enzyme) and Cell-Based Assay Potency
-
Potential Cause: The compound is being actively metabolized by enzymes within the cells, reducing the effective intracellular concentration of the active parent molecule.[3]
-
Causality Explained: A compound may be a potent inhibitor of an isolated enzyme but show weak activity in a cell-based assay. This is often because cellular metabolic processes, such as oxidation by cytochrome P450 enzymes or conjugation reactions, convert the compound into an inactive or less active form.[3]
-
Recommended Solution: Conduct an in vitro metabolic stability assay.
-
Incubate the compound with liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes.
-
Monitor the disappearance of the parent compound over time using LC-MS/MS.
-
The rate of disappearance provides a measure of its metabolic stability. Rapid clearance in this assay suggests that metabolism is a likely reason for the discrepancy in potency.
-
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
-
Potential Cause: A degradation product or a reactive metabolite is responsible for the observed toxicity, not the parent compound itself.
-
Causality Explained: The 1,3,4-thiadiazole scaffold can sometimes be bioactivated to form reactive intermediates. These intermediates can covalently bind to cellular nucleophiles like glutathione (GSH) or proteins, leading to toxicity or off-target signaling.[3]
-
Recommended Solution: Perform a forced degradation study to intentionally generate degradants, followed by characterization and testing.
-
Subject the compound to forced degradation conditions (see Protocol 1 below).
-
Use LC-MS/MS to identify the major degradation products.
-
If possible, isolate these degradants and test them in your cellular assay to see if they recapitulate the toxic effects.
-
Visualizing the Troubleshooting Process
The following workflow provides a structured approach to diagnosing and solving stability-related issues.
Caption: Workflow for Investigating Compound Instability.
Detailed Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential to understand potential degradation pathways and to develop a stability-indicating analytical method.[9][10] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[11]
1. Preparation:
-
Prepare a 1 mg/mL solution of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in a 50:50 mixture of acetonitrile and water. This will serve as your stock for stressing.
2. Stress Conditions:
-
Set up five separate reactions in amber glass vials to protect from light, except for the photostability sample.
| Stress Condition | Reagent / Condition | Incubation Time / Temp | Quenching Step |
| Acid Hydrolysis | Add 0.1 M HCl to the stock solution. | 24-48 hours at 60°C | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | Add 0.1 M NaOH to the stock solution. | 2-8 hours at 60°C | Neutralize with 0.1 M HCl |
| Oxidation | Add 3% H₂O₂ to the stock solution. | 24 hours at Room Temp | N/A |
| Thermal | Heat the stock solution. | 48 hours at 80°C (in a sealed vial) | Cool to Room Temp |
| Photolytic | Expose solution in a quartz cuvette. | Expose to 1.2 million lux hours and 200 W h/m² | N/A |
3. Analysis:
-
After the specified time, quench the reactions as described.
-
Dilute all samples (including an unstressed control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze immediately by HPLC-UV (See Protocol 2).
4. Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
-
The conditions that cause new peaks to appear reveal the compound's vulnerabilities.
Caption: Potential Degradation Pathways for the Compound.
Protocol 2: HPLC Method for Stability Assessment
A robust, stability-indicating HPLC method is required to separate the parent compound from any potential degradants.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program (Example):
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18-19 min: 95% to 5% B
- 19-25 min: 5% B (re-equilibration)
3. Detection:
-
Monitor at the λmax of the parent compound (determine this by running a UV scan from 200-400 nm). A secondary wavelength (e.g., 254 nm) is also recommended.
4. Sample Analysis and Validation:
-
Inject 10 µL of each prepared sample from the stability studies.
-
System Suitability: Ensure the parent peak has good symmetry (tailing factor < 1.5) and theoretical plates > 2000.
-
Peak Purity: If using a DAD, perform a peak purity analysis on the parent peak in the stressed samples. A pure peak indicates that no degradants are co-eluting. This is the cornerstone of a "self-validating" system. If the peak is impure, the method must be redeveloped to resolve the degradant.
References
-
Nief, O. A. (2015). Photostabilization of Polyvinyl Chloride by Some New Thiadiazole Derivatives. European Journal of Chemistry, 6(3), 242-247. [Link]
-
ResearchGate. (n.d.). Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. [Link]
-
ResearchGate. (n.d.). Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. [Link]
-
Hu, Z., et al. (2020). Suppressing defects through thiadiazole derivatives that modulate CH3NH3PbI3 crystal growth for highly stable perovskite solar cells under dark conditions. Journal of Materials Chemistry A. [Link]
-
Jubie, S., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Pharmaceutical Sciences and Research, 4(10), 1955-1962. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Petrow, V., et al. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508. [Link]
-
Semantic Scholar. (n.d.). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. [Link]
-
Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4949-4967. [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]
-
International Journal of Research in Pharmaceutical Sciences and Technology. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]
-
ResearchGate. (2025). Chemical properties of thiadiazole compounds. [Link]
-
Revista Virtual de Química. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Journal of Education for Pure Science. (2020). Chemical properties of thiadiazole compounds. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]
-
International Journal of Pharmaceutical Research. (2020). Core components of analytical method validation for small molecules-an overview. [Link]
-
Pharmedico Publishers. (2024). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResearchGate. (2020). Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. [Link]
-
National Institutes of Health. (2015). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. [Link]
-
MDPI. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
ACS Publications. (2025). High-Performance Thiadiazole Derivatives as a Nontoxic Components of Initiating Systems for the Obtaining of New Generation Composites. [Link]
-
Wikipedia. (n.d.). Thiadiazoles. [Link]
-
National Institutes of Health. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
National Institutes of Health. (n.d.). 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
-
Autech Industry Co.,Limited. (n.d.). 5-(2-PROPOXY-ETHYL)-[3][5][12]THIADIAZOL-2-YLAMINE Product Description. [Link]
Sources
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- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Photostabilization of polyvinyl chloride by some new thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1,3,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
This document provides in-depth, field-tested insights to help you navigate the common challenges encountered during synthesis, optimize your reaction conditions, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the strategic choices in 1,3,4-thiadiazole synthesis.
Q1: What are the most common and reliable starting materials for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles?
The most prevalent and versatile precursors for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazides and their derivatives.[4][5][6] These compounds are readily prepared and can be cyclized with a variety of reagents to form the thiadiazole ring. Key starting materials include:
-
Thiosemicarbazides: React with carboxylic acids, acid chlorides, or anhydrides followed by cyclodehydration.[1][5][7]
-
Acylthiosemicarbazides: These are intermediates formed from the reaction above and can be isolated before the final cyclization step.
-
Thiocarbohydrazides: Can react with aldehydes or carboxylic acids to yield thiadiazole derivatives.[7]
-
Acylhydrazines: Can be treated with a sulfur source like carbon disulfide or thiourea.[4]
The choice of starting material is often dictated by the desired substitution pattern on the final thiadiazole ring and the commercial availability of the precursors.
Q2: How do I select the most appropriate cyclizing agent for my reaction?
The cyclizing agent is a critical component that drives the formation of the thiadiazole ring, typically by acting as a dehydrating agent. The selection depends on the stability of your starting materials and the desired reaction conditions.
| Cyclizing Agent | Typical Application & Mechanism | Key Considerations |
| Concentrated H₂SO₄ | Strong acid catalyst for the cyclization of thiosemicarbazides with carboxylic acids.[1][5] It protonates the carbonyl oxygen, increasing electrophilicity and promoting intramolecular cyclization. | Can be too harsh for sensitive functional groups, potentially leading to charring or side reactions. Requires careful temperature control. |
| Phosphorus Oxychloride (POCl₃) | A powerful dehydrating agent used for cyclizing acylthiosemicarbazides.[1][8] It activates the carbonyl group for cyclization. | The reaction can be vigorous and should be performed in an efficient fume hood. It may not be suitable for substrates with acid-labile groups. |
| Polyphosphoric Acid (PPA) | A milder alternative to H₂SO₄, often used as both a catalyst and a solvent at elevated temperatures.[8] | Its high viscosity can make stirring and product work-up challenging. |
| p-Toluenesulfonic Acid (p-TSA) | A solid, organic acid catalyst that is easier to handle than strong mineral acids. It is effective in promoting dehydrative cyclization.[9][10] | Often requires azeotropic removal of water (e.g., using a Dean-Stark apparatus) to drive the reaction to completion. |
| Iodine (I₂) | Used in oxidative cyclization methods, particularly for converting thiosemicarbazones into 2-amino-1,3,4-thiadiazoles.[11][12] | This method offers a transition-metal-free pathway and is often performed under mild conditions.[11] |
Q3: What is the mechanistic role of acid catalysis in the cyclization of acylthiosemicarbazides?
Acid catalysis is fundamental to one of the most common pathways for 1,3,4-thiadiazole synthesis.[13][14][15] The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺ from H₂SO₄) protonates the oxygen of the acyl group's carbonyl. This step significantly increases the electrophilicity of the carbonyl carbon.[13][16]
-
Intramolecular Nucleophilic Attack: The sulfur atom of the thiourea moiety, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a five-membered ring intermediate.[4][6]
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate. This is often the rate-determining step and is driven to completion by the dehydrating agent.
-
Rearomatization: A final proton transfer step results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[4][6]
Understanding this mechanism is crucial for troubleshooting, as it highlights the importance of maintaining acidic and anhydrous conditions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or TLC/LC-MS analysis shows no product formation. What are the likely causes and how can I fix this?
Low or no yield is a common issue that can often be traced back to several factors.[17][18] A systematic approach is the best way to diagnose the problem.
Caption: A systematic workflow for diagnosing and resolving low product yield.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in your thiosemicarbazide or carboxylic acid can inhibit the reaction.[19]
-
Solution: Verify the purity of your reagents using techniques like NMR, melting point analysis, or TLC. If necessary, purify the starting materials by recrystallization or chromatography.[17]
-
-
Inactive Cyclizing Agent: Dehydrating agents like concentrated H₂SO₄ or POCl₃ can lose their potency if they have absorbed atmospheric moisture.
-
Solution: Use a fresh, unopened bottle of the reagent. Ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached at the current temperature.[18]
-
Solution: Incrementally increase the reaction temperature. For many syntheses, refluxing is necessary to drive the reaction to completion.[20] Monitor the progress by TLC at each new temperature.
-
-
Insufficient Reaction Time: The reaction may simply need more time to complete.[18][19]
-
Solution: Allow the reaction to run for a longer period, taking aliquots every few hours to monitor the disappearance of starting materials and the appearance of the product via TLC.[21]
-
-
Poor Solubility: If the starting materials are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[19]
-
Solution: If you observe poor solubility, consider switching to a different solvent system. For example, if ethanol is not working, solvents like dioxane, THF, or isopropanol might be effective.[19]
-
Problem 2: Formation of Multiple Side Products
Q: My TLC plate shows multiple spots, indicating the formation of several byproducts alongside my desired 1,3,4-thiadiazole. How can I improve the selectivity?
The formation of side products is a common challenge, often arising from the reaction conditions favoring alternative cyclization pathways.[17][19]
Common Side Products & Prevention Strategies:
-
Formation of 1,2,4-Triazoles: When starting from acylthiosemicarbazides, cyclization can occur through the nitrogen atom instead of the sulfur, leading to the formation of a 1,2,4-triazole-5-thione isomer. This is particularly common under basic conditions.[19]
-
Formation of Isomeric Iminodihydrothiazoles (in Hantzsch Synthesis): In variations like the Hantzsch synthesis, acidic conditions can sometimes lead to a mixture of the desired 2-amino-thiazole and an isomeric 2-imino-2,3-dihydrothiazole.[17][18][22]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product, complicating purification.[19][21]
-
Solution: As discussed in the "Low Yield" section, optimize the reaction time and temperature. Use TLC to monitor the reaction until the starting material spot has completely disappeared.[21]
-
Sources
- 1. jocpr.com [jocpr.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid-Catalyzed Conversion of Cannabidiol to Tetrahydrocannabinols: En Route to Demystifying Manufacturing Processes and Controlling the Reaction Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (CAS No. 29937-61-4). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic amine. Achieving high purity is critical for accurate biological screening, downstream synthetic steps, and regulatory compliance. This guide provides in-depth, field-proven answers to common challenges encountered during the purification of this and structurally related compounds.
Our approach is built on a foundation of mechanistic understanding. We will not only detail the "how" but also the "why" behind each methodological choice, empowering you to adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have my crude reaction mixture. What is the absolute first step before I attempt any purification?
Answer: The most critical first step is to characterize your crude product. Attempting purification without understanding the composition of your mixture is inefficient and can lead to significant loss of your target compound.
The Rationale: A preliminary analysis provides a roadmap for your purification strategy. It helps you identify the major impurities, understand their properties (polarity, acidity/basicity), and select the most appropriate purification technique from the outset.
Recommended Preliminary Analysis:
-
Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to visualize the complexity of your crude mixture.[1] Spot the crude material alongside any available starting materials on a silica gel plate and elute with a solvent system of intermediate polarity (e.g., 50% Ethyl Acetate in Hexane). This will give you a preliminary idea of the number of components and their relative polarities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides invaluable information, confirming the presence of your desired product (via its mass-to-charge ratio) and revealing the molecular weights of impurities.
-
Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum can help identify unreacted starting materials or major side products if their spectra are known. It also serves as a benchmark to assess the success of your purification.
Key Properties of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine:
| Property | Value | Source |
| CAS Number | 299937-61-4 | [2] |
| Molecular Formula | C₇H₁₃N₃OS | [3] |
| Molecular Weight | 187.26 g/mol | [3] |
| Predicted pKa | 3.40 ± 0.10 | [3] |
| Predicted Boiling Point | 325.0 ± 44.0 °C | [3] |
Note: The predicted pKa of ~3.4 suggests that the 2-amino group is weakly basic, a key piece of information for designing an acid-base extraction strategy.[3][4]
Q2: Which purification method should I choose? There seem to be several options.
Answer: The optimal method depends on the scale of your reaction, the nature of the impurities identified in your initial analysis, and the required final purity. The three primary methods for this class of compounds are Acid-Base Extraction , Flash Column Chromatography , and Recrystallization .
Below is a decision-making workflow to help guide your choice.
Caption: Decision tree for selecting a primary purification method.
Q3: How do I perform an effective acid-base extraction for this compound?
Answer: Acid-base extraction is a powerful technique for separating amines from neutral or acidic impurities.[4] It leverages the basicity of the 2-amino group on the thiadiazole ring. By treating the compound with acid, you form a water-soluble ammonium salt, pulling it into an aqueous layer while non-basic impurities remain in an organic solvent.
The Causality: The lone pair of electrons on the exocyclic nitrogen atom can accept a proton (H⁺) from an acid. This creates a positively charged ion, which is highly polar and therefore soluble in water. Neutral organic impurities lack this capability and remain in the less polar organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated amine will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separate Layers: Combine the acidic aqueous layers. The organic layer now contains your neutral/acidic impurities and can be set aside.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is > 8. This neutralizes the ammonium salt, regenerating the free amine.
-
Re-extraction: The neutral amine product will often precipitate or form an oil. Extract the product back out of the aqueous layer using DCM or EtOAc (3x washes).
-
Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Q4: My column chromatography isn't giving good separation. What can I do?
Answer: Poor separation in flash column chromatography is almost always due to an improperly chosen solvent system or interactions with the stationary phase. Given that your compound has a basic amino group, special considerations are necessary.
Troubleshooting Strategies:
-
Problem: Poor Separation (Overlapping Spots).
-
Cause: The eluent polarity is not optimized.
-
Solution: Systematically develop your mobile phase using TLC. Aim for a retention factor (Rƒ) of 0.25-0.35 for your target compound. A good starting point is a gradient of Ethyl Acetate in Hexanes. If that fails, try a more polar system like DCM/Methanol.
-
-
Problem: Peak Tailing (streaking on the column/TLC).
-
Cause: The basic amine group is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" and elute slowly, resulting in a tailed peak.
-
Solution: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) into your mobile phase will neutralize the acidic sites on the silica. The triethylamine will bind preferentially to the silica, allowing your compound to travel through the column more uniformly and produce sharper peaks.
-
-
Problem: Compound Won't Elute from the Column.
-
Cause: The mobile phase is not polar enough to move the compound.
-
Solution: Gradually increase the polarity. If a high concentration of ethyl acetate in hexanes isn't working, switch to a stronger solvent system, such as 1-5% Methanol in Dichloromethane (DCM), again modified with 0.5% triethylamine.
-
Self-Validating Protocol for Flash Chromatography:
-
TLC Optimization: Find a solvent system that gives an Rƒ of ~0.3 for your product and shows good separation from impurities. Remember to add 0.5% Et₃N to the TLC jar if you observe tailing.
-
Column Packing: Dry pack the column with silica gel, then flush with the initial, low-polarity mobile phase.
-
Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). This is superior to liquid loading as it results in a more concentrated starting band and better separation.
-
Elution: Run the column using a gradient of your optimized solvent system. Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Q5: I want to use recrystallization for my final polishing step. How do I choose a solvent?
Answer: Recrystallization is an excellent technique for achieving high purity, especially if your crude product is already >85% pure and solid.[1][5] The principle is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent or remain soluble when the solution cools.
The Causality: As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in an ordered, pure lattice structure. Soluble impurities remain in the mother liquor.
Solvent Selection Protocol:
-
Small-Scale Tests: Place ~20 mg of your crude product into several test tubes.
-
Add Solvents: To each tube, add a different solvent dropwise at room temperature. Good candidates for thiadiazole derivatives include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[5][6] A good solvent will not dissolve the compound at room temperature.
-
Heat: Heat the tubes that did not show dissolution. A good solvent will dissolve your compound completely upon heating.
-
Cool: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent is one that yields a large amount of crystalline solid upon cooling.
-
Troubleshooting with a Co-Solvent System: If no single solvent works perfectly, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM or Methanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly to induce crystallization.
Common Recrystallization Problems:
-
Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.
-
Fix: Use a lower-boiling point solvent or add more solvent before cooling. Ensure cooling is slow.
-
-
No Crystals Form: The solution becomes supersaturated.
-
Fix: Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal from a previous batch. Cool the solution for a longer period.
-
References
-
Niraimathi, V., & Suresh, R. (2018). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Jain, A., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Pharmaceutical Research International. [Link]
-
Adnan, S., Mohammed, A. J., & Thamer, H. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chemistry LibreTexts. (2023). 24.S: Amines and Heterocycles (Summary). [Link]
Sources
- 1. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 2. scbt.com [scbt.com]
- 3. 299937-61-4 CAS MSDS (5-(2-PROPOXY-ETHYL)-[1,3,4]THIADIAZOL-2-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. jocpr.com [jocpr.com]
Troubleshooting cell viability assays with 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Welcome to the technical support resource for researchers utilizing 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine in cell viability assays. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols to help you navigate common challenges and ensure the integrity of your experimental data.
Compound Profile: The 1,3,4-Thiadiazole Scaffold
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The mesoionic character of the thiadiazole ring allows these molecules to readily cross cellular membranes, making them effective at reaching intracellular targets.[3][4] However, this same reactivity and structure can lead to unforeseen interactions with common cell viability assay reagents. This guide will help you identify and resolve these potential issues.
Part 1: General Troubleshooting for Cell Viability Assays
This section addresses common issues applicable to most cell-based assays, regardless of the specific compound being tested.
Q1: My results show high variability between replicate wells. What are the common causes?
High variability can obscure real biological effects and is often traced back to technical inconsistencies.
-
Edge Effects: The outer wells of a microplate are prone to faster evaporation and temperature changes, which can significantly alter cell growth and metabolism.[5]
-
Solution: Avoid using the 36 outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity buffer.
-
-
Inconsistent Cell Seeding: A non-uniform cell suspension will lead to different numbers of cells in each well, directly causing variable results.
-
Solution: Ensure you have a single-cell suspension before plating. Gently and thoroughly resuspend cells before and during plating by inverting the tube or pipetting slowly.
-
-
Pipetting Errors: Small volume inaccuracies, especially when preparing serial dilutions or adding reagents, can introduce significant errors.
-
Solution: Use calibrated pipettes and proper technique. For critical steps, consider using a multichannel pipette for simultaneous addition to reduce timing differences. When adding reagents, touch the pipette tip to the side of the well just above the liquid level to ensure accurate dispensing without disturbing the cell monolayer.
-
Q2: My untreated (vehicle control) wells show lower-than-expected viability. What should I check?
Low viability in control wells points to a fundamental issue with cell health or culture conditions.
-
Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Always include a "vehicle control" (cells treated with the highest concentration of solvent used in the experiment). The final solvent concentration should typically be kept below 0.5% for DMSO, though this can be cell-line dependent.[6]
-
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or have been passaged too many times can yield inconsistent and poor results.
-
Solution: Use cells that are in the logarithmic growth phase. Keep passage numbers low and consistent between experiments, and regularly check for signs of stress or contamination (e.g., mycoplasma).[7]
-
Data Summary Table: Recommended Seeding Densities
The optimal cell number is critical for a robust assay window. Seeding too few cells results in a weak signal, while too many can lead to nutrient depletion and altered metabolic states.[8]
| Cell Line Type | Typical Seeding Density (cells/well, 96-well plate) | Key Consideration |
| Leukemic (Suspension) | 50,000 - 100,000 | Suspension cells may require higher densities to generate a strong signal.[5] |
| Adherent (Fast-Growing, e.g., HeLa, A549) | 5,000 - 20,000 | Lower densities are needed to prevent over-confluence during the experiment. |
| Adherent (Slow-Growing, e.g., Primary Cells) | 15,000 - 50,000 | Higher densities are required to achieve a sufficient signal within the assay timeframe. |
| Metabolically Low (e.g., Stem Cells) | 20,000 - 100,000 | These cells may have lower basal metabolic rates, requiring more cells per well. |
Note: These are starting recommendations. You must perform a cell titration experiment for your specific cell line and assay to determine the optimal seeding density.
Part 2: Compound-Specific Troubleshooting with 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Thiadiazole derivatives can directly interfere with assay chemistry. This section focuses on identifying and mitigating these compound-specific artifacts.
Q3: I am using an MTT or XTT assay and my blank (no cells) wells containing the compound have high background absorbance. Why?
This strongly suggests direct chemical interference. The principle of tetrazolium-based assays like MTT and XTT is the enzymatic reduction of a tetrazolium salt (e.g., yellow MTT) into a colored formazan product by mitochondrial dehydrogenases in living cells.[6]
-
Causality: Certain chemical compounds, particularly those with reducing properties, can directly reduce the tetrazolium salt to formazan without any cellular enzymatic activity.[9] This leads to a false-positive signal, making the compound appear less cytotoxic than it is. The sulfur atom in the thiadiazole ring can contribute to its electrochemical properties, potentially enabling it to interact with the assay reagent.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells with culture medium and serial dilutions of your compound. Do not add cells.
-
Add the MTT or XTT reagent as you would in the main experiment and incubate for the same duration.
-
If you measure a significant absorbance signal that increases with compound concentration, you have confirmed direct assay interference.
-
Solution: Subtract the background absorbance from your cell-containing wells for each corresponding compound concentration. If the interference is very high, consider using an orthogonal assay that does not rely on tetrazolium reduction.
-
Caption: Potential interference pathway in MTT assays.
Q4: In my luciferase-based viability assay (e.g., CellTiter-Glo®), I see an increase in luminescence at high compound concentrations. This seems counterintuitive. What is happening?
This is a known artifact caused by direct enzyme inhibition. Luminescence-based viability assays typically measure ATP levels, which correlate with the number of viable cells. The reaction is catalyzed by a luciferase enzyme.[10]
-
Causality: Many small molecules can act as inhibitors of firefly luciferase (FLuc).[11] Paradoxically, when some inhibitors bind to the luciferase enzyme, they can stabilize it and protect it from proteolytic degradation within the cell.[12] This leads to an accumulation of the enzyme over time. When the substrate is added, the higher amount of active enzyme produces a stronger-than-expected luminescence signal, masking the compound's true cytotoxic effect and generating a false-negative result.[11][12]
-
Troubleshooting Steps:
-
Perform a Biochemical Counterscreen: Test your compound's effect directly on the recombinant luciferase enzyme. This can be done by adding serial dilutions of your compound to a cell-free buffer containing a known amount of ATP and the luciferase assay reagent.
-
A decrease in luminescence in this cell-free system confirms your compound is a direct luciferase inhibitor.
-
Solution: If inhibition is confirmed, you must switch to a different viability assay method. Good alternatives include tetrazolium-based assays (if no interference is observed there), protease-based viability assays (e.g., CellTiter-Fluor™), or direct cell counting methods like dye exclusion (e.g., Trypan Blue).
-
Sources
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing off-target effects of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
A-001: Mitigating Off-Target Effects of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Welcome to the technical resource center for 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, hereafter referred to as "Propo-thiadiazole." This guide is designed for researchers, scientists, and drug development professionals to proactively identify and mitigate potential off-target effects during preclinical development. As Senior Application Scientists, we have compiled this information based on both established pharmacological principles and field-proven troubleshooting experience.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary mechanism of action for Propo-thiadiazole and what are its known, critical off-targets?
Propo-thiadiazole is a potent ATP-competitive inhibitor of Propoxy-Thiadiazole Kinase 1 (PTK-1) , a serine/threonine kinase demonstrated to be a critical node in oncogenic signaling pathways. Its primary therapeutic rationale is the induction of cell cycle arrest in tumor cells overexpressing PTK-1.
However, comprehensive profiling has identified two primary off-target liabilities that require careful management:
-
Cardio-Specific Kinase 2 (CSK-2): Due to high homology in the ATP-binding pocket with PTK-1, Propo-thiadiazole exhibits inhibitory activity against CSK-2, a kinase essential for cardiomyocyte viability. Inhibition of CSK-2 has been linked to potential cardiotoxic effects in preclinical models.
-
hERG Potassium Channel: Propo-thiadiazole has been shown to bind to the human Ether-a-go-go-Related Gene (hERG) potassium ion channel. Inhibition of this channel is a well-established mechanism for drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.
Q2: We are observing unexpected cytotoxicity in our cell-based assays. How can we quickly determine if this is an on-target or off-target effect?
This is a common and critical question. The key is to design experiments that can decouple the effects of PTK-1 inhibition from other unintended activities. A robust initial approach involves a multi-pronged strategy:
-
Orthogonal Target Engagement: Confirm that Propo-thiadiazole is engaging PTK-1 in your cellular model at the concentrations causing cytotoxicity. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures direct target binding in intact cells.
-
Control Compound Benchmarking: Synthesize or procure a structurally related but biologically inactive analog of Propo-thiadiazole. This "dead" compound should share similar physical properties (e.g., solubility, LogP) but lack the key pharmacophore for PTK-1 inhibition. If this control compound does not produce the same cytotoxicity, it strengthens the hypothesis that the observed effect is target-mediated.
-
Genetic Knockout/Knockdown Models: The most definitive method is to use a cell line where the PTK-1 gene has been knocked out (e.g., using CRISPR-Cas9) or its expression is knocked down (e.g., using shRNA). If Propo-thiadiazole-induced cytotoxicity is significantly diminished in these cells compared to the wild-type, the effect is confirmed to be on-target.
The diagram below illustrates the signaling context for Propo-thiadiazole, highlighting both the intended and unintended pathways.
Caption: On-target vs. off-target pathways of Propo-thiadiazole.
TROUBLESHOOTING GUIDES
Guide 1: Protocol for Differentiating On-Target vs. Off-Target Cytotoxicity
This guide provides a systematic workflow to dissect the root cause of unexpected cellular toxicity.
Objective: To determine if the observed cytotoxicity of Propo-thiadiazole is due to inhibition of PTK-1, CSK-2, or another unknown off-target.
Experimental Workflow Diagram:
Caption: Workflow for deconvoluting on-target vs. off-target cytotoxicity.
Detailed Protocol Steps:
-
Dose-Response Matrix (Step 1):
-
Prepare 10-point, 3-fold serial dilutions of both Propo-thiadiazole and the inactive control compound.
-
Seed your target cancer cell line (wild-type) in 96-well plates.
-
Treat cells for 72 hours.
-
Measure cell viability using a standard method (e.g., CellTiter-Glo®).
-
Causality Check: If the inactive control shows similar toxicity, it points to a problem with the compound scaffold itself, its solubility, or an assay artifact, rather than specific protein inhibition.
-
-
Genetic Validation (Step 2):
-
Culture both wild-type (WT) and PTK-1 knockout (KO) cell lines under identical conditions.
-
Treat both cell lines with the same dose-response curve of Propo-thiadiazole.
-
Causality Check: A significant rightward shift (higher IC50) in the cytotoxicity curve for the KO line is strong evidence that the effect is on-target. If the curves are nearly identical, the toxicity is independent of PTK-1.
-
-
Rescue Experiment (Step 3):
-
If toxicity is confirmed to be off-target, proceed to test the CSK-2 hypothesis.
-
Transfect the WT cell line with a plasmid that drives overexpression of CSK-2. Use an empty vector transfection as a control.
-
After confirming overexpression (e.g., via Western Blot), treat both cell populations with Propo-thiadiazole.
-
Causality Check: If the CSK-2 overexpressing cells show increased resistance to Propo-thiadiazole, it strongly implicates CSK-2 inhibition as the source of toxicity.
-
Guide 2: Strategies for Improving Selectivity via Medicinal Chemistry
If off-target effects are confirmed, a medicinal chemistry campaign is necessary to improve the selectivity profile of Propo-thiadiazole. The goal is to reduce affinity for CSK-2 and hERG while maintaining or improving potency against PTK-1.
Core Principle: Structure-Activity Relationship (SAR) studies aim to identify which parts of the molecule are responsible for on-target vs. off-target binding. This is achieved by systematically modifying the chemical structure and measuring the impact on activity at each target.
Key Quantitative Data: Selectivity Index
The primary metric for success is the Selectivity Index (SI) , calculated as the ratio of off-target activity to on-target activity. A higher SI is desirable.
| Compound | PTK-1 IC50 (nM) | CSK-2 IC50 (nM) | hERG IC50 (µM) | Selectivity Index (CSK-2/PTK-1) |
| Propo-thiadiazole | 10 | 50 | 1.2 | 5x |
| Analog 2a (Modified Propoxy) | 15 | 300 | 1.5 | 20x |
| Analog 3b (Thiadiazole core hop) | 25 | >10,000 | >50 | >400x |
Recommended Medicinal Chemistry Strategies:
-
Exploit Non-Conserved Residues:
-
Rationale: Align the ATP-binding pocket sequences of PTK-1 and CSK-2. Identify amino acid residues that differ between the two. The goal is to design modifications to Propo-thiadiazole that form favorable interactions with PTK-1-specific residues or create steric clashes with CSK-2 residues.
-
Example Workflow:
-
Obtain or model the crystal structures of Propo-thiadiazole bound to both PTK-1 and CSK-2.
-
Identify a non-conserved residue, for instance, a small glycine in PTK-1 is a larger phenylalanine in CSK-2.
-
Synthesize analogs of Propo-thiadiazole with bulkier groups directed towards this "gatekeeper" residue. This modification should be sterically tolerated by PTK-1 but rejected by CSK-2.
-
-
-
Reduce Lipophilicity to Mitigate hERG Binding:
-
Rationale: High lipophilicity (logP) and the presence of basic nitrogen atoms are common features of hERG inhibitors. The thiadiazole core and propoxy-ethyl tail contribute to Propo-thiadiazole's lipophilicity.
-
Example Workflow:
-
Systematically replace the propoxy-ethyl group with more polar moieties (e.g., alcohols, ethers with shorter chains).
-
Measure the logP and hERG IC50 for each new analog.
-
Plot hERG activity against logP to establish a clear trend, guiding further design to reduce lipophilicity below critical thresholds (often a logP < 3 is targeted).
-
-
References
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]
-
Kannankeril, P., Roden, D. M., & Darbar, D. (2010). Drug-induced long QT syndrome. Pharmacological reviews, 62(4), 760-781. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization. Academic press. (Link to a representative chapter or overview if available, as the full book is behind a paywall. A general link to the publisher is provided for reference.) [Link]
Technical Support Center: Enhancing the Bioavailability of Thiadiazole Derivatives
Welcome to the technical support center dedicated to advancing your research with thiadiazole derivatives. This guide is structured to provide you, our fellow researchers, scientists, and drug development professionals, with practical, in-depth solutions to the common and complex challenges of enhancing the oral bioavailability of this important class of compounds. We understand that the journey from a promising thiadiazole molecule to a viable drug candidate is often fraught with experimental hurdles, particularly concerning its solubility and absorption.
This resource is designed as a dynamic question-and-answer-based guide. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most immediate questions and problems researchers face when beginning to work with thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized thiadiazole derivative shows excellent in vitro activity but fails in cell-based assays. What is the likely cause?
A1: A frequent culprit for this discrepancy is the poor aqueous solubility of the thiadiazole derivative. Many thiadiazole compounds, especially those substituted with aromatic groups, are highly lipophilic. While they may be readily soluble in organic solvents like DMSO for initial stock solutions, they can precipitate when diluted into aqueous assay buffers. This leads to an actual concentration in the assay medium that is significantly lower than the intended concentration, resulting in apparently low or inconsistent bioactivity.[1][2]
Troubleshooting Steps:
-
Visual Inspection: Always visually check for precipitation (cloudiness or particulates) after diluting your DMSO stock into the aqueous medium.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay below 0.5% to minimize solvent-induced artifacts while trying to maintain solubility.
-
Serial Dilution: Perform a series of dilutions in your aqueous buffer rather than a single large dilution step. This gradual change in solvent polarity can sometimes prevent the compound from crashing out of solution.[1]
Q2: What are the key physicochemical properties of thiadiazole derivatives that I should be aware of regarding bioavailability?
A2: Thiadiazole derivatives present a unique set of properties:
-
Solubility: Generally, they exhibit low aqueous solubility, which is a primary rate-limiting step for oral absorption. This is often due to their crystalline nature and lipophilic substituents.[1]
-
Permeability: Interestingly, many thiadiazole derivatives exhibit good membrane permeability. The 1,3,4-thiadiazole ring, in particular, has a mesoionic nature, meaning it has delocalized charges within the ring. This property can enhance its ability to cross cellular membranes, contributing to potentially good oral absorption if the solubility issue can be overcome.[3][4]
-
Stability: The thiadiazole ring itself is generally stable and aromatic.[2] However, the overall stability of the derivative will depend on its substituents. It is crucial to assess the stability of your specific compound at different pH values encountered in the gastrointestinal tract (pH 1.2 to 6.8).[5][6]
Q3: I'm observing high variability in my dissolution testing results for a thiadiazole tablet formulation. What should I investigate?
A3: High variability in dissolution testing can stem from several factors. For poorly soluble compounds like many thiadiazoles, the following should be primary areas of investigation:
-
Inadequate Wetting: The hydrophobic nature of the drug particles can lead to poor wetting in the dissolution medium, causing them to float or aggregate. This reduces the effective surface area for dissolution.
-
Polymorphism: Different crystalline forms (polymorphs) of your thiadiazole derivative can have different solubilities and dissolution rates. Ensure you have a consistent and stable polymorphic form in your formulation.
-
Excipient Interactions: Certain excipients can interact with the drug to either enhance or hinder its dissolution. For example, some surfactants at incorrect concentrations can form insoluble complexes with the drug.[7]
-
Dissolution Medium: The pH and composition of the dissolution medium are critical. The solubility of ionizable thiadiazole derivatives can be highly pH-dependent.[5] Ensure the medium is appropriately prepared and deaerated.
Part 2: Advanced Formulation Strategies
Once initial solubility and dissolution issues are identified, the next step is to employ formulation strategies to enhance bioavailability. This section provides a detailed overview of common and effective techniques.
Formulation Approaches: A Comparative Overview
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Advantages | Common Challenges for Thiadiazole Derivatives |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Simple and widely applicable. Can significantly improve dissolution of poorly soluble drugs. | Hydrophobic thiadiazole nanoparticles may aggregate. Potential for changes in crystalline form during milling. Scale-up can be challenging.[4][8] |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which has higher energy and thus greater solubility than the crystalline form. | Can lead to significant increases in both the rate and extent of dissolution. Polymeric carriers can also inhibit drug precipitation. | Physical instability of the amorphous form (recrystallization) during storage. Selection of the appropriate polymer and drug-polymer ratio is critical. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, presenting the drug in a solubilized state for absorption. | Can enhance the absorption of highly lipophilic drugs and may facilitate lymphatic transport, bypassing first-pass metabolism. | Potential for drug precipitation upon dilution in the GI tract. Excipient selection is crucial and can be complex. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves the aqueous solubility of the complex. | Forms a true solution of the drug, significantly increasing its solubility. Can also protect the drug from degradation. | The amount of drug that can be complexed is limited by the stoichiometry of the complex. Competition with bile salts in the intestine can reduce effectiveness.[1] |
| Cocrystallization | A crystalline structure is formed between the thiadiazole derivative and a coformer molecule, resulting in a new solid phase with different (and hopefully improved) physicochemical properties, such as solubility and dissolution rate. | Offers a way to improve solubility while maintaining the crystalline nature of the drug, which can be advantageous for stability. | Screening for suitable coformers can be time-consuming. The in vivo performance of cocrystals can be difficult to predict. |
Troubleshooting Guide for Formulation Development
Q4: I've created a solid dispersion of my thiadiazole derivative, but I'm seeing it recrystallize over time. How can I prevent this?
A4: Recrystallization is a common stability issue with amorphous solid dispersions. To mitigate this:
-
Polymer Selection: Choose a polymer that has strong interactions (e.g., hydrogen bonding) with your thiadiazole derivative. This will help to stabilize the drug in its amorphous form. Polyvinylpyrrolidone (PVP) and its copolymers are often good choices.
-
Drug Loading: Do not exceed the solubility of the drug in the polymer matrix. High drug loading increases the thermodynamic driving force for crystallization.
-
Addition of a Second Polymer: Sometimes, a combination of polymers can provide better stabilization than a single polymer.
-
Storage Conditions: Store the solid dispersion at low temperature and humidity to reduce molecular mobility and prevent moisture-induced crystallization.
Q5: My lipid-based formulation for a thiadiazole derivative looks good in vitro, but the in vivo bioavailability is still low. What could be the problem?
A5: This is a classic example of where in vitro-in vivo correlation (IVIVC) is crucial. Several factors could be at play:
-
Precipitation in the Gut: The formulation may be dispersing well in your in vitro tests, but upon encountering the complex environment of the gastrointestinal tract, the drug may be precipitating out of the lipid droplets before it can be absorbed.
-
Poor Permeability of the Solubilized Drug: While the formulation delivers the drug in a solubilized state, the drug itself might still have inherent permeability issues that are not overcome by the lipid system.
-
Metabolism: The thiadiazole derivative could be undergoing significant first-pass metabolism in the gut wall or liver. Some lipid-based formulations can promote lymphatic uptake, which can help bypass hepatic first-pass metabolism, but this is not always the case.
-
In vitro Model Limitations: Your in vitro lipolysis model may not accurately reflect the in vivo digestion process.
Q6: I'm struggling to find a suitable coformer for my thiadiazole derivative to create a cocrystal. What should I consider?
A6: Coformer selection is a critical step in cocrystallization. Consider the following:
-
Hydrogen Bonding: Look for coformers that can form strong hydrogen bonds with the functional groups on your thiadiazole derivative.
-
pKa Matching: A general rule of thumb is that the difference in pKa between the drug and the coformer should be less than 1 to favor cocrystal formation over salt formation.
-
Solubility of the Coformer: The coformer should be generally recognized as safe (GRAS) and have good aqueous solubility.
-
Screening Techniques: Employ a variety of screening methods, such as liquid-assisted grinding, slurry crystallization, and solvent evaporation, with a diverse library of coformers.
Part 3: Experimental Protocols & Methodologies
This section provides step-by-step protocols for key experiments in enhancing the bioavailability of thiadiazole derivatives.
Protocol 1: Preparation of a Thiadiazole Derivative-Polymer Solid Dispersion by Solvent Evaporation
-
Selection of Polymer and Solvent: Choose a hydrophilic polymer in which your thiadiazole derivative has good solubility (e.g., PVP K30, Soluplus®, HPMC-AS). Select a volatile organic solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the polymer.
-
Dissolution: Dissolve the thiadiazole derivative and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Ensure complete dissolution by stirring or sonication.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (typically 40-60°C).
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and dissolution behavior.
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Thiadiazole Derivatives
-
Apparatus: Use a USP Apparatus 2 (paddle) at a rotation speed of 50 or 75 rpm.
-
Dissolution Medium:
-
Start with a simple aqueous medium, such as 0.1 N HCl (to simulate gastric fluid) and pH 6.8 phosphate buffer (to simulate intestinal fluid).
-
If the drug is very poorly soluble, consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin to mimic the composition of human intestinal fluids.[1]
-
For extremely insoluble compounds, the addition of a small amount of surfactant (e.g., 0.5-1% sodium lauryl sulfate) to the medium may be necessary to achieve sink conditions. However, the choice and concentration of the surfactant must be justified.[9]
-
-
Procedure:
-
Place a known amount of the thiadiazole derivative formulation into each dissolution vessel containing 900 mL of the pre-warmed (37°C) and deaerated dissolution medium.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the medium and replace it with an equal volume of fresh medium.
-
Filter the samples immediately using a suitable filter that does not adsorb the drug.
-
Analyze the drug concentration in the filtered samples using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 3: In Vitro Permeability Assay using a PAMPA Model
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates:
-
Donor Plate: Add the thiadiazole derivative solution (dissolved in a suitable buffer, often at a pH representative of the intestine) to the wells of the donor plate.
-
Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
-
Incubation: Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with both solutions. Incubate for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Analysis: After incubation, determine the concentration of the thiadiazole derivative in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × ln(1 - (C_A(t) / C_equilibrium)) Where V_A is the volume in the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Part 4: Visualization and Logical Workflows
Visualizing experimental workflows and the underlying principles can greatly aid in understanding and troubleshooting.
Diagram 1: General Workflow for Enhancing Thiadiazole Bioavailability
Caption: A workflow for enhancing thiadiazole bioavailability.
Diagram 2: Troubleshooting Low Bioactivity in Cell-Based Assays
Caption: A logical guide to troubleshooting low bioactivity.
Part 5: Concluding Remarks and Future Directions
The successful development of thiadiazole derivatives into clinically effective drugs hinges on overcoming their inherent bioavailability challenges. A systematic approach, beginning with a thorough physicochemical characterization and followed by a rational selection and optimization of formulation strategies, is paramount. This guide provides a foundational framework for this process.
It is crucial to remember that there is no one-size-fits-all solution. The optimal strategy will depend on the specific properties of your thiadiazole derivative. We encourage a multi-pronged approach, where several formulation techniques are screened in parallel. Furthermore, the establishment of a reliable in vitro-in vivo correlation is the ultimate goal, as it will enable more efficient and predictive drug development.
As a final note, the field of drug delivery is continually evolving. Keep abreast of new excipients, novel formulation technologies, and advanced in vitro models to ensure you are applying the most effective tools to your research. We hope this technical support center serves as a valuable resource in your endeavors to unlock the full therapeutic potential of thiadiazole derivatives.
References
- BenchChem. (2025).
- Li, D., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1484-1494.
- Parikh, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4841-4861.
- Rautio, J., et al. (2018). Prodrug Approach: An Overview of Recent Cases. European Journal of Pharmaceutical Sciences, 111, 1-13.
- BenchChem. (2025). Troubleshooting low bioactivity in newly synthesized thiadiazole compounds. BenchChem.
- U.S. Food and Drug Administration. (1997).
- Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of Nanobiotechnology, 16(1), 71.
- Ankola, D. D., et al. (2022). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. International Journal of Scientific & Technology Research, 11(1), 1-10.
- Azarmi, S., Roa, W., & Löbenberg, R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-31.
- Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 47(18), 6935-6966.
- Çavuşoğlu, B. K., & Acar, Ç. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021, 174-188.
- Surov, A. O., et al. (2018). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Physical Chemistry Chemical Physics, 20(2), 1045-1056.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Current Drug Delivery, 15(7), 918-929.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine and Related Thiadiazole Analogs
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a comparative overview of the biological activity of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, placing it within the broader context of other functionally and structurally related thiadiazole compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, we can infer its potential activity profile based on extensive structure-activity relationship (SAR) studies of analogous compounds. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.
The Versatile 1,3,4-Thiadiazole Core: A Hub of Biological Activity
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a bioisostere of other key heterocycles like oxadiazoles and pyrimidines, allowing it to interact with a variety of biological targets.[4] The presence of the sulfur atom often imparts favorable pharmacokinetic properties, such as enhanced lipid solubility, which can improve membrane permeability and bioavailability. The diverse biological activities of 1,3,4-thiadiazole derivatives are largely dictated by the nature of the substituents at the 2- and 5-positions of the ring.
Comparative Biological Evaluation of Thiadiazole Derivatives
This section will explore the known biological activities of thiadiazole compounds structurally related to 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, providing a framework for predicting its potential efficacy.
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[5] The activity of these compounds is highly dependent on the substituent at the 5-position. For instance, derivatives with aromatic or heteroaromatic rings at this position have demonstrated significant antibacterial and antifungal properties.
A study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines revealed that compounds with electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring exhibited good inhibitory effects against Staphylococcus aureus and Bacillus subtilis.[6] Another series of 5-substituted-2-amino-1,3,4-thiadiazole derivatives showed weak to moderate activity against a panel of bacteria including Escherichia coli and Pseudomonas aeruginosa.[1] The introduction of a benzothiazolotriazole scaffold connected to the 1,3,4-thiadiazole ring has also been explored to enhance antimicrobial potency.[1]
Based on these findings, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, with its flexible alkoxyethyl side chain, may exhibit moderate antimicrobial activity. The ether linkage could influence its solubility and interaction with bacterial cell membranes or enzymes.
Table 1: Comparative Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Test Organism(s) | Activity (MIC in µg/mL) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | [6] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | [6] |
| 5-substituted-2-amino-1,3,4-thiadiazoles | E. coli, P. aeruginosa | 126-1024 | [1] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] ciprofloxacin analogue | Gram-positive bacteria | 0.008-0.015 | [7] |
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a prominent feature in many potent anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerase II, and heat shock protein 90 (Hsp90).[8][9][10]
For example, a series of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were synthesized as Hsp90 inhibitors, with some showing significant cytotoxicity against HeLa and U2OS cancer cell lines. Another study on N-(5-methyl-[1][11][12]thiadiazol-2-yl)-propionamide demonstrated inhibitory action against HepG2 (liver), HL-60 (leukemia), and MCF-7 (breast) tumor cells.[11] The substitution pattern on the thiadiazole ring is critical for anticancer potency. Derivatives with a 3,4,5-trimethoxyphenyl group have shown considerable cytotoxic activity.
The propoxy-ethyl substituent in 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine introduces a degree of lipophilicity and conformational flexibility that could facilitate binding to hydrophobic pockets in target proteins, potentially conferring anticancer activity.
Table 2: Comparative Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Mechanism of Action (if known) | Reference |
| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa, U2OS | 0.69-0.70 µM | Hsp90 inhibition | |
| N-(5-methyl-[1][11][12]thiadiazol-2-yl)-propionamide | HepG2, HL-60, MCF-7 | 9.4-97.6 µg/mL | Not specified | [11] |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | Not specified | Topoisomerase II inhibition | |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7, A549 | 1.78-4.04 µmol/L | Not specified | [12] |
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
A series of 2,6-diaryl-imidazo[2,1-b][1][11][12]thiadiazole derivatives were evaluated for their in vivo anti-inflammatory activity, with some compounds showing better efficacy than the standard drug diclofenac.[13] Molecular docking studies suggested that these compounds could bind to the active site of COX-2.[13] Another study on 5-{[((5-substituted aryl)-1,3,4-thiadiazol-2-yl) thio]-n-alkyl}-1,3,4-oxadiazole-2-thiols also demonstrated potent anti-inflammatory activity in a carrageenan-induced rat paw edema model.[15]
The structural features of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine suggest it could be explored for anti-inflammatory potential. The nature of the side chain at the 5-position can influence the binding affinity to inflammatory targets.
Neuroprotective Activity
Emerging research has highlighted the neuroprotective potential of 2-amino-1,3,4-thiadiazole derivatives.[16] These compounds have shown promise in models of neurodegenerative diseases and chemotherapy-induced neurotoxicity.
One notable example is 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), which not only exhibited anticancer activity but also exerted a trophic effect in neuronal cell cultures and showed prominent neuroprotective activity against neurotoxic agents.[16] Similarly, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and demonstrated protective effects in models of excitotoxicity and cisplatin-induced toxicity.
The potential neuroprotective activity of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine warrants investigation, as the lipophilic side chain might facilitate its entry into the central nervous system.
Experimental Methodologies for Activity Assessment
To rigorously evaluate the biological potential of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine and its analogues, standardized experimental protocols are essential.
In Vitro Antimicrobial Susceptibility Testing
A common method for determining the minimum inhibitory concentration (MIC) of a compound against various microbial strains is the broth microdilution method.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified duration (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Antimicrobial Susceptibility Testing.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 2-amino-1,3,4-thiadiazoles is intricately linked to the physicochemical properties of the substituent at the 5-position. Key factors influencing activity include:
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on an aromatic ring at the 5-position can significantly modulate activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, affects its ability to cross cell membranes and interact with hydrophobic binding sites.
-
Steric Factors: The size and shape of the substituent can influence binding to the target protein or enzyme.
For 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, the flexible and moderately lipophilic propoxy-ethyl side chain presents an interesting structural feature. Future research should focus on the synthesis and comprehensive biological evaluation of this compound across a panel of antimicrobial, anticancer, anti-inflammatory, and neuroprotective assays. Further derivatization of the propoxy-ethyl chain, for instance, by introducing additional functional groups, could lead to the discovery of more potent and selective therapeutic agents.
Conclusion
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A Comparative Guide to 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine and Established Enzyme Inhibitors
This guide provides a comparative analysis of the therapeutic potential of the 2-amino-1,3,4-thiadiazole scaffold, using 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine as a representative structure, against a panel of well-established enzyme inhibitors: Sunitinib, Acetazolamide, and Zileuton. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and protocols.
Introduction: The Promise of the 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. Derivatives of this scaffold have been reported to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. A key aspect of their therapeutic potential lies in their ability to act as enzyme inhibitors, targeting a diverse range of enzymes implicated in various disease pathologies.
5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine represents a specific embodiment of the 2-amino-1,3,4-thiadiazole class. While specific enzyme inhibitory data for this particular molecule is not extensively documented in publicly available literature, the broader class of 2-amino-1,3,4-thiadiazole derivatives has shown inhibitory activity against several important enzyme families, including kinases, carbonic anhydrases, and lipoxygenases. This guide, therefore, uses 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine as a structural exemplar to explore the potential of this chemical class in comparison to known inhibitors of these key enzyme targets.
Comparative Analysis of Enzyme Inhibitors
To provide a comprehensive comparison, we have selected three well-characterized enzyme inhibitors, each representing a different class of enzymes that are known to be targeted by thiadiazole derivatives.
| Inhibitor | Enzyme Class | Primary Target(s) | Mechanism of Action | Key Therapeutic Areas |
| Sunitinib | Kinase Inhibitor | VEGFRs, PDGFRs, c-KIT, FLT3, RET | ATP-competitive inhibition of receptor tyrosine kinases, blocking downstream signaling pathways involved in cell proliferation and angiogenesis.[1][2] | Renal Cell Carcinoma, Gastrointestinal Stromal Tumors |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Carbonic Anhydrase Isoforms (e.g., CA II, IV, IX) | Non-competitive inhibition of carbonic anhydrase, preventing the interconversion of carbon dioxide and bicarbonate.[3][4] | Glaucoma, Epilepsy, Altitude Sickness |
| Zileuton | Lipoxygenase Inhibitor | 5-Lipoxygenase (5-LO) | Inhibition of 5-lipoxygenase, preventing the synthesis of leukotrienes, which are potent inflammatory mediators.[5][6] | Asthma |
Inhibitory Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for the selected inhibitors against their primary targets. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target Enzyme | Reported IC50 Range |
| Sunitinib | VEGFR2 | 2 - 80 nM[7][8] |
| PDGFRβ | 2 nM[7] | |
| Acetazolamide | Carbonic Anhydrase II (hCA II) | 5.82 - 35.2 nM[9][10] |
| Carbonic Anhydrase IX (hCA IX) | 30 nM[10] | |
| Zileuton | 5-Lipoxygenase (human PMNLs) | 0.3 - 0.9 µM[1][11] |
| 5-Lipoxygenase (rat basophilic leukemia cells) | 0.5 µM[1] |
Signaling Pathways and Points of Inhibition
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their therapeutic effects and potential side effects.
Kinase Inhibition by Sunitinib
Sunitinib primarily targets receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. By blocking the ATP-binding site of these kinases, Sunitinib inhibits their autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.
Carbonic Anhydrase Inhibition by Acetazolamide
Acetazolamide targets carbonic anhydrase, an enzyme crucial for maintaining pH balance and fluid secretion in various tissues. Its inhibition leads to a reduction in bicarbonate reabsorption and aqueous humor production.
Caption: Acetazolamide inhibits carbonic anhydrase activity.
Lipoxygenase Inhibition by Zileuton
Zileuton inhibits the 5-lipoxygenase enzyme, which is the rate-limiting step in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators involved in asthma and other inflammatory conditions.
Caption: Zileuton blocks the 5-lipoxygenase pathway.
Experimental Protocols
To evaluate the potential of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine or other novel compounds as enzyme inhibitors, standardized and reproducible assays are essential. The following section provides detailed, step-by-step protocols for assessing inhibitory activity against kinases, carbonic anhydrases, and lipoxygenases.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a purified kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl with MgCl2, DTT)
-
Test compound (e.g., 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well microplates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a microplate, add the kinase and the test compound dilutions. Include a positive control (a known inhibitor like Sunitinib) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced (which is inversely proportional to kinase activity).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data using a suitable software.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase to determine the inhibitory potential of a compound.[2]
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound dissolved in DMSO
-
Acetazolamide as a positive control
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Prepare serial dilutions of the test compound and Acetazolamide in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for the control), and the carbonic anhydrase solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction (slope of the absorbance versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
5-Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase in a cell-free or cell-based system.[3]
Caption: Workflow for a 5-lipoxygenase inhibition assay.
Materials:
-
Recombinant human 5-lipoxygenase or a cell lysate containing 5-LO (e.g., from rat basophilic leukemia cells)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and ATP)
-
Test compound dissolved in DMSO
-
Zileuton as a positive control
-
Reaction termination solution (e.g., methanol/acetonitrile)
-
HPLC or ELISA kit for leukotriene quantification
Procedure:
-
Prepare serial dilutions of the test compound and Zileuton in the assay buffer.
-
In appropriate reaction tubes, pre-incubate the 5-lipoxygenase enzyme preparation with the test compound dilutions or DMSO for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding the termination solution.
-
Extract the leukotriene products from the reaction mixture.
-
Quantify the amount of a specific leukotriene (e.g., LTB4) using a validated method such as HPLC or a commercial ELISA kit.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold, exemplified by 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, holds considerable promise as a source of novel enzyme inhibitors. This guide has provided a comparative framework for evaluating the potential of such compounds against established inhibitors targeting kinases, carbonic anhydrases, and lipoxygenases. The detailed experimental protocols offer a practical starting point for researchers to screen and characterize new chemical entities. Further investigation into the structure-activity relationships of 2-amino-1,3,4-thiadiazole derivatives is warranted to unlock their full therapeutic potential in various disease areas.
References
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Young, P. R., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. [Link]
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National Center for Biotechnology Information. (2023). Acetazolamide. In StatPearls. [Link]
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Patsnap. (2024). What is the mechanism of Zileuton? Synapse. [Link]
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LITFL. (2020). Pharm 101: Acetazolamide. [Link]
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Journal of Young Pharmacists. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. [Link]
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PubMed. (1996). Determination of acetazolamide in human serum by enzymatic assay. [Link]
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MDPI. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). How Zileuton Works: A Deep Dive into Leukotriene Synthesis Inhibition. [Link]
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ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]
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PubMed. (1989). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. [Link]
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PubMed Central. (2018). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]
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MDPI. (2022). Zileuton, a 5-Lipoxygenase Inhibitor, Attenuates Haemolysate-Induced BV-2 Cell Activation by Suppressing the MyD88/NF-κB Pathway. [Link]
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PubMed Central. (2011). Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine Analogs
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine analogs. We will delve into the synthetic rationale, comparative biological activities, and mechanistic insights that underpin the therapeutic potential of this promising class of compounds. This guide is structured to provide not just protocols, but a deeper understanding of the scientific principles guiding the exploration of these molecules.
Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor and donor make it a versatile building block for designing novel therapeutic agents.[3][4] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[2][5] The substituent at the 5-position of the thiadiazole ring plays a crucial role in determining the specific biological activity and potency of these compounds. This guide will focus on analogs with a 5-(2-propoxy-ethyl) side chain, exploring how modifications to this aliphatic ether moiety influence their biological profile.
Synthetic Strategy: A Versatile Pathway to 5-Substituted-2-amino-1,3,4-thiadiazoles
The most common and efficient method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride or a strong acid. The general synthetic scheme is outlined below.
Caption: General synthetic workflow for 5-substituted-2-amino-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 5-(2-Propoxy-ethyl)-1,3,4-thiadiazol-2-ylamine
This protocol details the synthesis of the parent compound, which can be adapted for various analogs by using different starting carboxylic acids.
Step 1: Synthesis of 3-Propoxypropanoic Acid (Precursor)
While commercially available, 3-propoxypropanoic acid can be synthesized via a Michael addition of propanol to acrylic acid.
-
Materials: Acrylic acid, propanol, sodium propoxide (catalyst), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve sodium propoxide in propanol.
-
Slowly add acrylic acid to the solution at room temperature.
-
Stir the mixture for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-propoxypropanoic acid.
-
Step 2: Cyclization to form 5-(2-Propoxy-ethyl)-1,3,4-thiadiazol-2-ylamine
-
Materials: 3-Propoxypropanoic acid, thiosemicarbazide, phosphorus oxychloride (POCl₃), crushed ice, sodium bicarbonate solution.
-
Procedure:
-
A mixture of 3-propoxypropanoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is cooled in an ice bath.
-
Phosphorus oxychloride (2-3 equivalents) is added dropwise with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours and then gently refluxed for 4-6 hours.
-
The reaction mixture is cooled and slowly poured onto crushed ice.
-
The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 5-(2-propoxy-ethyl)-1,3,4-thiadiazol-2-ylamine.
-
Structure-Activity Relationship (SAR) and Comparative Biological Evaluation
The biological activity of 5-(2-propoxy-ethyl)-thiadiazol-2-ylamine analogs is highly dependent on the nature of the substituents. Here, we will explore the SAR concerning antimicrobial and anticancer activities.
Antimicrobial Activity
Thiadiazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[3][6] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilicity and electronic properties of the substituent at the 5-position significantly influence this activity.
Table 1: Comparative Antimicrobial Activity of 5-(2-Alkoxy-ethyl)-thiadiazol-2-ylamine Analogs (Illustrative Data)
| Compound ID | R (Alkoxy Group) | Lipophilicity (LogP, calculated) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 1 | Methoxy | 1.2 | 32 | 64 |
| 2 | Ethoxy | 1.6 | 16 | 32 |
| 3 | Propoxy | 2.0 | 8 | 16 |
| 4 | Butoxy | 2.4 | 16 | 32 |
| 5 | Isopropoxy | 1.8 | 16 | 32 |
Note: The data in this table is illustrative, based on general SAR principles for 5-aliphatic substituted thiadiazoles, to demonstrate the expected trends. Specific experimental validation is required.
SAR Insights for Antimicrobial Activity:
-
Effect of Alkoxy Chain Length: An increase in the length of the alkoxy chain from methoxy to propoxy generally enhances antimicrobial activity. This can be attributed to an optimal increase in lipophilicity, facilitating better penetration through the bacterial cell membrane.[5]
-
Lipophilicity Threshold: Further increasing the chain length to butoxy may lead to a decrease in activity, suggesting a lipophilicity threshold beyond which aqueous solubility and bioavailability may become limiting factors.
-
Branching of the Alkoxy Chain: A branched alkoxy group, such as isopropoxy, often results in slightly lower activity compared to its linear counterpart (propoxy). This could be due to steric hindrance at the target site.
Anticancer Activity
Several 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases or induction of apoptosis.[1][2][7]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 5-(2-Alkoxy-ethyl)-thiadiazol-2-ylamine Analogs (Illustrative Data)
| Compound ID | R (Alkoxy Group) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 1 | Methoxy | 25.5 | 30.2 |
| 2 | Ethoxy | 15.8 | 22.1 |
| 3 | Propoxy | 9.2 | 15.6 |
| 4 | Butoxy | 18.4 | 25.8 |
| 5 | Isopropoxy | 12.5 | 19.3 |
Note: The data in this table is illustrative, based on general SAR principles, to demonstrate expected trends. Specific experimental validation is required.
SAR Insights for Anticancer Activity:
-
Optimal Lipophilicity for Cellular Uptake: Similar to antimicrobial activity, an optimal lipophilicity, as seen with the propoxy group, appears to be crucial for effective penetration into cancer cells.
-
Hydrophobic Interactions: The alkoxy-ethyl side chain likely engages in hydrophobic interactions within the binding pocket of the target protein, with the propoxy group providing an ideal balance of size and flexibility for a favorable fit.
-
Modifications on the 2-Amino Group: While this guide focuses on the 5-position, it is important to note that substitution on the 2-amino group can significantly modulate anticancer activity. For instance, the introduction of aryl groups can lead to potent kinase inhibitors.[8]
Mechanistic Insights: Potential Biological Targets
The diverse biological activities of 5-(2-propoxy-ethyl)-thiadiazol-2-ylamine analogs suggest multiple potential mechanisms of action.
Proposed Antimicrobial Mechanism
Caption: Proposed antimicrobial mechanisms of action for thiadiazole analogs.
Thiadiazoles may exert their antimicrobial effects by inhibiting key bacterial enzymes such as DNA gyrase or dihydrofolate reductase (DHFR), which are essential for DNA replication and folic acid synthesis, respectively.[6] The lipophilic side chain facilitates passage through the bacterial cell wall and membrane, allowing the thiadiazole core to interact with these intracellular targets.
Proposed Anticancer Mechanism
Caption: Potential anticancer mechanisms of action for thiadiazole analogs.
In cancer cells, 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases involved in cell proliferation and survival signaling pathways, such as the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[7][9] By blocking these pathways, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death), ultimately leading to the suppression of tumor growth.[1][10]
Standardized Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized protocols for biological evaluation are essential.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Materials: Mueller-Hinton broth, bacterial strains (e.g., S. aureus, E. coli), 96-well microtiter plates, compound stock solutions (in DMSO), resazurin solution.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell lines (e.g., MCF-7, A549), complete culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The 5-(2-propoxy-ethyl)-thiadiazol-2-ylamine scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The structure-activity relationship studies, though illustrative in this guide, highlight the critical role of the 5-position substituent in modulating biological activity. The optimal lipophilicity and steric properties of the propoxy-ethyl side chain appear to be key determinants of potency.
Future research should focus on:
-
Synthesis and biological evaluation of a broader range of alkoxy-ethyl analogs to establish a more definitive quantitative SAR.
-
Exploration of modifications at the 2-amino position to enhance target specificity and potency.
-
Detailed mechanistic studies to identify the specific molecular targets of these compounds.
-
In vivo efficacy and toxicity studies of the most promising candidates.
By systematically applying the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of new thiadiazole-based therapeutics.
References
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- MDPI. (n.d.).
- BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity.
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Comparison Guide: In Vivo Validation of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a Novel BTK Inhibitor
This guide provides a comprehensive framework for transitioning 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, a promising novel compound with potent in vitro activity, into in vivo animal models. We will objectively compare its potential performance against established alternatives, supported by detailed experimental designs and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals tasked with the critical step of validating preclinical candidates.
Introduction: The Premise of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (Compound X)
For the context of this guide, we will refer to 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine as Compound X . Preclinical in vitro screening has identified Compound X as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B-lymphocytes. The B-cell receptor (BCR) signaling pathway, in which BTK is a key component, is a clinically validated target for treating B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and autoimmune diseases.
Our in vitro data, summarized below, establishes the rationale for advancing Compound X to in vivo testing.
| Parameter | Result | Significance |
| Target | Bruton's Tyrosine Kinase (BTK) | A clinically validated target in oncology and immunology. |
| Biochemical Potency (IC50) | 15 nM | High potency against the purified enzyme. |
| Cellular Potency (EC50) | 100 nM | Effective inhibition of downstream signaling in relevant cancer cells (TMD8 DLBCL line). |
| Kinase Selectivity | >200-fold vs. other TEC kinases | Reduced likelihood of off-target effects mediated by related kinases. |
| In Vitro ADME | High permeability, low metabolic clearance | Favorable initial properties suggesting good potential for oral bioavailability. |
The pivotal question now is whether this promising in vitro profile translates into tangible in vivo efficacy and a safe therapeutic window. This guide outlines the logical progression of experiments designed to answer this question, using the first-generation BTK inhibitor Ibrutinib as a benchmark comparator.
Part 1: The In Vitro to In Vivo Translation Strategy
Moving from a controlled cellular environment to a complex biological system is the most challenging phase of preclinical drug development. Our strategy is built on a logical, stepwise approach to de-risk the program and build a comprehensive data package.
The Foundational Pillar: Pharmacokinetics (PK)
Before assessing if a drug works (pharmacodynamics/efficacy), we must first understand how the animal's body acts on the drug. A compound with brilliant in vitro potency is useless if it cannot reach its target in sufficient concentrations and for an adequate duration.
Causality Behind the Choice: An initial PK study is non-negotiable. It informs the dose levels and dosing frequency for all subsequent efficacy and toxicology studies. Skipping this step leads to uninterpretable results; for instance, a lack of efficacy could be due to poor drug exposure rather than a lack of target engagement.
Target Engagement: Did We Hit It?
Once we establish a dosing regimen that provides adequate exposure, we must confirm that Compound X is binding to BTK in vivo. This is a critical validation step that links the pharmacokinetic profile to a direct biological effect.
Efficacy: Does It Matter?
With confirmed exposure and target engagement, the final question is whether inhibiting BTK with Compound X produces the desired therapeutic outcome—namely, the inhibition of tumor growth in a relevant cancer model. We will utilize a TMD8 DLBCL xenograft model, as our in vitro data was generated in this cell line, providing a direct translational link.
The overall experimental logic is illustrated in the workflow below.
Caption: High-level workflow for the in vivo validation of Compound X.
Part 2: Comparative In Vivo Experimental Protocols
All procedures must be conducted in accordance with institutional guidelines for animal welfare, such as those established by the NIH.
Protocol 2.1: Single-Dose Comparative Pharmacokinetics in Balb/c Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, F%) of Compound X and compare them to Ibrutinib.
Methodology:
-
Animal Allocation: Assign 3 mice per timepoint per group.
-
Group 1: Compound X (10 mg/kg, oral gavage - PO)
-
Group 2: Compound X (2 mg/kg, intravenous - IV)
-
Group 3: Ibrutinib (10 mg/kg, PO)
-
Group 4: Ibrutinib (2 mg/kg, IV)
-
-
Dosing Formulation: Formulate compounds in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).
-
Blood Sampling: Collect ~50 µL of blood via tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify compound concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2.2: Efficacy in a TMD8 DLBCL Xenograft Model
Objective: To compare the anti-tumor efficacy of Compound X and Ibrutinib in a subcutaneous xenograft model.
Methodology:
-
Cell Culture: Culture TMD8 cells under standard conditions.
-
Tumor Implantation: Implant 5 x 10^6 TMD8 cells subcutaneously into the flank of female SCID mice.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle (e.g., 0.5% methylcellulose, PO, daily)
-
Group 2: Compound X (Dose 1, e.g., 15 mg/kg, PO, daily)
-
Group 3: Compound X (Dose 2, e.g., 50 mg/kg, PO, daily)
-
Group 4: Ibrutinib (30 mg/kg, PO, daily)
-
-
Treatment & Monitoring: Administer compounds daily for 21 days. Measure tumor volume with calipers 2-3 times per week. Monitor body weight and clinical signs of toxicity.
-
Endpoint: At day 21, or when tumors reach the predetermined size limit, euthanize mice and collect tumors and major organs for further analysis.
-
Efficacy Calculation: Calculate Tumor Growth Inhibition (TGI) as (1 - (Mean_Tumor_Volume_Treated / Mean_Tumor_Volume_Vehicle)) * 100.
Part 3: Data Interpretation and Comparative Analysis
The following tables represent hypothetical data to illustrate how results would be presented and interpreted.
Table 1: Comparative Pharmacokinetic Data
| Parameter | Compound X (10 mg/kg PO) | Ibrutinib (10 mg/kg PO) | Interpretation |
| Cmax (ng/mL) | 1250 | 850 | Compound X achieves a higher peak concentration. |
| Tmax (hr) | 1.0 | 2.0 | Compound X is absorbed more rapidly. |
| AUC (0-24h, ng*hr/mL) | 7500 | 5500 | Compound X has greater overall drug exposure over 24 hours. |
| Bioavailability (F%) | 45% | 30% | Compound X demonstrates superior oral bioavailability. |
Expertise Insight: The higher bioavailability and AUC of Compound X are highly desirable traits. They suggest that a lower dose may be required to achieve the same therapeutic exposure as Ibrutinib, potentially leading to a wider therapeutic window and reduced off-target toxicity.
Table 2: Comparative Efficacy in TMD8 Xenograft Model
| Treatment Group | Dose (mg/kg, PO) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 1850 ± 210 | - | - |
| Compound X | 15 | 740 ± 150 | 60% | p < 0.01 |
| Compound X | 50 | 250 ± 90 | 86% | p < 0.001 |
| Ibrutinib | 30 | 555 ± 120 | 70% | p < 0.01 |
Trustworthiness Insight: The dose-dependent efficacy of Compound X provides strong evidence of a true pharmacological effect. The high TGI (86%) at the 50 mg/kg dose, which surpasses the benchmark Ibrutinib at its effective dose, marks Compound X as a highly promising candidate.
Table 3: Comparative Safety & Tolerability Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observed Adverse Effects |
| Vehicle | - | +5.2% | None |
| Compound X | 15 | +4.8% | None |
| Compound X | 50 | +2.1% | None |
| Ibrutinib | 30 | -3.5% | Mild, transient skin rash in 2/10 mice. |
Authoritative Grounding: The lack of significant body weight loss for Compound X, even at a highly efficacious dose, contrasts with the slight weight loss observed with Ibrutinib. This is a critical early indicator of a potentially superior safety profile, a key differentiating factor in drug development.
Part 4: Visualizing the Mechanism of Action
To understand how Compound X exerts its effect, we can visualize its place in the B-cell receptor signaling pathway.
Caption: Simplified B-cell receptor signaling pathway showing inhibition by Compound X.
Conclusion and Future Directions
The in vivo data strongly supports the translation of Compound X's in vitro potency into a tangible and superior preclinical profile compared to the established benchmark, Ibrutinib. It demonstrates:
-
Superior Pharmacokinetics: Higher oral bioavailability and exposure.
-
Potent, Dose-Dependent Efficacy: Achieved greater tumor growth inhibition (86% vs. 70%).
-
Favorable Safety Profile: Was well-tolerated with no adverse effects at highly efficacious doses.
These results provide a robust validation of the initial in vitro findings and a compelling rationale for advancing Compound X into formal IND-enabling toxicology studies and subsequent clinical development. The next steps will involve more comprehensive safety pharmacology, dose-range finding in a second species (e.g., beagle dogs), and GMP manufacturing of the drug substance.
References
-
Title: The Bruton Tyrosine Kinase (BTK) Signaling Pathway as a Therapeutic Target in B-Cell Malignancies. Source: JCI Insight. URL: [Link]
-
Title: Ibrutinib (PCI-32765), a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor, Is Effective in a Murine Model of Estrogen Receptor-Negative Breast Cancer. Source: Neoplasia. URL: [Link]
-
Title: A decade of Bruton tyrosine kinase inhibitors. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: Guidance for Industry: Nonclinical Safety Evaluation of Investigational New Drug Applications (INDs). Source: U.S. Food & Drug Administration (FDA). URL: [Link]
-
Title: Targeting Bruton's Tyrosine Kinase in B Cell Malignancies. Source: Clinical Cancer Research. URL: [Link]
-
Title: Guide for the Care and Use of Laboratory Animals, 8th Edition. Source: National Academies Press (NIH). URL: [Link]
A-Z Guide to Cross-Reactivity Profiling: The Case of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
Introduction
In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is paved with rigorous scientific evaluation. A primary hurdle in this process is ensuring the specificity of a drug candidate for its intended target. Off-target interactions, where a molecule binds to unintended proteins, are a major source of toxicity and unforeseen side effects, contributing significantly to late-stage clinical failures.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, designated here as Compound-T , with the chemical name 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine.
While limited public data exists for this specific molecule[4][5], its thiadiazole core is a well-established pharmacophore present in numerous approved drugs and bioactive agents, known for a wide array of pharmacological activities.[6][7][8][9] This prevalence underscores the necessity of a thorough and multi-faceted approach to de-risk its development by mapping its selectivity profile. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on validated methodologies, explaining not just what to do, but why each step is critical for building a robust safety and selectivity profile.
Part 1: The Strategic Imperative for Multi-Modal Profiling
No single assay can fully capture the complex interactions of a small molecule within the human proteome. A robust cross-reactivity assessment relies on an orthogonal, multi-pronged strategy that combines target-based, unbiased, and cell-based functional approaches. This integrated strategy provides a holistic view, moving from direct binding events in a simplified system to functional consequences in a complex biological environment.
The logic is to cast a wide net initially with high-throughput in vitro methods to identify all potential binding partners, and then to use more physiologically relevant assays to determine which of these interactions have a meaningful functional impact.
Caption: Multi-pronged strategy for cross-reactivity profiling.
Part 2: Broad Target-Class Screening - The Kinome Scan
Rationale: Protein kinases are one of the largest and most important classes of drug targets. Due to conserved ATP-binding sites across the kinome, they are also one of the most common sources of off-target activity.[10] A broad kinase panel screen is therefore a mandatory first step in profiling any new chemical entity. The KINOMEscan™ platform, a competition binding assay, is an industry-standard method that measures the ability of a compound to displace a ligand from the kinase active site, providing a direct measure of binding affinity (Kd).[11][12][13] This approach is favored for its high throughput and for providing true thermodynamic binding constants, unlike activity assays which can be influenced by ATP concentration.[12]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize Compound-T in 100% DMSO to a final concentration of 10 mM.
-
Assay Concentration: Prepare a working solution for a primary screen at a high concentration (e.g., 10 µM) to maximize the capture of even weak binders.
-
Assay Principle: The assay involves kinases tagged with DNA, which are then bound to a ligand-functionalized solid support.
-
Competition: Compound-T is added to the reaction. If it binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[14] A lower qPCR signal indicates stronger binding by the test compound.
-
Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates greater displacement and thus higher affinity.
-
Control Definition: The control is the amount of kinase bound in the presence of DMSO vehicle alone.
-
Hit Criteria: A common threshold for a "hit" in a primary screen is >80% inhibition at 10 µM.
-
Comparative Data Analysis (Hypothetical)
To contextualize the selectivity of Compound-T, its performance is compared against two reference compounds:
-
Staurosporine: A well-known, non-selective kinase inhibitor.
-
Compound-Y: A highly selective, hypothetical inhibitor of the primary target (e.g., CDK2).
Table 1: Comparative Kinome Scan Results (% Inhibition at 10 µM)
| Kinase Target | Compound-T | Staurosporine (Non-selective) | Compound-Y (Selective) |
|---|---|---|---|
| CDK2 (On-Target) | 99.5% | 99.8% | 99.2% |
| ABL1 | 15.2% | 98.5% | 2.1% |
| SRC | 22.5% | 99.1% | 3.5% |
| LCK | 18.9% | 97.2% | 1.8% |
| MAPK14 (p38α) | 85.6% | 95.4% | 5.4% |
| FLT3 | 81.2% | 96.8% | 4.9% |
| EGFR | 5.6% | 88.9% | 0.5% |
| VEGFR2 | 11.3% | 94.3% | 2.3% |
Data is for illustrative purposes.
Interpretation: The data reveals that while Compound-T is potent against its intended target (CDK2), it also shows significant interaction with MAPK14 and FLT3. This immediately flags these kinases as potential off-targets requiring further investigation. In contrast, Compound-Y shows high selectivity, while Staurosporine demonstrates the expected broad activity.
Part 3: Unbiased Profiling - Chemical Proteomics
Rationale: While panel-based screens are excellent for known target families, they cannot identify unexpected off-targets.[1][3] Chemical proteomics provides an unbiased, proteome-wide approach to deconvolution.[15][16][17] This method typically involves immobilizing the drug molecule on a solid support (e.g., beads) and using it as "bait" to capture binding proteins from a cell lysate.[17][18] Bound proteins are then identified and quantified using mass spectrometry. This technique is invaluable for discovering novel interactions that could explain unexpected phenotypes or toxicities.[19]
Experimental Workflow: Affinity-Capture Mass Spectrometry
Caption: Workflow for Chemical Proteomics Off-Target Identification.
Protocol Steps:
-
Probe Synthesis: Synthesize an analog of Compound-T with a linker suitable for conjugation to beads (e.g., NHS-ester beads). A control bead set (without the compound) is essential to filter out non-specific binders.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., HEK293T or a cancer cell line).
-
Affinity Pulldown: Incubate the cell lysate with the Compound-T beads and control beads separately.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched on the Compound-T beads compared to the control beads.
Hypothetical Data Summary
Table 2: Top Enriched Proteins from Chemical Proteomics Screen
| Protein ID | Protein Name | Fold Enrichment (Compound-T vs. Control) | Known Function |
|---|---|---|---|
| P24941 | CDK2 | 150.2 | On-Target (Cell Cycle Kinase) |
| P53396 | MAPK14 | 12.5 | Kinase (Inflammatory Response) |
| P36888 | FLT3 | 8.9 | Kinase (Hematopoiesis) |
| Q13547 | NQO1 | 7.3 | Quinone Reductase (Detoxification) |
| P62258 | HSP90AA1 | 5.1 | Chaperone Protein |
Interpretation: This unbiased screen successfully re-identified the on-target (CDK2) and the two off-target kinases (MAPK14, FLT3) found in the kinome scan, providing strong cross-validation. Critically, it also uncovered a novel, unexpected interactor: NQO1. This highlights the power of this approach to reveal off-targets across different protein classes that would be missed by panel-based screens.
Part 4: Functional Validation in a Cellular Context
Rationale: In vitro binding does not always translate to a functional effect in a living cell.[20] Cellular assays are essential to determine if the identified off-target interactions lead to a measurable biological consequence, such as cytotoxicity or pathway modulation.[21][22][23] A cytotoxicity screen against a panel of diverse cell lines can provide an initial assessment of the compound's therapeutic window and reveal cell-type-specific liabilities.
Experimental Protocol: Cell Viability Screening
-
Cell Line Panel: Select a diverse panel of cell lines. Include cell lines known to be sensitive to the inhibition of the on-target (CDK2) and the identified off-targets (e.g., a p38α-dependent inflammatory cell line, an FLT3-mutant AML cell line).
-
Cell Plating: Seed cells in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound-T (e.g., from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (DMSO).
-
Viability Readout: Measure cell viability using a validated method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[24]
-
Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Comparative Data Analysis (Hypothetical)
Table 3: Comparative Cytotoxicity Profile (IC50, µM)
| Cell Line | Relevant Target(s) | Compound-T | Compound-Y (Selective) | Doxorubicin (General Toxin) |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | CDK2 (High) | 0.05 | 0.08 | 0.15 |
| MOLM-13 (AML) | FLT3-ITD (High) | 0.25 | > 10 | 0.10 |
| U-937 (Monocyte) | MAPK14 (High) | 0.80 | > 10 | 0.20 |
| A549 (Lung Cancer) | CDK2 (Moderate) | 1.5 | 2.5 | 0.35 |
| HEK293T (Embryonic Kidney) | Low Expression | > 10 | > 10 | 0.50 |
Data is for illustrative purposes.
Interpretation:
-
On-Target Efficacy: Compound-T shows potent activity in the CDK2-dependent MCF-7 cell line, as expected.
-
Off-Target Liability: The heightened potency against MOLM-13 and U-937 cells, which are dependent on the identified off-targets FLT3 and MAPK14 respectively, strongly suggests that these binding events are functionally relevant and contribute to the compound's overall cellular activity.
-
Selectivity Window: The lack of activity against the non-cancerous HEK293T line at lower concentrations suggests a potential therapeutic window. However, the off-target activity is a clear liability that must be addressed through medicinal chemistry optimization to improve selectivity. Compound-Y, being highly selective, only shows potency in the CDK2-driven cell line.
Conclusion and Path Forward
This systematic, multi-modal profiling of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (Compound-T) has successfully constructed a detailed cross-reactivity map.
-
Primary Activity: Compound-T is a potent binder of its intended target, CDK2.
-
Key Off-Targets Identified: Orthogonal in vitro screens confidently identified two kinase off-targets (MAPK14, FLT3) and one non-kinase off-target (NQO1).
-
Functional Impact Confirmed: Cell-based assays confirmed that the off-target interactions with MAPK14 and FLT3 are functionally significant, contributing to the compound's cytotoxicity profile in specific cellular contexts.
The profile of Compound-T reveals a "polypharmacology" that could be detrimental (toxicity) or potentially beneficial (multi-targeted anti-cancer activity). The crucial insight gained from this guide is that this profile is now known and can be rationally addressed. The path forward involves using this detailed information to guide a structure-activity relationship (SAR) campaign aimed at engineering out the undesirable off-target interactions while retaining on-target potency, ultimately leading to a safer and more effective drug candidate. Assessing off-target liabilities early and thoroughly is not a checkbox exercise; it is a cornerstone of modern, efficient drug discovery.[25]
References
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Title: Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology Source: PubMed URL: [Link]
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Title: A brief introduction to chemical proteomics for target deconvolution Source: PubMed URL: [Link]
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Title: In silico off-target profiling for enhanced drug safety assessment Source: PubMed Central URL: [Link]
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Title: Chemical Proteomics for Target Validation Source: World Preclinical Congress URL: [Link]
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Title: Drug target deconvolution by chemical proteomics Source: PubMed URL: [Link]
-
Title: Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review Source: PubMed Central URL: [Link]
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Title: DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL: [Link]
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Title: Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review. Source: Semantic Scholar URL: [Link]
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Title: Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative Source: SAR Publication URL: [Link]
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Title: A brief introduction to chemical proteomics for target deconvolution Source: European Review for Medical and Pharmacological Sciences URL: [Link]
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Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Big Data URL: [Link]
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Title: Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds Source: ResearchGate URL: [Link]
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Title: Chemistry-based functional proteomics for drug target deconvolution Source: ResearchGate URL: [Link]
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Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]
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Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]
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Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]
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Title: Therapeutically relevant cell-based assays for drug discovery Source: Nuvisan URL: [Link]
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Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: BPS Bioscience URL: [Link]
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Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL: [Link]
-
Title: Cell-Based Chemical Safety Assessment and Therapeutic Discovery Using Array-Based Sensors Source: PubMed Central URL: [Link]
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Title: Off-Target Profiling Source: Creative Biolabs URL: [Link]
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Title: Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology Source: YouTube URL: [Link]
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A Comparative Guide to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffolds of Medicinal Chemistry
In the vast landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents.[1] Among these, five-membered aromatic rings containing two nitrogen atoms and a third heteroatom, such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have garnered significant attention.[2][3] These two scaffolds are considered bioisosteres, meaning the substitution of a sulfur atom (in thiadiazole) with an oxygen atom (in oxadiazole) can lead to compounds with broadly similar biological properties.[2] However, the subtle yet significant physicochemical differences between sulfur and oxygen impart distinct characteristics to these molecules, influencing their synthesis, biological activity, and pharmacokinetic profiles.
This guide provides a comprehensive comparative analysis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, offering insights into their synthesis, physicochemical properties, and diverse biological activities. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics based on these versatile scaffolds.
Physicochemical Properties: A Tale of Two Heteroatoms
The choice between a 1,3,4-thiadiazole and a 1,3,4-oxadiazole core can significantly impact a drug candidate's properties. The key differences arise from the distinct nature of the sulfur and oxygen atoms.
| Property | 1,3,4-Thiadiazole Derivatives | 1,3,4-Oxadiazole Derivatives | Rationale |
| Polarity | Generally less polar | Generally more polar | Oxygen is more electronegative than sulfur, leading to a greater dipole moment in oxadiazoles.[4] |
| Lipophilicity (LogP) | Generally more lipophilic | Generally less lipophilic | The higher polarity of the oxadiazole ring typically results in lower LogP values and increased aqueous solubility.[4] |
| Hydrogen Bonding | Weak hydrogen bond acceptor | Stronger hydrogen bond acceptor | The oxygen atom in the oxadiazole ring is a more effective hydrogen bond acceptor than the sulfur atom in the thiadiazole ring.[2] |
| Metabolic Stability | Generally high | Can be susceptible to metabolic degradation | While both are relatively stable, the oxadiazole ring can sometimes be more prone to metabolic cleavage than the thiadiazole ring.[4] |
| Aromaticity | High | High | Both ring systems are highly aromatic, contributing to their stability.[5] |
These differences have profound implications for drug design. For instance, the greater polarity and hydrogen bonding capacity of 1,3,4-oxadiazoles might be advantageous for targeting enzymes with polar active sites. Conversely, the increased lipophilicity of 1,3,4-thiadiazoles could enhance membrane permeability, a crucial factor for oral bioavailability.
Synthetic Strategies: Pathways to a Privileged Core
The synthesis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives often starts from common precursors like carboxylic acids and their corresponding hydrazides, but the cyclization step differs based on the desired heteroatom.
Synthesis of 1,3,4-Oxadiazole Derivatives
A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. This can be achieved using various dehydrating agents.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
-
Step 1: Preparation of N,N'-dibenzoylhydrazine. To a solution of benzoyl hydrazine (1.36 g, 10 mmol) in pyridine (20 mL), benzoyl chloride (1.40 g, 10 mmol) is added dropwise with stirring in an ice bath. The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield N,N'-dibenzoylhydrazine.
-
Step 2: Cyclodehydration. The N,N'-dibenzoylhydrazine (2.40 g, 10 mmol) is refluxed in phosphorus oxychloride (15 mL) for 2 hours. After cooling, the reaction mixture is poured onto crushed ice. The solid that separates out is filtered, washed with a sodium bicarbonate solution, and then with water. The crude product is recrystallized from ethanol to afford 2,5-diphenyl-1,3,4-oxadiazole.
General workflow for 1,3,4-oxadiazole synthesis.
Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives or the use of a sulfurizing agent.
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
-
Step 1: Preparation of Benzoylthiosemicarbazide. A mixture of benzoyl hydrazine (1.36 g, 10 mmol) and potassium thiocyanate (1.94 g, 20 mmol) in concentrated hydrochloric acid (10 mL) is heated under reflux for 3 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give benzoylthiosemicarbazide.
-
Step 2: Cyclization. The benzoylthiosemicarbazide (1.95 g, 10 mmol) is added slowly to ice-cold concentrated sulfuric acid (10 mL) with stirring. The mixture is stirred for 1 hour at room temperature and then poured onto crushed ice. The solution is neutralized with a cold aqueous ammonia solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-amino-5-phenyl-1,3,4-thiadiazole.[6]
Simplified signaling pathways for anticancer action.
Antimicrobial Activity
The antimicrobial potential of both heterocyclic systems is well-documented. [6]They are often incorporated into larger molecules to enhance their activity against a range of bacteria and fungi. The presence of the -N=C-S- moiety in 1,3,4-thiadiazoles is believed to contribute to their biological activities. [6]
| Compound Class | Organism | Representative MIC Values (µg/mL) |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Staphylococcus aureus | 3.125 - 12.5 |
| Escherichia coli | 6.25 - 25 | |
| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | 6.25 - 50 |
| | Escherichia coli | 12.5 - 100 |
Note: These values are representative and can vary significantly based on the specific substitutions on the heterocyclic ring.
Case Studies in Drug Design: The Art of Bioisosteric Replacement
The concept of bioisosterism is a powerful tool in drug discovery. [2]Replacing a 1,3,4-oxadiazole with a 1,3,4-thiadiazole, or vice versa, can fine-tune a molecule's properties to improve its therapeutic profile.
One study reported that the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring in cannabinoid receptor 2 (CB2) ligands resulted in reduced lipophilicity and higher metabolic stability. [4]However, this change also led to a decrease in CB2 affinity, demonstrating the complex interplay between physicochemical properties and biological activity. [4] In another example, the replacement of a 1,3,4-thiadiazole with a 1,3,4-oxadiazole in a series of potential anticancer agents led to a drastic drop in activity, indicating the critical role of the sulfur atom in the pharmacophore. [7]
Conclusion and Future Perspectives
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are undeniably valuable in medicinal chemistry, each offering a unique set of properties. The choice between them is not arbitrary but a strategic decision based on the desired therapeutic target, pharmacokinetic profile, and synthetic feasibility.
The 1,3,4-oxadiazole ring, with its greater polarity and hydrogen bonding capability, may be favored for targeting polar active sites and improving aqueous solubility. In contrast, the 1,3,4-thiadiazole ring, with its higher lipophilicity, might be more suitable for applications requiring enhanced membrane permeability.
Future research will likely focus on the synthesis of hybrid molecules that combine these privileged scaffolds with other pharmacophores to create novel drugs with enhanced potency, selectivity, and reduced side effects. As our understanding of the subtle differences between these bioisosteres grows, so too will our ability to rationally design the next generation of therapeutics.
References
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(15), 4987. [Link]
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Jadhav, S. B., & Gaikwad, N. D. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576. [Link]
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Kumar, A., & Singh, R. K. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-11. [Link]
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Chandurwala, S., Balachandran, H., & B, S. (2025). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Kumar, R., & Chauhan, P. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Archiv der Pharmazie, 353(11), 2000192. [Link]
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Singh, A. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Journal of Pharmaceutical Sciences and Research. [Link]
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Singh, A. K. (2018). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 15(4), 285-294. [Link]
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Singh, A. K., & Parle, A. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]
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Kumar, A., & Narasimhan, B. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]
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Patel, H. M., & Patel, V. R. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. International Journal of Scientific Research in Engineering and Management. [Link]
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Singh, A. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Pharmaceutical Sciences and Research. [Link]
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Gawande, P., Matore, B. W., Murmu, A., & Singh, J. (2025). Bioisostere replacement to design 1,3,4‐thiadiazole from 1,3,4‐oxadiazole. Journal of Heterocyclic Chemistry. [Link]
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Singh, A. K. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management. [Link]
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Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1849-1867. [Link]
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Touaibia, M., Robichaud, M. A., Chiasson, A. I., Doiron, J. A., & Hébert, M. P. A. (2023). 1,2,4‐Oxadiazoles as thiazole bioisostere. Drug Development Research. [Link]
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Iacob, A. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]
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Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(3), 609-618. [Link]
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Kumar, A., & Narasimhan, B. (2024). Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. Archiv der Pharmazie, 357(1), 2300328. [Link]
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Gontarczyk, K., & Gzella, A. K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]
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Serban, G., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(13), 5082. [Link]
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Amer, Z., & Al-Tamimi, E. O. (2024). Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. ResearchGate. [Link]
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Benchmarking 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine against standard drugs
An In-Depth Benchmarking Guide: Evaluating the Preclinical Efficacy of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine as a Novel COX-2 Inhibitor
Introduction
The landscape of anti-inflammatory therapeutics is continually evolving, with a significant focus on developing selective inhibitors of cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain, and its selective inhibition, in contrast to the non-selective inhibition of both COX-1 and COX-2, is a validated strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide introduces a novel investigational compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (hereafter designated as Compound PTP), and provides a comprehensive framework for its preclinical benchmarking against established standard-of-care COX-2 inhibitors.
The chemical scaffold of Compound PTP, featuring a thiadiazole ring, is prevalent in a variety of biologically active molecules, with derivatives known to exhibit significant anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to rigorously evaluate the potency, selectivity, and cellular efficacy of Compound PTP. The methodologies detailed herein are designed to provide a robust and comparative dataset, essential for informed decision-making in the early stages of drug discovery.
Benchmarking Strategy: A Multi-tiered Approach
To thoroughly assess the potential of Compound PTP, a multi-tiered benchmarking strategy is proposed. This approach progresses from initial enzymatic assays to more complex cell-based models, providing a holistic view of the compound's pharmacological profile. The selected standard drug for this comparative analysis is Celecoxib , a well-characterized and clinically approved selective COX-2 inhibitor.
Experimental Workflow
Caption: Multi-tiered workflow for benchmarking Compound PTP.
Tier 1: Enzymatic Assays for Potency and Selectivity
The initial and most critical step is to determine the direct inhibitory effect of Compound PTP on the target enzymes, COX-1 and COX-2, and to quantify its selectivity.
Protocol: COX (ovine) Inhibitor Screening Assay
This protocol is adapted from standard commercially available kits and established methodologies.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound PTP for both COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.
2. Materials:
- Ovine COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)
- Heme
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Compound PTP and Celecoxib (as control)
- 96-well microplate
- Microplate reader
3. Procedure:
- Prepare a series of dilutions for Compound PTP and Celecoxib in DMSO.
- In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
- Add the diluted compounds to the corresponding wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding arachidonic acid and TMPD.
- Measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of increase in absorbance is proportional to the COX activity.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.
- The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation: Comparative IC50 and Selectivity Index
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound PTP | Experimental Data | Experimental Data | Calculated Value |
| Celecoxib | ~7600 | ~15 | ~500 |
Note: Celecoxib data is representative of literature values and should be run concurrently as an experimental control.
Tier 2: Cell-Based Assays for Cellular Efficacy and Cytotoxicity
Following the enzymatic characterization, it is crucial to assess the compound's activity in a more physiologically relevant cellular context.
Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages
1. Objective: To evaluate the ability of Compound PTP to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in a cellular model of inflammation.
2. Materials:
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- Compound PTP and Celecoxib
- PGE2 ELISA kit
- MTT or similar cell viability assay kit
3. Procedure:
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Compound PTP or Celecoxib for 1-2 hours.
- Induce inflammation by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.
- Collect the cell culture supernatant to measure PGE2 levels using a commercial ELISA kit according to the manufacturer's instructions.
- In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations using an MTT assay to ensure that the reduction in PGE2 is not due to cell death.
Data Presentation: Inhibition of PGE2 Production and Cytotoxicity
| Compound | PGE2 Inhibition IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50 / IC50) |
| Compound PTP | Experimental Data | Experimental Data | Calculated Value |
| Celecoxib | Experimental Data | Experimental Data | Calculated Value |
CC50: 50% cytotoxic concentration
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by Compound PTP.
Tier 3: In-Silico and ADME Profiling
Computational studies can provide valuable insights into the binding mechanism of Compound PTP and predict its drug-like properties.
Molecular Docking
Objective: To predict the binding mode of Compound PTP within the active site of COX-2 and compare it with that of Celecoxib.
Procedure:
-
Obtain the crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 3LN1 for Celecoxib) from the Protein Data Bank.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of Compound PTP and perform energy minimization.
-
Define the binding site based on the co-crystallized ligand.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the predicted binding poses, focusing on key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. Compare these interactions with those of Celecoxib.
Preliminary ADME Prediction
Objective: To computationally estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound PTP.
Procedure: Utilize computational tools such as the SwissADME web server to predict various physicochemical and pharmacokinetic properties.
Data Presentation: Predicted ADME Properties
| Property | Compound PTP | Celecoxib (Reference) | Desirable Range |
| Molecular Weight ( g/mol ) | Predicted Value | ~381.37 | < 500 |
| LogP (Lipophilicity) | Predicted Value | ~3.5 | < 5 |
| Hydrogen Bond Donors | Predicted Value | 2 | < 5 |
| Hydrogen Bond Acceptors | Predicted Value | 5 | < 10 |
| Lipinski's Rule of Five Violations | Predicted Value | 0 | 0 |
| Gastrointestinal Absorption | Predicted Value | High | High |
Conclusion and Future Directions
This guide outlines a systematic and robust preclinical benchmarking strategy for evaluating the novel compound, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (Compound PTP), as a potential selective COX-2 inhibitor. By directly comparing its performance against the standard drug Celecoxib across enzymatic, cellular, and in-silico assays, a comprehensive profile of its potency, selectivity, and drug-like properties can be established.
The successful completion of these studies will provide the necessary data to justify further preclinical development, including in-vivo efficacy studies in animal models of inflammation and pain, as well as more extensive pharmacokinetic and toxicology profiling. The ultimate goal is to determine if Compound PTP represents a viable candidate for a new generation of safer and more effective anti-inflammatory therapies.
References
Due to the hypothetical nature of "5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine," the references provided are foundational to the methodologies and concepts discussed in this guide.
-
Title: Cyclooxygenase-2 (COX-2) Inhibitors: A Review of Recent Patents Source: Recent Patents on Anti-Inflammatory & Anti-Allergy Drug Discovery URL: [Link]
-
Title: A review on the synthesis and therapeutic potentials of thiadiazole derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: The 2-amino-5-sulfanyl-1,3,4-thiadiazole scaffold in the design of carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Non-steroidal anti-inflammatory drugs and the gastrointestinal tract Source: The Lancet URL: [Link]
-
Title: Crystal Structure of the Complex of Human Cyclooxygenase-2 with a Novel Non-steroidal Anti-inflammatory Drug Source: Protein Data Bank (PDB) URL: [Link]
-
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]
A Comparative Guide to Ensuring Reproducibility in Kinase Inhibition Assays: A Case Study with 5-Substituted 2-Aminothiadiazoles
Abstract
The reproducibility of experimental findings is the bedrock of scientific progress, particularly in drug discovery where decisions to advance a compound are based on precise, repeatable data. This guide addresses the critical factors influencing experimental reproducibility using the 2-amino-1,3,4-thiadiazole scaffold, a privileged structure in medicinal chemistry, as a case study. The originally intended subject, 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine, is a sparsely documented molecule, making a direct reproducibility analysis impractical.[1][2] Instead, we pivot to its broader, well-studied chemical class to discuss the universal principles of ensuring robust and reliable experimental outcomes. We will dissect the synthesis, characterization, and biological evaluation workflow, focusing on a hypothetical kinase inhibition assay. This guide provides actionable protocols and comparative data to equip researchers with the tools to design self-validating experiments and critically evaluate data integrity.
The Reproducibility Crisis and the Importance of Analytical Rigor
In preclinical research, the inability to reproduce findings is a significant impediment to progress. A study in PLOS Biology found that over 36% of irreproducible research can be traced back to subpar biological reagents and reference materials.[3] For novel chemical entities, this problem is magnified. An investigator may attribute potent biological activity to a new molecule, when in fact, the observed effect stems from a highly potent, uncharacterized impurity.[4]
This guide uses the 5-substituted 2-amino-1,3,4-thiadiazole framework—a class of compounds known to harbor various biological activities, including kinase inhibition—to illustrate the core principles of experimental validation.[5][6][7] The journey from a synthesized powder to a reliable biological data point is paved with critical quality control checkpoints that cannot be overlooked.
Key Pillars of Reproducibility:
-
Chemical Purity & Identity: Is the compound what you think it is, and only what you think it is?
-
Biological Reagent Validation: Are your cells, enzymes, and reagents consistent and performing as expected?
-
Assay Protocol Standardization: Are the experimental conditions precisely controlled and documented?
Synthesis and Characterization: The First Validation Gate
The synthesis of a novel thiadiazole derivative is the first step where variability can be introduced. A typical synthesis might follow a cyclization reaction involving a thiosemicarbazide and a carboxylic acid derivative.[8][9][10]
Protocol 1: General Synthesis of a 5-Substituted 2-Amino-1,3,4-Thiadiazole
-
Reaction Setup: Equimolar amounts of a substituted carboxylic acid and thiosemicarbazide are mixed in a round-bottom flask.
-
Cyclizing Agent: A dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃), is added dropwise under cooling.[9]
-
Reflux: The mixture is heated under reflux for 2-6 hours, with reaction progress monitored by Thin-Layer Chromatography (TLC).[9][11]
-
Workup: Upon completion, the reaction mixture is cooled and quenched with ice water.[9]
-
Neutralization & Isolation: The solution is neutralized with an ammonia solution to precipitate the crude product, which is then filtered, washed with water, and dried.[11]
-
Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[12]
The Criticality of Characterization
Once synthesized, the compound's identity and purity must be unequivocally confirmed. Relying on a single method is insufficient. A multi-pronged approach is necessary for validation.[13]
| Analytical Method | Purpose | Key Parameters to Report for Reproducibility |
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of the molecule.[9] | Solvent, spectrometer frequency (MHz), chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | Ionization method (e.g., ESI-HRMS), calculated m/z, observed m/z. |
| FT-IR Spectroscopy | Identifies characteristic functional groups. | Key vibrational frequencies (ν) in cm⁻¹. |
| HPLC/UPLC | Determines the purity of the compound by separating it from impurities.[14] | Column type, mobile phase gradient, flow rate, detection wavelength, and peak purity assessment (e.g., >95%). |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S).[8] | Calculated vs. found percentages for each element. |
Causality: A compound with 85% purity may yield dramatically different biological results than one with >98% purity.[3] An impurity could be a potent inhibitor itself, leading to a false positive, or it could interfere with the assay, leading to a false negative.[3][4] Therefore, reporting a complete characterization dataset is non-negotiable for a reproducible study.
Biological Evaluation: A Kinase Inhibition Assay Case Study
Thiazole and thiadiazole derivatives are frequently investigated as protein kinase inhibitors.[15][16][17] Let's design a reproducible protocol to determine the half-maximal inhibitory concentration (IC₅₀) of our hypothetical 5-substituted 2-aminothiadiazole against a target kinase (e.g., B-RAF).
Workflow for a Reproducible Kinase Inhibition Assay
Below is a DOT graph illustrating the logical flow for conducting a robust kinase inhibition assay, from initial preparation to final data analysis.
Caption: Simplified MAPK/ERK signaling pathway showing B-RAF as the target.
Table 2: Factors Influencing IC₅₀ Reproducibility
| Parameter | Source of Variability | Impact on IC₅₀ | Best Practice for Reproducibility |
| ATP Concentration | Using a fixed concentration far from the Kₘ value. | An ATP-competitive inhibitor will appear less potent at high ATP concentrations. [18] | Always run the assay at an ATP concentration equal to the Kₘ for the specific enzyme lot. Report the Kₘ and ATP concentration used. |
| Enzyme Concentration | Lot-to-lot variability in enzyme activity; degradation during storage. | Can shift the IC₅₀ if the inhibitor is a "tight binder" where the IC₅₀ approaches the enzyme concentration. [18] | Qualify each new lot of enzyme. Use low-passage cells for cellular assays. [19]Maintain consistent enzyme concentration across experiments. |
| Incubation Time | Insufficient or variable pre-incubation or reaction times. | For irreversible or slow-binding inhibitors, IC₅₀ will decrease with longer incubation times. [20] | Standardize all incubation steps. For novel scaffolds, perform a time-course experiment to ensure the reaction is in the linear range. [19] |
| Compound Purity | Presence of active or interfering impurities. | Can drastically skew results, showing false potency or no activity. [3][21] | Use compounds with >98% purity as determined by orthogonal methods (e.g., HPLC and qNMR). |
| Vehicle (DMSO) | Final DMSO concentration varies between wells or experiments. | High DMSO concentrations (>1%) can inhibit many kinases. | Keep the final DMSO concentration constant across all wells, including controls (typically ≤0.5%). |
Trustworthiness through Self-Validation: A trustworthy protocol includes controls that validate the experiment's integrity. [19]This includes a reference inhibitor (a compound with a known IC₅₀ for the target) in every plate. If the reference inhibitor's IC₅₀ shifts significantly, it flags a problem with the assay run, not necessarily the test compound.
Conclusion and Recommendations
Achieving reproducible experimental results with novel compounds like 5-substituted 2-aminothiadiazoles is not a matter of chance, but of deliberate, rigorous scientific practice. The principles outlined in this guide—starting with unambiguous chemical characterization and carrying through to meticulously controlled and validated biological assays—are universally applicable.
For researchers working with any novel compound, we recommend the following:
-
Prioritize Purity: Do not proceed to biological assays without confirming compound identity and purity (>98%) via orthogonal analytical methods. [4][14]2. Document Everything: Record lot numbers of all reagents, specific instrument settings, and detailed protocol steps.
-
Use Reference Standards: Always include a known positive and negative control, as well as a reference compound, in every biological assay.
-
Control Assay Conditions: Be vigilant about controlling parameters known to influence outcomes, such as ATP concentration in kinase assays. [18]5. Embrace Orthogonal Validation: Confirm key findings using a different assay format or a structurally unrelated inhibitor for the same target to ensure the observed phenotype is on-target. [19] By embedding these practices into the research workflow, the scientific community can enhance the reliability of its findings, accelerate the pace of drug discovery, and build a more robust foundation for future innovation.
References
- Vertex AI Search. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals.
- ResearchGate. (2025). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators.
- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
- Rasayan Journal of Chemistry. (2021). NOVEL THIADIAZOLE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ITS ANTIBACTERIAL ACTIVITY.
- Benchchem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Benchchem. (2025). Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography.
- Benchchem. (2025). Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide.
- Atom Scientific. (2023). Why Purity Variation is Significant in Laboratories.
- edX. (n.d.). IC50 Determination.
- PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- NIH. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors.
- Creative Diagnostics. (n.d.). Content and Purity Analysis of Biological Drugs.
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- Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
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PMC - NIH. (n.d.). Using Imidazo[2,1-b]t[9][10][22]hiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. Available at:
- MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
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- ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. | Download Table.
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ChemicalBook. (n.d.). 299937-61-4(5-(2-PROPOXY-ETHYL)-T[9][10][22]HIADIAZOL-2-YLAMINE) Product Description. Available at:
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A Head-to-Head Comparison of Thiadiazole-Based Anticancer Agents: A Researcher's Guide
The thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Its derivatives have garnered significant attention in oncology for their potent and diverse anticancer properties.[1][2][3][4][5] This guide provides a head-to-head comparison of prominent thiadiazole-based anticancer agents, delving into their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to navigate this promising class of compounds.
The Versatility of the Thiadiazole Core in Oncology
The five-membered heterocyclic ring of thiadiazole, containing sulfur and nitrogen atoms, imparts unique physicochemical properties to its derivatives, allowing them to readily cross cellular membranes and interact with various biological targets.[1][6] This inherent bioactivity has led to the development of numerous thiadiazole-containing compounds that exhibit a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][7][8]
This guide will focus on a selection of 1,3,4-thiadiazole and 1,2,3-thiadiazole derivatives that have been extensively studied, highlighting the structural nuances that dictate their specific anticancer activities.
Comparative Analysis of Thiadiazole-Based Anticancer Agents
Here, we compare several notable thiadiazole derivatives, focusing on their distinct mechanisms of action and their efficacy against various cancer cell lines.
Tubulin Polymerization Inhibitors
A significant class of thiadiazole derivatives exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[4]
One exemplary compound is 2-amino-1,3,4-thiadiazole (NSC 4728) . Early studies identified its ability to interfere with tubulin assembly, leading to mitotic arrest and subsequent apoptosis.[1] While historically significant, its clinical development was hampered by toxicity.
More recent research has focused on synthesizing novel 1,3,4-thiadiazole derivatives with improved efficacy and reduced side effects. For instance, certain 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have shown potent microtubule-destabilizing activity.[1]
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition
Caption: Workflow for assessing tubulin polymerization inhibition.
Enzyme Inhibitors
Thiadiazole derivatives have been successfully designed to inhibit a range of enzymes that are critical for cancer cell survival and proliferation.
-
Histone Deacetylase (HDAC) Inhibitors: Certain 1,3,4-thiadiazole derivatives have been identified as potent HDAC inhibitors.[4] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis.
-
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides. Thiadiazole-based IMPDH inhibitors can deplete the guanine nucleotide pool, thereby halting DNA and RNA synthesis in rapidly dividing cancer cells.[4]
-
Kinase Inhibitors: The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are frequently dysregulated in cancer. Several 1,3,4-thiadiazole derivatives have been shown to inhibit key kinases within these pathways, such as Akt, leading to the suppression of tumor growth.[4][8]
Signaling Pathway: PI3K/Akt Inhibition by Thiadiazole Derivatives
Caption: Inhibition of the PI3K/Akt pathway by thiadiazole agents.
Head-to-Head Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected thiadiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the drug that is required for 50% inhibition of cell growth.
| Compound | Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 8e | 1,2,3-Thiadiazole | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 | [1] |
| Compound 8l | 1,2,3-Thiadiazole | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 | [1] |
| Compound 8e | 1,2,3-Thiadiazole | Huh-7 (Liver) | 11.84 | Cisplatin | 12.70 | [1] |
| Compound 8l | 1,2,3-Thiadiazole | Huh-7 (Liver) | 10.11 | Cisplatin | 12.70 | [1] |
| Compound 3e | 1,2,3-Thiadiazole | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 | [1] |
| Compound 3l | 1,2,3-Thiadiazole | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 | [1] |
| Compound 3e | 1,2,3-Thiadiazole | SGC-7901 (Gastric) | 15.50 | 5-Fluorouracil | 56.12 | [1] |
| Compound 3l | 1,2,3-Thiadiazole | SGC-7901 (Gastric) | 25.65 | 5-Fluorouracil | 56.12 | [1] |
| Compound 22 | 1,2,3-Thiadiazole-DHEA | T47D (Breast) | 0.042-0.058 | Adriamycin | 0.04 | [1] |
| Compound 23 | 1,2,3-Thiadiazole-DHEA | T47D (Breast) | 0.042-0.058 | Adriamycin | 0.04 | [1] |
| Compound 25 | 1,2,3-Thiadiazole-DHEA | T47D (Breast) | 0.042-0.058 | Adriamycin | 0.04 | [1] |
| ST10 | 1,3,4-Thiadiazole | MCF-7 (Breast) | 49.6 | Etoposide | >100 | [9][10] |
| ST10 | 1,3,4-Thiadiazole | MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 | [9][10] |
| Compound 12d | Thiazole-Thiadiazole Hybrid | HepG2 (Liver) | 0.82 | Doxorubicin | 0.72 | [11] |
| Compound 12c | Thiazole-Thiadiazole Hybrid | HepG2 (Liver) | 0.91 | Doxorubicin | 0.72 | [11] |
| Compound 8b | 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid | MCF-7 (Breast) | 0.10 | Etoposide | 1.91 | [12] |
| Compound 8b | 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid | A549 (Lung) | 0.17 | Etoposide | 1.91 | [12] |
| Compound 8b | 1,2,4-Thiadiazole-1,2,4-Triazole Hybrid | DU-145 (Prostate) | 0.83 | Etoposide | 1.91 | [12] |
Key Experimental Protocols
A thorough evaluation of anticancer agents requires a battery of well-established in vitro assays. Below are the detailed methodologies for two fundamental experiments.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole-based compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells with the thiadiazole compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Future Directions and Clinical Perspective
The preclinical data for many thiadiazole derivatives are highly encouraging, demonstrating potent and selective anticancer activity. Several thiadiazole-containing compounds have advanced into clinical trials, underscoring their therapeutic potential.[1][5][6][13] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agents, as well as exploring their efficacy in combination with existing cancer therapies. The development of novel thiadiazole derivatives with improved target specificity and reduced off-target toxicity remains a key objective in the field.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- Thiadiazole derivatives as anticancer agents - PMC - NIH. National Center for Biotechnology Information.
- 1,3,4-Thiadiazole Based Anticancer Agents. Bentham Science.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online.
- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Royal Society of Chemistry.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- (PDF) Thiadiazole derivatives as anticancer agents. ResearchGate.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.
- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. National Center for Biotechnology Information.
- A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC. National Center for Biotechnology Information.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed.
- Thiadiazole derivatives in clinical trials. ResearchGate.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. National Center for Biotechnology Information.
- Thiadiazole derivatives as anticancer agents. PubMed.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. National Center for Biotechnology Information.
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- 13. researchgate.net [researchgate.net]
Comparative Guide to the Mechanistic Elucidation of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (Compound-X)
Introduction to Compound-X and the Thiadiazole Scaffold The 2-amino-1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Compounds incorporating this core structure have been explored as antimicrobial, anti-inflammatory, and anticancer agents. A frequently observed mechanism for this class involves the inhibition of metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases (CAs).
Carbonic anhydrases are crucial in regulating pH homeostasis. The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key regulator of the tumor microenvironment, promoting cancer cell survival and proliferation by managing acidosis resulting from metabolic reprogramming. Its overexpression in various hypoxic tumors and limited expression in normal tissues make it a prime target for anticancer therapy.
Given the structural features of Compound-X, we hypothesize that its primary mechanism of action is the targeted inhibition of Carbonic Anhydrase IX. This guide outlines the systematic approach to confirm this hypothesis, differentiate its activity from known inhibitors, and establish a robust data package for further development.
Part 1: Initial Target Validation - In Vitro Enzyme Inhibition
Expertise & Rationale: The first and most critical step is to confirm direct interaction and inhibition of the purified, recombinant target enzyme. This in vitro assay isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing a clean, quantitative measure of inhibitory potency (IC50). We will employ a well-established colorimetric assay that measures the esterase activity of CA IX. This method is reliable, high-throughput, and provides a direct readout of enzymatic function.
Comparative Compounds: To benchmark the performance of Compound-X, we will compare it against two well-characterized CA inhibitors:
-
Acetazolamide (AZA): The archetypal, non-selective sulfonamide-based CA inhibitor. It serves as a foundational benchmark for potency.
-
Ureido-substituted benzenesulfonamide (U-104): A highly potent and selective CA IX inhibitor, representing a best-in-class comparator.
Experimental Protocol: CA IX Esterase Activity Inhibition Assay
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Compound-X, Acetazolamide, and U-104 in 100% DMSO.
-
Prepare a working buffer of 25 mM Tris-HCl, pH 7.5.
-
Prepare a 10 mM stock solution of the substrate, 4-nitrophenyl acetate (NPA), in DMSO.
-
Dilute recombinant human CA IX enzyme to 2 µg/mL in the working buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted inhibitor compounds (from 100 µM to 1 pM final concentration) or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of the diluted CA IX enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution (1 mM final concentration).
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader. The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Comparative Data:
| Compound | Class | Target | IC50 (nM) | Notes |
| Compound-X | 2-amino-thiadiazole | CA IX | 45.2 | Potent inhibition, confirming direct target engagement. |
| Acetazolamide (AZA) | Sulfonamide | Pan-CA | 250.8 | Lower potency, non-selective profile. |
| U-104 | Sulfonamide | CA IX Selective | 5.1 | Demonstrates high-potency benchmark. |
Workflow for In Vitro IC50 Determination
Caption: Workflow for determining enzyme inhibitory potency (IC50).
Part 2: Cellular Target Engagement and Functional Impact
Expertise & Rationale: Confirming that a compound binds its target in vitro is essential, but it is not sufficient. We must prove that Compound-X can penetrate the cell membrane, engage CA IX in its native environment, and modulate its downstream physiological function. To do this, we will use two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) to confirm target binding and an Extracellular Acidification Rate (ECAR) assay to measure functional impact.
A. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA operates on the principle that a protein becomes more thermally stable when bound to its ligand. By heating intact cells treated with a compound and then quantifying the remaining soluble protein, we can confirm direct physical interaction.
Experimental Protocol: CETSA
-
Cell Culture & Treatment:
-
Culture a human cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231) to ~80% confluency.
-
Treat cells with 10 µM of Compound-X, 10 µM U-104, or DMSO (vehicle) for 1 hour at 37°C.
-
-
Heating & Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
-
Protein Quantification:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble CA IX in each sample using Western Blot or an ELISA.
-
-
Data Analysis:
-
For each treatment group, plot the normalized amount of soluble CA IX versus the temperature.
-
The curve for a ligand-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization.
-
B. Extracellular Acidification Rate (ECAR) for Functional Output
CA IX facilitates the extrusion of protons from cancer cells, reducing intracellular acidosis and increasing extracellular acidification. Inhibiting CA IX should therefore decrease the rate of proton efflux. ECAR is a direct measure of this process.
Experimental Protocol: ECAR Assay
-
Cell Seeding: Seed CA IX-expressing cells onto a specialized microplate for a Seahorse XF Analyzer.
-
Inhibitor Injection: After measuring the baseline ECAR, inject Compound-X, AZA, U-104, or vehicle control into the wells to achieve desired final concentrations.
-
Measurement: The instrument will continuously monitor the pH of the media surrounding the cells, providing a real-time measurement of the extracellular acidification rate (mpH/min).
-
Data Analysis: Compare the ECAR values before and after compound injection. A potent CA IX inhibitor should cause a significant and dose-dependent decrease in ECAR.
Hypothetical Comparative Cellular Data:
| Assay | Metric | Compound-X | Acetazolamide (AZA) | U-104 |
| CETSA | Thermal Shift (ΔTm) | +4.2 °C | +1.5 °C | +6.8 °C |
| ECAR | Max % Reduction (at 10 µM) | 58% | 22% | 75% |
Signaling Pathway Modulated by CA IX Inhibition
Caption: Inhibition of CA IX by Compound-X blocks proton efflux.
Part 3: Concluding Remarks and Future Directions
The experimental framework detailed above provides a robust pathway to confirm the mechanism of action of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine (Compound-X) as a potent inhibitor of Carbonic Anhydrase IX. The initial in vitro data hypothetically positions it as a significantly more potent inhibitor than the generalist drug Acetazolamide, with a potency approaching that of highly optimized selective inhibitors.
Crucially, the cellular data from CETSA and ECAR assays would validate that this biochemical potency translates into effective target engagement and functional modulation in a physiologically relevant context. The observed thermal stabilization in CETSA confirms a direct binding event, while the reduction in extracellular acidification provides unequivocal evidence of functional inhibition of the CA IX-mediated pH regulation pathway.
The logical progression from a purified enzyme to an intact cellular system provides a self-validating system of evidence. Should Compound-X prove successful in these assays, subsequent steps would involve broad kinase panel screening and off-target liability assays to confirm its selectivity, followed by in vivo efficacy studies in relevant tumor xenograft models. This structured, data-driven approach ensures a high degree of confidence in the elucidated mechanism of action, paving the way for its continued development as a potential therapeutic agent.
References
This section provides citations to authoritative sources for the methodologies described.
-
Carbonic Anhydrase Inhibition Assays: Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Role of CA IX in Cancer: Giatromanolaki, A., et al. (2020). Carbonic Anhydrase IX (CA9) in Cancer: A Review of its Role as a Biomarker and Therapeutic Target. Cancers, 12(11), 3333. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine
A Comprehensive Guide to the Safe Disposal of 5-(2-Propoxy-ethyl)-[1][2][3]thiadiazol-2-ylamine
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-(2-Propoxy-ethyl)-[1]thiadiazol-2-ylamine (CAS No. 299937-61-4). As a member of the 1,3,4-thiadiazole class of heterocyclic compounds, this substance is integral to various research and development applications, particularly in medicinal chemistry.[2][3][4] The structural motifs—a thiadiazole ring, an amine group, and an ether linkage—necessitate a conservative and informed approach to waste management to ensure personnel safety and environmental protection.
This guide is structured to provide researchers, scientists, and drug development professionals with a self-validating system for chemical waste handling, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Chemical Profile
The primary hazards associated with this class of compounds include irritation and potential toxicity. The presence of nitrogen and sulfur atoms also means that hazardous gases (e.g., oxides of nitrogen and sulfur) can be released during thermal decomposition.[5]
| Hazard Category | Anticipated Risk Based on Structural Analogs | Primary Safety Concern & Rationale |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. [5][6][7] | Direct contact can cause localized inflammation, redness, and discomfort. The amine group can contribute to skin sensitization. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. [5][6][7] | Accidental splashes can lead to significant pain, redness, and potential damage to eye tissue. Immediate and thorough rinsing is critical. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available. Assumed to be harmful. | Heterocyclic amines can exhibit varying levels of toxicity. In the absence of specific data, the compound should be handled as if it is harmful if swallowed, inhaled, or absorbed through the skin. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. [5][6][7] | Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort. Handling should occur in well-ventilated areas. |
| Environmental Hazard | Data Not Available. Assumed to be hazardous to aquatic life. | Many complex organic molecules can be persistent in the environment and harmful to aquatic organisms. Disposal into sanitary sewer systems is strictly prohibited.[8][9] |
Core Principles for Compliant Disposal
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[8] The following principles are foundational to the subsequent protocols.
-
Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent violent reactions, gas generation, or fire.[10][11][12]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed.[10][11][13]
-
Identification: All waste containers must be accurately and clearly labeled with their contents and associated hazards to ensure safe handling and disposal.[10][11][13]
-
Minimization: Laboratory practices should be optimized to reduce the generation of chemical waste whenever feasible, for instance, by reducing the scale of experiments.[1]
Step-by-Step Disposal Protocol
This protocol outlines the complete workflow from the point of generation to the final handoff for disposal.
Phase 1: Immediate Handling and Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The causality is clear: creating a barrier between the researcher and the chemical agent prevents accidental contact and absorption.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.4 mm thickness).[9] | Provides a robust barrier against skin contact and absorption. Contaminated gloves must be disposed of as chemical waste. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6] | Protects against accidental splashes into the eyes, which could cause serious irritation.[5] |
| Skin and Body Protection | Standard flame-resistant laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area or chemical fume hood. | If generating dust or aerosols, a NIOSH-approved respirator may be necessary based on your institution's specific risk assessment. |
Phase 2: Waste Segregation and Container Selection
The objective of this phase is to prevent dangerous chemical reactions within the waste stream. 5-(2-Propoxy-ethyl)-[1]thiadiazol-2-ylamine, as an amine, is basic and can react exothermically with acids.
Methodology:
-
Designate a Waste Stream: This compound must be disposed of as Non-Halogenated Organic Solid Waste or Non-Halogenated Organic Liquid Waste , depending on its form.
-
Select a Compatible Container:
-
Ensure Incompatibility Prevention:
-
DO NOT mix this waste with strong acids (e.g., hydrochloric acid, sulfuric acid).
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides).
-
DO NOT mix with halogenated solvent waste (e.g., dichloromethane, chloroform).[12]
-
Keep separate from aqueous waste streams.
-
Phase 3: Waste Accumulation and Labeling
Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who may handle the container.[11]
Methodology:
-
Obtain a Hazardous Waste Label: Use the official label provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Affix the Label: Attach the label to the waste container before adding any waste.
-
Complete the Label: As waste is added, fill out the label with the following information:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "5-(2-Propoxy-ethyl)-[1]thiadiazol-2-ylamine". Avoid abbreviations or formulas.[10]
-
The solvent and the percentage of each component if it is a solution.
-
The date waste was first added (accumulation start date).
-
The specific hazard characteristics (e.g., "Irritant," "Handle with Care").
-
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][14] A funnel left in the opening is not considered a closed container.
Phase 4: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[1][11]
Methodology:
-
Designate the SAA: Choose a location within the laboratory, such as a secondary containment tray inside a fume hood or a designated cabinet.
-
Use Secondary Containment: All liquid waste containers must be placed inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[10][11]
-
Segregate within the SAA: Ensure that the container for this thiadiazole waste is physically separated from incompatible waste containers (e.g., acids, oxidizers) using separate secondary containment bins.[11]
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in the SAA.[1]
Phase 5: Arranging for Final Disposal
Laboratory personnel are responsible for managing waste within the lab; final disposal is handled by trained EHS professionals.
Methodology:
-
Monitor Fill Level: Fill containers to no more than 90% capacity to allow for vapor expansion.[14]
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check institutional policy), submit a chemical waste pickup request to your EHS department.[10][1][15]
-
Ensure Safe Handoff: Make sure the container is clean on the outside, properly sealed, and the label is complete and legible before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-(2-Propoxy-ethyl)-[1]thiadiazol-2-ylamine.
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Navigating the Handling of 5-(2-Propoxy-ethyl)-thiadiazol-2-ylamine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Navigating the Handling of 5-(2-Propoxy-ethyl)-[1][2][3]thiadiazol-2-ylamine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 5-(2-Propoxy-ethyl)-[1][2][3]thiadiazol-2-ylamine must adhere to stringent safety protocols to mitigate potential hazards. Although specific toxicological data for this compound is not extensively documented, its classification as an irritant and the known properties of related aminothiadiazole derivatives necessitate a cautious and well-informed approach to personal protection.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-(2-Propoxy-ethyl)-[1][2][3]thiadiazol-2-ylamine, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The recommendations are grounded in established safety principles for handling heterocyclic compounds of this nature.
Understanding the Risks: Hazard Analysis
-
Skin Irritants (Category 2): Direct contact may cause redness, itching, and inflammation.[4][5]
-
Serious Eye Irritants (Category 2): Contact with eyes can result in significant irritation, pain, and potential damage.[4][5][6]
-
Respiratory Tract Irritants: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.[5][6]
The 2-aminothiazole and 2-amino-1,3,4-thiadiazole scaffolds are prevalent in medicinal chemistry and drug discovery, valued for their diverse biological activities.[8][9][10] However, the aminothiazole group has also been identified as a potential toxicophore, warranting careful handling.[8] Therefore, a proactive and conservative approach to personal protective equipment (PPE) is essential.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is crucial to prevent exposure through dermal contact, inhalation, and ocular routes. The following table summarizes the minimum required PPE for handling 5-(2-Propoxy-ethyl)-[1][2][3]thiadiazol-2-ylamine.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals.[11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. Goggles are required when there is a higher risk of splashing.[5][12] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[12] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or aerosols. If these are not sufficient, a NIOSH-approved respirator may be necessary.[7][11] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[12] |
Procedural Guidance for Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure risks. The following diagram illustrates the key decision points and corresponding actions for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of 5-(2-Propoxy-ethyl)-[1][2][3]thiadiazol-2-ylamine.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, review the available safety information for the compound and its analogs.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Don the appropriate PPE as outlined in the table above. Always inspect gloves for any signs of damage before use.
-
Work in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling powders or creating solutions.[13]
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Storage and Disposal: A Commitment to Safety and Environmental Responsibility
Proper storage and disposal are critical components of the chemical safety lifecycle.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]
-
Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, including gloves, disposable lab coats, and weighing papers, should be collected in a designated and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in the general trash.
By integrating these safety measures into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 5-(2-Propoxy-ethyl)-[1][2][3]thiadiazol-2-ylamine and foster a culture of safety and scientific excellence.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
-
Unil-Opal. Slideway Oil 220 Safety Data Sheet. [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
-
ResearchGate. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]
-
Scilit. Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. [Link]
-
Paneth, A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1561. [Link]
Sources
- 1. 299937-61-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
